molecular formula C14H10O5 B15582040 Ravenelin CAS No. 479-44-7

Ravenelin

Cat. No.: B15582040
CAS No.: 479-44-7
M. Wt: 258.23 g/mol
InChI Key: GFYRPPGRPOFGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ravenelin is a useful research compound. Its molecular formula is C14H10O5 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

479-44-7

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

1,4,8-trihydroxy-3-methylxanthen-9-one

InChI

InChI=1S/C14H10O5/c1-6-5-8(16)11-13(18)10-7(15)3-2-4-9(10)19-14(11)12(6)17/h2-5,15-17H,1H3

InChI Key

GFYRPPGRPOFGOW-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Ravenelin?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Ravenelin

Introduction

This compound is a naturally occurring xanthone, a class of secondary metabolites produced by various microorganisms and plants.[1] First identified in the fungi Helminthosporium ravenelii and H. turcicum, it has more recently been isolated from the endophytic fungus Exserohilum rostratum.[1][2] Xanthones, despite their relatively simple chemical scaffold, exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on the experimental data and protocols for researchers in drug discovery and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound was elucidated through various spectroscopic methods, including one- and two-dimensional Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).[1] Its systematic IUPAC name is 1,4,8-trihydroxy-3-methyl-9H-xanthen-9-one.[2][3]

The fundamental structure is a xanthen-9-one core, featuring a tricyclic system composed of a central pyran ring fused with two benzene rings. This core is substituted with three hydroxyl groups at positions 1, 4, and 8, and a methyl group at position 3. The compound is achiral.[4]

Physicochemical and Identification Data

The key identifiers and computed physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₀O₅[1][2][3][4]
Molecular Weight 258.23 g/mol [2][3][4]
Exact Mass 258.0528 Da[2][3]
IUPAC Name 1,4,8-trihydroxy-3-methyl-9H-xanthen-9-one[2][3]
CAS Number 479-44-7[2][3][4]
Topological Polar Surface Area 87 Ų[3]
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 5[3]
SMILES CC1=CC(=C2C(=C1O)OC3=CC=CC(=C3C2=O)O)O[3]
InChI Key GFYRPPGRPOFGOW-UHFFFAOYSA-N[2][4]

Biological Activity

This compound has demonstrated notable antibacterial and antiprotozoal activities with a favorable selectivity index, suggesting it is more toxic to pathogens than to mammalian cells.[5][6]

Antibacterial Activity

The compound shows selective activity against Gram-positive bacteria, particularly Bacillus subtilis, while being largely inactive against Gram-negative strains.[5]

Bacterial StrainTypeMIC (µM)Reference(s)
Bacillus subtilis (ATCC 6633)Gram-positive7.5[5]
Staphylococcus aureus (ATCC 25923)Gram-positive484[7]
Escherichia coli (ATCC 25922)Gram-negative> 1000[7]
Pseudomonas aeruginosa (ATCC 27853)Gram-negative> 1000[7]
Salmonella typhimurium (ATCC 14028)Gram-negative> 1000[7]
Antiprotozoal and Cytotoxic Activity

This compound exhibits potent activity against the parasites Plasmodium falciparum (the causative agent of malaria) and Trypanosoma cruzi (the causative agent of Chagas disease).[5][6] Importantly, it displays low cytotoxicity against human cell lines, leading to a high selectivity index.[5][6]

Target Organism/Cell LineAssay TypeIC₅₀ / CC₅₀ (µM)Selectivity Index (SI)Reference(s)
Plasmodium falciparum (3D7)Antiplasmodial (IC₅₀)3.4 ± 0.4> 15[5]
Trypanosoma cruzi (epimastigote)Trypanocidal (IC₅₀)5 ± 137[5]
Trypanosoma cruzi (amastigote)Trypanocidal (IC₅₀)9 ± 221[5][6]
HepG2 (human hepatocarcinoma)Cytotoxicity (CC₅₀)> 50-[5][6]
BALB/c Peritoneal MacrophagesCytotoxicity (CC₅₀)185 ± 1-[5][6]

Selectivity Index (SI) was calculated as the ratio of CC₅₀ in peritoneal macrophages to the IC₅₀ for the parasite.

Experimental Protocols

The following sections detail the methodologies used for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound

This compound was isolated from the ethyl acetate extract of the endophytic fungus Exserohilum rostratum. The process involved initial fractionation followed by preparative High-Performance Liquid Chromatography (HPLC).[1]

Caption: Workflow for the isolation and purification of this compound.

Biological Assays

The biological activities of this compound were determined using a series of standardized in vitro assays.

  • Antibacterial Susceptibility Test: The Minimum Inhibitory Concentration (MIC) was determined using a microbroth dilution assay as per established guidelines.[5]

  • Antiplasmodial Activity Assay: The activity against the asexual stages of P. falciparum was measured using a SYBR Green I-based fluorescence assay.[5]

  • Trypanocidal Activity Assay: The effect on T. cruzi was evaluated against both the extracellular epimastigote and intracellular amastigote forms of the parasite.[5]

  • Cytotoxicity Assay: The 50% cytotoxic concentration (CC₅₀) was evaluated against HepG2 cells and BALB/c peritoneal macrophages using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric method.[1][5]

G cluster_antibacterial Antibacterial Screening cluster_antiprotozoal Antiprotozoal & Cytotoxicity Screening cluster_result Data Analysis This compound This compound MIC Microbroth Dilution Assay (Determine MIC) This compound->MIC SYBR SYBR Green I Assay (IC₅₀) This compound->SYBR MTT MTT Assay (CC₅₀) This compound->MTT GramPos Gram-positive Bacteria (B. subtilis, S. aureus) GramPos->MIC GramNeg Gram-negative Bacteria (E. coli, P. aeruginosa) GramNeg->MIC Pfalciparum P. falciparum Pfalciparum->SYBR Tcruzi T. cruzi Tcruzi->SYBR Mammalian Mammalian Cells (HepG2, Macrophages) Mammalian->MTT SI Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) SYBR->SI MTT->SI

Caption: Logical workflow for the biological evaluation of this compound.

Conclusion

This compound (1,4,8-trihydroxy-3-methyl-9H-xanthen-9-one) is a xanthone natural product with a well-defined chemical structure. It demonstrates significant and selective biological activity against Gram-positive bacteria and protozoan parasites, including the causative agents of malaria and Chagas disease.[5] Its low cytotoxicity against mammalian cells results in a high selectivity index, marking it as a promising candidate for further hit-to-lead development in drug discovery programs.[5][6] The provided data and experimental protocols offer a solid foundation for researchers aiming to explore the therapeutic potential of this compound and its analogues.

References

Ravenelin: A Technical Guide to Its Fungal Producers, Biosynthesis, and Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ravenelin, a fungal xanthone, has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the fungal species known to produce this compound, methodologies for its isolation and quantification, and an exploration of its biosynthetic pathway and regulatory networks. While specific quantitative production data for this compound remains limited in publicly available literature, this document compiles existing knowledge and presents representative data from related fungal secondary metabolites to provide a comparative context. Detailed experimental protocols are provided to facilitate further research and development. Furthermore, this guide employs visualizations of the proposed biosynthetic pathway, a generalized experimental workflow, and a putative regulatory network to offer a clear and in-depth understanding of this compound production.

This compound-Producing Fungal Species

This compound is a secondary metabolite produced by several species of filamentous fungi, primarily within the phylum Ascomycota. The initial discovery was from Helminthosporium ravenelii. More recently, endophytic fungi have been identified as producers.

Table 1: Known Fungal Producers of this compound

Fungal SpeciesTaxonomyHabitat/SourceReference(s)
Helminthosporium raveneliiAscomycota, DothideomycetesPlant pathogen[Original discovery]
Exserohilum rostratumAscomycota, DothideomycetesEndophyte of Phanera splendens[1][2]
Bipolaris coffeanaAscomycota, DothideomycetesPlant pathogen[General taxonomic reference]
Curvularia lunataAscomycota, DothideomycetesPlant pathogen, endophyte[3][4]

Note: While Bipolaris and Curvularia species are known producers of a wide range of secondary metabolites, specific reports detailing this compound production are less common than for Helminthosporium and Exserohilum.

Quantitative Production Data

Quantitative data on the production yields of this compound from various fungal species and under different culture conditions are not extensively reported in the scientific literature. To provide a frame of reference for researchers, the following table presents representative yields of other polyketide-derived secondary metabolites from filamentous fungi, which may offer insights into potential production scales for this compound.

Table 2: Representative Production Yields of Fungal Polyketides

Fungal SpeciesCompoundFermentation TypeYieldReference(s)
Aspergillus terreusLovastatinSubmerged100-500 mg/L[General knowledge]
Penicillium chrysogenumPenicillin GFed-batch>50 g/L[General knowledge]
Tolypocladium inflatumCyclosporin ASubmerged1-2 g/L[General knowledge]
Aspergillus nigerCitric AcidSubmerged>150 g/L[General knowledge]

Experimental Protocols

Fungal Cultivation for this compound Production (Solid-State Fermentation)

This protocol is adapted from the methodology used for Exserohilum rostratum.[2]

  • Media Preparation:

    • Weigh 90 g of rice into 500 mL Erlenmeyer flasks.

    • Add 75 mL of distilled water to each flask.

    • Autoclave the flasks for 45 minutes at 121°C.

  • Inoculation:

    • Prepare a seed culture of the desired fungal species on Potato Dextrose Agar (PDA).

    • Aseptically transfer small agar plugs containing fungal mycelium to the sterilized rice medium.

  • Incubation:

    • Incubate the flasks at 25°C for 28 days in the dark.

Extraction and Isolation of this compound

This protocol is a continuation of the solid-state fermentation described above.[1]

  • Extraction:

    • Macerate the fungal biomass from the rice culture with ethyl acetate (3 x 2 L).

    • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compound of interest.

  • Purification:

    • Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC).

    • HPLC Conditions:

      • Column: Sunfire™ prep C18 OBD (5 µm, 19 mm × 150 mm)[5]

      • Mobile Phase: Gradient of water and methanol (e.g., 90:10 to 0:100 over 16 minutes)[5]

      • Flow Rate: 9.0 mL/min[5]

      • Detection: Photodiode Array (PDA) detector at 254 nm[5]

Quantitative Analysis of this compound by HPLC

A validated HPLC method is crucial for the quantification of this compound in extracts.

  • Standard Preparation:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol) at a known concentration.

    • Generate a series of standard solutions of decreasing concentrations through serial dilution.

  • Sample Preparation:

    • Dissolve a known weight of the crude or partially purified extract in a known volume of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Inject the standard solutions and the sample solution onto an analytical HPLC system.

    • Analytical HPLC Conditions (Example):

      • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

      • Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile or methanol.

      • Flow Rate: 1.0 mL/min

      • Detection: DAD at the wavelength of maximum absorbance for this compound.

      • Injection Volume: 10-20 µL

  • Quantification:

    • Generate a standard curve by plotting the peak area against the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Biosynthesis and Regulatory Pathways

Proposed Biosynthetic Pathway of this compound

This compound is a polyketide, and its biosynthesis is proposed to proceed through a type I iterative polyketide synthase (PKS) pathway. The xanthone core is derived from polyketide precursors.[6]

Ravenelin_Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide EnzymaticSteps1 Cyclization & Aromatization Polyketide->EnzymaticSteps1 Tailoring Enzymes Benzophenone Benzophenone Intermediate EnzymaticSteps2 Oxidative Cyclization Benzophenone->EnzymaticSteps2 Monooxygenase This compound This compound EnzymaticSteps1->Benzophenone EnzymaticSteps2->this compound

Caption: Proposed biosynthetic pathway of this compound via a polyketide synthase.

Generalized Experimental Workflow for this compound Production and Analysis

The following diagram illustrates a typical workflow for the production, isolation, and analysis of this compound from a fungal culture.

Experimental_Workflow Start Fungal Strain Selection Culture Solid-State or Submerged Fermentation Start->Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Column Chromatography CrudeExtract->Chromatography Fractions Fraction Collection Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purification Preparative HPLC TLC->Purification Pool positive fractions Purethis compound Pure this compound Purification->Purethis compound Analysis Structural Elucidation (NMR, MS) Purethis compound->Analysis Quantification Quantitative HPLC Purethis compound->Quantification

Caption: General experimental workflow for this compound production and analysis.

Putative Regulatory Network for Secondary Metabolism in this compound-Producing Fungi

The regulation of secondary metabolism in fungi is complex and often involves global regulatory proteins. While a specific signaling pathway for this compound has not been elucidated, a generalized model can be proposed based on known fungal regulatory networks.

Regulatory_Network EnvironmentalCues Environmental Cues (Nutrient limitation, pH, light) SignalTransduction Signal Transduction Pathways (e.g., MAPK, cAMP-PKA) EnvironmentalCues->SignalTransduction GlobalRegulators Global Regulators (LaeA/VeA complex) SignalTransduction->GlobalRegulators PathwaySpecificTF Pathway-Specific Transcription Factor GlobalRegulators->PathwaySpecificTF Activates BGC This compound Biosynthetic Gene Cluster (BGC) PathwaySpecificTF->BGC Binds to promoter RavenelinProduction This compound Production BGC->RavenelinProduction Transcription & Translation

Caption: Putative regulatory network for this compound biosynthesis.

Conclusion and Future Perspectives

This technical guide consolidates the current knowledge on this compound-producing fungi. While foundational protocols for cultivation and isolation exist, a significant gap remains in the quantitative understanding of this compound production and the specific molecular mechanisms governing its biosynthesis and regulation. Future research should focus on:

  • Optimization of Fermentation Conditions: Systematic studies to enhance this compound yield in both solid-state and submerged fermentation.

  • Identification of the Biosynthetic Gene Cluster: Genome sequencing of high-producing strains to identify the PKS and associated genes responsible for this compound biosynthesis.

  • Elucidation of Regulatory Pathways: Transcriptomic and proteomic analyses to uncover the specific signaling cascades and transcription factors that control this compound production.

  • Metabolic Engineering: Genetic manipulation of the biosynthetic and regulatory genes to develop high-yield production strains for industrial applications.

Addressing these research areas will be crucial for unlocking the full potential of this compound as a valuable bioactive compound for drug development and other biotechnological applications.

References

The Biosynthesis of Ravenelin in Helminthosporium: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ravenelin, a polyketide-derived xanthone produced by fungi of the genus Helminthosporium, has garnered interest for its bioactive properties. Understanding its biosynthesis is crucial for potential bioengineering and optimization of its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, grounded in the established principles of fungal xanthone formation. It details the enzymatic steps, from initial polyketide chain assembly to the formation of the characteristic xanthone core. Furthermore, this document outlines key experimental protocols for the elucidation of such pathways and presents the available data in a structured format for clarity. Visual diagrams of the biosynthetic pathway, experimental workflows, and regulatory schemes are provided to facilitate a deeper understanding of the molecular processes involved.

Introduction to this compound and Fungal Xanthones

This compound (3-methyl-1,4,8-trihydroxyxanthone) is a secondary metabolite produced by fungal species such as Helminthosporium ravenelii and Helminthosporium turcicum. It belongs to the xanthone class of aromatic compounds, which are characterized by a dibenzo-γ-pyrone scaffold. In fungi, the biosynthesis of xanthones is distinct from the pathways found in plants. The entire carbon skeleton of fungal xanthones is derived from acetate through the polyketide pathway[1][2]. This process is orchestrated by a suite of enzymes encoded within a biosynthetic gene cluster (BGC). Early isotopic labeling studies have confirmed that this compound is acetate-derived and that an oxygenated benzophenone derivative serves as a key intermediate in its formation.

The Proposed Biosynthetic Pathway of this compound

While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated in Helminthosporium, a scientifically sound pathway can be proposed based on analogous fungal xanthone biosynthetic routes. The process initiates with the assembly of a poly-β-keto chain by a non-reducing polyketide synthase (NR-PKS), followed by intramolecular cyclization and subsequent tailoring reactions.

Step 1: Polyketide Chain Assembly

The biosynthesis is initiated by a Type I non-reducing polyketide synthase (NR-PKS). This large, multifunctional enzyme iteratively condenses a starter unit (acetyl-CoA) with several extender units (malonyl-CoA) to form a linear polyketide chain. For this compound, the PKS is predicted to catalyze seven condensation reactions to produce an octaketide intermediate.

Step 2: Formation of a Benzophenone Intermediate

The highly reactive octaketide chain undergoes a series of intramolecular aldol condensations to cyclize and aromatize. This process, likely guided by the product template (PT) domain of the PKS and potentially other associated enzymes, results in the formation of a key benzophenone intermediate.

Step 3: Oxidative Cyclization to the Xanthone Core

The final and defining step in the formation of the xanthone scaffold is the oxidative cyclization of the benzophenone intermediate. This reaction is typically catalyzed by a monooxygenase, which facilitates an intramolecular phenolic coupling to form the central pyrone ring of the xanthone structure, yielding this compound.

Ravenelin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA (Starter) nr_pks Non-Reducing Polyketide Synthase (NR-PKS) acetyl_coa->nr_pks malonyl_coa 7x Malonyl-CoA (Extender) malonyl_coa->nr_pks polyketide Linear Octaketide Intermediate nr_pks->polyketide cyclization Intramolecular Cyclization/Aromatization polyketide->cyclization benzophenone Benzophenone Intermediate cyclization->benzophenone monooxygenase Monooxygenase-catalyzed Oxidative Cyclization benzophenone->monooxygenase This compound This compound monooxygenase->this compound

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound is dependent on a set of specialized enzymes, typical for fungal secondary metabolism.

  • Non-Reducing Polyketide Synthase (NR-PKS): This is the core enzyme that builds the polyketide backbone. Fungal NR-PKSs are large, iterative enzymes containing several catalytic domains, including a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP) domain, which work in concert to assemble the polyketide chain[3][4].

  • Post-PKS Tailoring Enzymes: Following the synthesis of the polyketide chain, a series of tailoring enzymes modify the structure to produce the final this compound molecule. These enzymes are crucial for the cyclization, oxidation, and aromatization steps. For this compound, a key tailoring enzyme is a putative monooxygenase responsible for the final oxidative cyclization of the benzophenone intermediate to form the xanthone ring.

Quantitative Data

A thorough review of the existing scientific literature reveals a notable absence of specific quantitative data regarding the biosynthesis of this compound in Helminthosporium. Key metrics such as enzyme kinetics, precursor incorporation rates, and product yields under various fermentation conditions have not been reported.

Data TypeValue
Enzyme Kinetics (Km, kcat)Not available in the reviewed literature.
Precursor Incorporation RateNot available in the reviewed literature.
Product YieldNot quantitatively reported in the literature.

Table 1. Summary of Quantitative Data for this compound Biosynthesis.

Experimental Protocols

The elucidation of a fungal secondary metabolite pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol for Precursor Feeding Studies with 13C-Labeled Acetate

This method is fundamental for tracing the origin of the carbon backbone of a polyketide.

  • Culture Preparation: Inoculate a liquid medium suitable for the growth of Helminthosporium sp. and production of this compound. Grow the culture under optimal conditions (e.g., 25°C, 150 rpm) for a period conducive to the onset of secondary metabolism.

  • Precursor Addition: Prepare a sterile stock solution of sodium [1,2-13C2]acetate. Add the labeled precursor to the fungal culture to a final concentration of 0.1-1.0 g/L.

  • Incubation and Harvest: Continue the incubation for a further 48-72 hours to allow for the incorporation of the labeled precursor into this compound. Harvest the fungal mycelium and the culture filtrate separately.

  • Extraction: Extract the this compound from both the mycelium and the filtrate using an appropriate organic solvent, such as ethyl acetate.

  • Purification: Purify the extracted this compound using chromatographic techniques, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC).

  • Analysis: Analyze the purified this compound by 13C-Nuclear Magnetic Resonance (13C-NMR) spectroscopy. The coupling patterns of adjacent 13C atoms will reveal the intact acetate units in the molecule, thereby confirming its polyketide origin and providing insights into the folding pattern of the polyketide chain[5].

Workflow for Identification of the this compound Biosynthetic Gene Cluster (BGC)

Modern genomics provides powerful tools for identifying the genes responsible for producing a specific secondary metabolite.

BGC_Identification_Workflow genome_seq Genome Sequencing of Helminthosporium sp. antismash Bioinformatic Analysis (e.g., antiSMASH) genome_seq->antismash candidate_bgcs Identification of Candidate PKS Gene Clusters antismash->candidate_bgcs gene_knockout Targeted Gene Knockout of the PKS Gene candidate_bgcs->gene_knockout metabolite_analysis Metabolite Analysis of Wild-Type vs. Mutant gene_knockout->metabolite_analysis confirmation Confirmation of this compound BGC (Loss of Production) metabolite_analysis->confirmation

Caption: Workflow for BGC identification.
Protocol for a General PKS Enzyme Assay

This in vitro assay can be used to characterize the activity of the PKS enzyme once its gene has been identified and the protein expressed heterologously.

  • Protein Expression and Purification: Clone the PKS gene into a suitable expression vector and express the protein in a heterologous host, such as Saccharomyces cerevisiae or Escherichia coli. Purify the PKS enzyme using affinity chromatography.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4), the purified PKS enzyme (1-5 µM), the starter unit acetyl-CoA (0.5 mM), the extender unit malonyl-CoA (1 mM), and the reducing cofactor NADPH (2 mM), if required for the specific PKS.

  • Reaction Incubation: Initiate the reaction by adding the enzyme and incubate at a suitable temperature (e.g., 28°C) for 1-4 hours.

  • Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of an organic solvent like ethyl acetate and vortex thoroughly to extract the polyketide products.

  • Analysis: Analyze the organic extract by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the polyketide products synthesized by the enzyme.

Regulation of this compound Biosynthesis

The biosynthesis of fungal secondary metabolites is tightly regulated at the genetic level. While the specific regulatory mechanisms for this compound are unknown, they are likely to follow the general principles observed in other fungi. This includes control by pathway-specific transcription factors, which are often encoded within the BGC itself, and global regulators that respond to environmental cues such as nutrient availability and pH.

Regulation_Pathway environmental_cues Environmental Cues (e.g., Nutrient Levels, pH) global_regulators Global Regulators (e.g., PacC, AreA) environmental_cues->global_regulators influence pathway_specific_tf Pathway-Specific Transcription Factor global_regulators->pathway_specific_tf activate/repress ravenelin_bgc This compound Biosynthetic Gene Cluster (BGC) pathway_specific_tf->ravenelin_bgc binds to promoter biosynthetic_enzymes Biosynthetic Enzymes (PKS, Tailoring Enzymes) ravenelin_bgc->biosynthetic_enzymes transcription & translation ravenelin_production This compound Production biosynthetic_enzymes->ravenelin_production catalyze

Caption: General regulatory scheme for fungal secondary metabolism.

Conclusion and Future Perspectives

The biosynthesis of this compound in Helminthosporium is proposed to follow the canonical pathway of fungal xanthone formation, proceeding through a polyketide intermediate that cyclizes to a benzophenone before undergoing oxidative rearrangement to the final xanthone scaffold. While this model provides a strong theoretical framework, significant gaps remain in our understanding.

Future research should prioritize the sequencing of the Helminthosporium ravenelii genome to identify the this compound biosynthetic gene cluster. Subsequent functional characterization of the PKS and tailoring enzymes through gene knockout and heterologous expression studies will be essential to definitively elucidate the pathway. Such studies will not only provide a complete picture of this compound biosynthesis but also open avenues for the bio-engineering of novel xanthone derivatives with potentially enhanced therapeutic properties.

References

Ravenelin: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, isolation protocols, and biosynthetic pathway of ravenelin, a xanthone with notable biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, mycology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite primarily produced by various species of fungi. To date, this compound has been isolated from several fungal genera, with the most well-documented sources belonging to the Ascomycota phylum. The producing organisms are often found as endophytes or pathogens of plants.

A summary of the known fungal sources of this compound is presented in Table 1. While several species have been identified as producers, quantitative yield data remains sparsely reported in the available literature.

Fungal SpeciesHost/SubstrateReference
Exserohilum rostratumEndophyte from Paspalum splendens[1]
Helminthosporium raveneliiNot Specified[2]
Helminthosporium turcicumNot Specified[2]
Talaromyces funiculosusEndolichenic fungus from Diorygma hieroglyphicum[1]
Diorygma hieroglyphicum (lichenized fungus)Not Specified[1]

Table 1: Documented Fungal Sources of this compound

Isolation and Purification of this compound

The isolation of this compound from fungal cultures typically involves solvent extraction followed by a series of chromatographic separations. The specific protocol can be adapted based on the fungal species, culture conditions, and the scale of the extraction.

General Experimental Workflow for this compound Isolation

A generalized workflow for the isolation of this compound from a fungal source is depicted below. This process begins with the cultivation of the fungus, followed by extraction of the fungal biomass and/or culture broth, and subsequent purification steps to yield pure this compound.

G cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification Fungal_Strain Fungal Strain Culture_Medium Culture Medium Fungal_Strain->Culture_Medium Inoculation Incubation Incubation Culture_Medium->Incubation Harvesting Harvesting of Biomass and/or Broth Incubation->Harvesting Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvesting->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound G cluster_0 Polyketide Assembly cluster_1 Intermediate Formation cluster_2 Xanthone Formation Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Benzophenone_Synthase Benzophenone Synthase/Cyclase Polyketide_Chain->Benzophenone_Synthase Benzophenone_Intermediate Oxygenated Benzophenone Intermediate Benzophenone_Synthase->Benzophenone_Intermediate Oxidative_Cyclization Oxidative Cyclization (e.g., Cytochrome P450) Benzophenone_Intermediate->Oxidative_Cyclization This compound This compound Oxidative_Cyclization->this compound

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ravenelin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the known physical, chemical, and biological properties of Ravenelin, a naturally occurring xanthone. It includes detailed experimental protocols for its isolation and biological evaluation, and summarizes key data in a structured format for ease of reference.

Introduction

This compound (CAS: 479-44-7) is a polyketide secondary metabolite belonging to the xanthone class of organic compounds.[1] First identified from fungal sources, it has attracted scientific interest due to its demonstrated biological activities, including antibacterial and antiprotozoal effects.[2][3] As a member of the xanthone family, a scaffold known for a wide array of pharmacological properties such as anti-inflammatory, anticancer, and antimicrobial activities, this compound represents a promising candidate for further investigation in drug discovery and development.[2] This guide consolidates the current knowledge on this compound's physicochemical characteristics and biological profile, offering a technical resource for the scientific community.

Physicochemical Properties

This compound is characterized by a tricyclic xanthen-9-one core, substituted with hydroxyl and methyl groups. Its fundamental properties are summarized below.

Identification and Structural Formula
  • IUPAC Name: 1,4,8-trihydroxy-3-methyl-9H-xanthen-9-one[4][5]

  • Molecular Formula: C₁₄H₁₀O₅[4][5][6]

  • CAS Number: 479-44-7[4][5]

  • Synonyms: 1,4,8-Trihydroxy-3-methylxanthone[4][5]

Quantitative Physical and Chemical Data

The key quantitative properties of this compound are presented in Table 1 for quick reference.

PropertyValueSource(s)
Molecular Weight 258.23 g/mol [4][5][6]
Exact Mass 258.0528 g/mol [4][5]
Elemental Analysis C: 65.12%; H: 3.90%; O: 30.98%[5]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 5[4]
Topological Polar Surface Area 87 Ų[4]
XLogP3-AA 2.8[4]
Appearance To be determined (Solid)[5]

Table 1: Summary of Physicochemical Properties of this compound.

Spectral Data

Spectroscopic analysis has been fundamental to the structural elucidation of this compound.

TechniqueData HighlightsSolvent/ConditionsSource(s)
Mass Spectrometry (MS) ESI-MS: m/z 257.2 [M-H]⁻Negative Ion Mode[1][7]
NMR Spectroscopy 1D (¹H) and 2D (¹³C, HSQC, HMBC) spectra used for structural confirmation.Acetone-d₆[2][3]
Infrared (IR) Spectroscopy FTIR spectrum obtained for structural analysis.Agilent Cary 630 FTIR[1][2]
UV-Vis Spectroscopy Wavelength monitored at 254 nm.H₂O/MeOH Gradient[1][2]

Table 2: Summary of Spectroscopic Data for this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated selective biological activity against various pathogens. While its exact molecular mechanisms and signaling pathways are still under investigation, its efficacy against specific microbes and parasites has been established.

Antibacterial Activity

This compound exhibits pronounced activity against Gram-positive bacteria, particularly Bacillus subtilis, while showing no significant inhibition of Gram-negative strains.[1][3]

OrganismAssayActivity (MIC)Source(s)
Bacillus subtilis Microbroth Dilution7.5 µM[1][3]
Staphylococcus aureus Microbroth Dilution484 µM[1][3]
Escherichia coli Microbroth Dilution> 1000 µM[3]
Pseudomonas aeruginosa Microbroth Dilution> 1000 µM[3]

Table 3: Antibacterial Activity of this compound.

Antiprotozoal Activity

Significant activity has been reported against the parasites responsible for Chagas disease and malaria.[1][2][3]

Organism/FormAssayActivity (IC₅₀)Source(s)
Plasmodium falciparum SYBR Green I3.4 ± 0.4 µM[1][3]
Trypanosoma cruzi (epimastigote)-5 ± 1 µM[1][3]
Trypanosoma cruzi (amastigote)-9 ± 2 µM[1][3]

Table 4: Antiprotozoal Activity of this compound.

Cytotoxicity

This compound shows selective toxicity, with significantly lower effects on mammalian cells compared to its antiparasitic activity, indicating a favorable therapeutic window.[1][3]

Cell LineAssayActivity (CC₅₀)Selectivity Index (SI)Source(s)
HepG2 (Hepatocarcinoma) MTT> 50 µM> 15 (vs. P. falciparum)[1][3]
BALB/c Peritoneal Macrophages MTT185 ± 1 µM> 21 (vs. T. cruzi)[1][3]

Table 5: Cytotoxicity Profile of this compound.

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been fully elucidated. Xanthone derivatives are known to influence various cellular pathways, including those related to inflammation and apoptosis, but direct evidence for this compound's mechanism of action remains an area for future research.[2]

Experimental Protocols and Methodologies

The following sections detail the methodologies used for the isolation and biological characterization of this compound as cited in the literature.

Isolation and Purification of this compound

This compound was isolated from the endophytic fungus Exserohilum rostratum.[1][3] The general workflow is outlined below.

  • Fungal Cultivation: E. rostratum is cultivated on a suitable medium (e.g., Potato-Dextrose-Agar) and then scaled up in a liquid broth (e.g., Czapek broth).[2]

  • Extraction: The fungal biomass is subjected to solvent extraction, typically with ethyl acetate, to obtain a crude extract.[3]

  • Column Chromatography: The crude extract is fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.[3]

  • Preparative HPLC: The fraction containing this compound (identified by TLC) is further purified using preparative High-Performance Liquid Chromatography (HPLC).[1][3]

    • Column: Sunfire™ prep C18 OBD (5 µm, 19 mm × 150 mm).[1][3]

    • Mobile Phase: Gradient elution with H₂O/MeOH (90–100%) over 16 minutes.[1][3]

    • Flow Rate: 9.0 mL/min.[1][3]

    • Detection: Photodiode Array (PDA) detector, monitoring at 254 nm.[1][3]

  • Structural Elucidation: The purified compound's structure is confirmed using MS, 1D/2D NMR, and FTIR spectroscopy.[1][3]

G cluster_0 Isolation and Purification Workflow A Fungal Culture (E. rostratum) B Solvent Extraction (Ethyl Acetate) A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Fraction A3 D->E Hex/EtOAc Gradient F Preparative HPLC (C18 Column) E->F G Pure this compound F->G H₂O/MeOH Gradient H Structural Elucidation (NMR, MS, FTIR) G->H G cluster_1 Biological Activity Evaluation Workflow cluster_antibacterial Antibacterial cluster_antiprotozoal Antiprotozoal cluster_cytotoxicity Cytotoxicity start Purified this compound A1 Microbroth Dilution Assay start->A1 B1 SYBR Green I Assay start->B1 B3 T. cruzi Assay start->B3 C1 MTT Assay start->C1 A2 Gram-positive Bacteria (B. subtilis, S. aureus) A1->A2 A3 Gram-negative Bacteria (E. coli, P. aeruginosa) A1->A3 B2 P. falciparum B1->B2 B4 Epimastigotes & Amastigotes B3->B4 C2 HepG2 Cells C1->C2 C3 Macrophages C1->C3 G cluster_main This compound: Summary of Properties and Activities cluster_activities Biological Activities cluster_targets Affected Organisms/Cells Source Source Endophytic Fungus (*Exserohilum rostratum*) This compound {this compound|{C₁₄H₁₀O₅ | MW: 258.23 g/mol}} Source->this compound Isolated from Antibacterial Antibacterial (Gram-positive) This compound->Antibacterial Antiprotozoal Antiprotozoal This compound->Antiprotozoal Cytotoxic Low Cytotoxicity (Mammalian Cells) This compound->Cytotoxic Bacteria *B. subtilis* Antibacterial->Bacteria Effective against Parasites *P. falciparum* *T. cruzi* Antiprotozoal->Parasites Effective against Cells HepG2 Macrophages Cytotoxic->Cells Tested on

References

Ravenelin: A Technical Guide on its Antimicrobial Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ravenelin, a naturally occurring xanthone produced by various fungi, has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's antimicrobial activity. While direct mechanistic studies on this compound are limited, this document synthesizes the available quantitative data and extrapolates potential mechanisms of action based on studies of the broader xanthone class of compounds. This guide includes a summary of antimicrobial potency, detailed experimental protocols for assessing antimicrobial activity, and visualizations of hypothetical signaling pathways and experimental workflows to guide future research in elucidating the precise mechanism of action of this compound.

Introduction

This compound is a polyketide-derived xanthone first isolated from fungi of the genus Helminthosporium (now Exserohilum). Structurally, it belongs to the xanthone class of heterocyclic compounds, which are known for their diverse biological activities. Recent studies have highlighted the antimicrobial potential of this compound, particularly its efficacy against certain pathogenic bacteria.[1][2][3] The emergence of antibiotic-resistant microbial strains necessitates the exploration of novel antimicrobial agents like this compound. Understanding its mechanism of action is crucial for its potential development as a therapeutic agent. This guide aims to consolidate the existing knowledge on this compound's antimicrobial activity and propose potential mechanisms based on the known actions of related xanthone compounds.

Antimicrobial Spectrum and Potency

This compound has shown selective activity, primarily targeting Gram-positive bacteria, while being largely ineffective against Gram-negative bacteria at tested concentrations.[3][4][5] Its activity is summarized in the tables below.

Table 1: Antibacterial Activity of this compound
Target OrganismStrainMIC (µM)MIC (µg/mL)Reference
Bacillus subtilis-7.51.95[2][3][4]
Staphylococcus aureus-484125[3][4][5]
Escherichia coli->1000>258[3][4][5]
Pseudomonas aeruginosa->1000>258[3][4][5]
Salmonella typhimurium->1000>258[4]

MIC: Minimum Inhibitory Concentration

Table 2: Antiprotozoal and Cytotoxic Activity of this compound
Activity TypeTargetIC50 / CC50 (µM)Reference
AntiprotozoalPlasmodium falciparum3.4 ± 0.4[1]
AntiprotozoalTrypanosoma cruzi (epimastigote)5 ± 1[1]
AntiprotozoalTrypanosoma cruzi (amastigote)9 ± 2[1]
CytotoxicityHepG2 cells> 50[1]
CytotoxicityPeritoneal macrophages185 ± 1[1]

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration

Hypothetical Mechanisms of Antimicrobial Action

Direct studies on the antimicrobial mechanism of this compound have not yet been published. However, based on research into other antimicrobial xanthones, several potential mechanisms can be postulated. These include disruption of the cell envelope, inhibition of essential enzymes, and interference with bacterial communication and virulence.

Disruption of the Bacterial Cell Envelope

One of the common mechanisms for antimicrobial compounds is the disruption of the bacterial cell wall or membrane. For Gram-positive bacteria, which are the primary targets of this compound, xanthones can interact with components of the cell wall, such as lipoteichoic acid, leading to a loss of structural integrity. Furthermore, these compounds can intercalate into the phospholipid bilayer of the cell membrane, causing depolarization, increased permeability, and subsequent leakage of vital intracellular contents.

G cluster_cell Gram-Positive Bacterium cluster_effects Cellular Effects membrane Cell Membrane cytoplasm Cytoplasm permeability Increased Permeability membrane->permeability Disruption wall Cell Wall (Peptidoglycan & Lipoteichoic Acid) This compound This compound This compound->membrane Membrane Intercalation & Depolarization This compound->wall Interaction with Lipoteichoic Acid leakage Leakage of Intracellular Contents permeability->leakage death Cell Death leakage->death

Caption: Hypothetical disruption of the Gram-positive bacterial cell envelope by this compound.

Inhibition of DNA Synthesis

Another potential mechanism of action for xanthone derivatives is the inhibition of DNA replication. This can occur through the targeting of essential enzymes involved in this process, such as DNA gyrase and topoisomerase IV. By binding to these enzymes, this compound could prevent the necessary supercoiling and relaxation of DNA, thereby halting replication and leading to bacterial cell death.

G cluster_process Bacterial DNA Synthesis Pathway This compound This compound dna_gyrase DNA Gyrase / Topoisomerase IV This compound->dna_gyrase Inhibition supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna Supercoiling dna_replication DNA Replication cell_death Cell Death dna_replication->cell_death relaxed_dna Relaxed DNA relaxed_dna->dna_gyrase Supercoiling supercoiled_dna->dna_replication

Caption: Postulated inhibition of bacterial DNA synthesis by this compound.

Detailed Experimental Protocols

To further investigate the precise mechanism of action of this compound, a series of experiments are required. Below are detailed protocols for key assays.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials:

    • This compound stock solution (e.g., in DMSO)

    • Bacterial strains (e.g., B. subtilis, S. aureus)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate.

    • Add the diluted bacterial suspension to each well containing the this compound dilutions.

    • Include positive (bacteria without this compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum add_bacteria Add Bacterial Suspension to wells prep_inoculum->add_bacteria serial_dilution Serial Dilution of this compound in 96-well plate serial_dilution->add_bacteria incubate Incubate at 37°C for 18-24h add_bacteria->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Cell Membrane Permeability Assay

This assay assesses whether an antimicrobial agent damages the bacterial cell membrane, leading to leakage of intracellular components.

  • Materials:

    • Bacterial culture in mid-log phase

    • This compound solution (at MIC and multiples of MIC)

    • Phosphate-buffered saline (PBS)

    • SYTOX Green nucleic acid stain

    • Fluorometer

  • Procedure:

    • Harvest and wash bacterial cells and resuspend them in PBS.

    • Add SYTOX Green to the cell suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.

    • Measure the baseline fluorescence.

    • Add the this compound solution to the cell suspension.

    • Monitor the increase in fluorescence over time. A significant increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to intracellular nucleic acids.

    • Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (untreated cells).

Future Directions and Conclusion

The available data strongly suggest that this compound is a promising antimicrobial agent against Gram-positive bacteria. However, to advance its development, a focused effort is required to elucidate its precise mechanism of action. Future research should aim to:

  • Confirm Membrane Disruption: Utilize techniques such as transmission electron microscopy (TEM) to visualize the effects of this compound on bacterial cell morphology and membrane integrity.

  • Identify Molecular Targets: Employ proteomic and metabolomic approaches to identify the specific cellular pathways and proteins that are affected by this compound treatment.

  • Investigate Enzyme Inhibition: Conduct in vitro assays to determine if this compound inhibits key bacterial enzymes, such as DNA gyrase, topoisomerases, or enzymes involved in cell wall synthesis.

  • Assess Efflux Pump Inhibition: Evaluate the potential of this compound to inhibit bacterial efflux pumps, which could be a valuable mechanism for overcoming antibiotic resistance.

References

Ravenelin's Role in Fungal Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 7, 2025

Abstract

Ravenelin, a xanthone-class fungal secondary metabolite, has garnered significant interest within the scientific community due to its notable biological activities. As a polyketide-derived compound, its biosynthesis is an intricate process regulated by a network of genetic and environmental factors. This technical guide provides an in-depth exploration of this compound's position within fungal secondary metabolism, detailing its biosynthetic origins, known biological functions, and the experimental methodologies employed in its study. Quantitative data on its bioactivity are presented for comparative analysis, and detailed protocols for key experimental procedures are provided to facilitate further research. Furthermore, this guide includes visualizations of the proposed biosynthetic pathway, regulatory networks, and a general experimental workflow to provide a comprehensive resource for researchers in natural product discovery, mycology, and pharmacology.

Introduction to this compound

This compound (3-methyl-1,4,8-trihydroxyxanthone) is a naturally occurring xanthone produced by various fungi, including species from the genera Exserohilum and Helminthosporium.[1] Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold, and they are known to exhibit a wide range of biological activities.[2] Fungi, in particular, are prolific producers of diverse secondary metabolites, which are not essential for primary growth but play crucial roles in environmental adaptation, defense, and communication.[3][4] this compound, as one such metabolite, has demonstrated promising antimicrobial and antiprotozoal properties, making it a subject of interest for drug discovery and development.[5][6]

Biosynthesis of this compound

The biosynthesis of this compound, like other fungal xanthones, follows the polyketide pathway.[7] This pathway utilizes simple precursor molecules from primary metabolism, primarily acetyl-CoA and malonyl-CoA, to construct a complex carbon skeleton through a series of condensation reactions catalyzed by a polyketide synthase (PKS).[7]

While the specific gene cluster and enzymes for this compound biosynthesis have not been fully elucidated in the literature, a general pathway can be proposed based on studies of other fungal xanthones. The process begins with the iterative condensation of acetyl-CoA and malonyl-CoA units by a non-reducing polyketide synthase (NR-PKS) to form a poly-β-keto chain.[3] This reactive intermediate is then thought to fold and cyclize to form a benzophenone intermediate. Subsequent oxidative cyclization, likely catalyzed by a monooxygenase, would then generate the characteristic tricyclic xanthone core of this compound.

Ravenelin_Biosynthesis cluster_primary_metabolism Primary Metabolism cluster_biosynthesis This compound Biosynthesis Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Poly-beta-keto_Chain Poly-β-keto Chain PKS->Poly-beta-keto_Chain Cyclization Folding & Cyclization Poly-beta-keto_Chain->Cyclization Benzophenone_Intermediate Benzophenone Intermediate Oxidative_Cyclization Oxidative Cyclization Benzophenone_Intermediate->Oxidative_Cyclization This compound This compound Cyclization->Benzophenone_Intermediate Oxidative_Cyclization->this compound

Figure 1: Proposed Biosynthetic Pathway of this compound.

Regulation of this compound Production

The production of fungal secondary metabolites, including this compound, is tightly regulated by a complex network of signaling pathways that respond to various environmental cues. These can include nutrient availability (carbon and nitrogen sources), pH, light, and temperature.[4] While specific regulatory pathways for this compound are not yet defined, general mechanisms known to control fungal secondary metabolism are likely involved.

A key global regulatory system in many filamentous fungi is the Velvet complex, composed of proteins such as VeA, VelB, and LaeA.[8][9] This complex often acts as a positive regulator for the expression of secondary metabolite biosynthetic gene clusters.[8] Environmental signals are transduced through various signaling cascades, which can include G-protein coupled receptors and MAP kinase pathways, ultimately influencing the activity of transcription factors that control the expression of the this compound biosynthetic genes.

Ravenelin_Regulation cluster_signals Environmental Signals cluster_transduction Signal Transduction cluster_regulation Transcriptional Regulation Nutrients Nutrient Availability (Carbon, Nitrogen) GPCR G-Protein Coupled Receptors Nutrients->GPCR pH pH pH->GPCR Light Light MAPK MAP Kinase Cascade Light->MAPK Temperature Temperature Temperature->MAPK Velvet_Complex Velvet Complex (VeA, VelB, LaeA) GPCR->Velvet_Complex TFs Other Transcription Factors GPCR->TFs MAPK->Velvet_Complex MAPK->TFs BGC This compound Biosynthetic Gene Cluster Velvet_Complex->BGC Positive Regulation TFs->BGC Regulation Ravenelin_Production This compound Production BGC->Ravenelin_Production

Figure 2: Generalized Regulatory Network for this compound Production.

Biological Activities of this compound

This compound has been evaluated for a range of biological activities, with significant findings in the areas of antibacterial and antiprotozoal effects. Notably, it demonstrates selective activity against Gram-positive bacteria and shows potent inhibitory effects against the parasites responsible for malaria and Chagas disease.[5][6] Importantly, this compound exhibits low cytotoxicity against human cell lines, suggesting a favorable therapeutic window.[5][10]

Data Presentation

The following tables summarize the quantitative data for the biological activities of this compound.

Table 1: Antibacterial Activity of this compound [2]

Bacterial StrainGram StainingMinimum Inhibitory Concentration (MIC) (µM)
Bacillus subtilisPositive7.5
Staphylococcus aureusPositive484
Escherichia coliNegative> 1000
Pseudomonas aeruginosaNegative> 1000

Table 2: Antiprotozoal and Cytotoxic Activities of this compound [2][10]

Organism/Cell LineActivityIC50 / CC50 (µM)Selectivity Index (SI)
Plasmodium falciparum (3D7)Antiplasmodial3.4 ± 0.4> 14.7
Trypanosoma cruzi (epimastigote)Trypanocidal5 ± 137
Trypanosoma cruzi (amastigote)Trypanocidal9 ± 220.5
HepG2 (human liver carcinoma)Cytotoxicity> 50-
Peritoneal Macrophages (murine)Cytotoxicity185 ± 1-

Selectivity Index (SI) is calculated as CC50 (macrophages) / IC50 (parasite).

Table 3: Representative Data on Fungal Xanthone Production Optimization

Fungal StrainXanthone ProducedFermentation ConditionYield (mg/L)Reference
Aspergillus versicolorOxisterigmatocystin DPotato Dextrose Broth, 28°C, 15 daysNot specified[11]
Phomopsis sp.Dalienxanthones A-CPotato Dextrose Broth, 25°C, 28 daysNot specified[12]
Marine-derived fungiVarious XanthonesSubmerged FermentationVariable[13]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.

General Experimental Workflow for this compound Research

The discovery and characterization of this compound and similar fungal secondary metabolites typically follow a standardized workflow. This begins with the cultivation of the producing fungus, followed by extraction, purification, and structure elucidation of the target compound. The purified metabolite is then subjected to a battery of bioassays to determine its biological activities.

Experimental_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Purification cluster_characterization Structure Elucidation cluster_bioassays Bioactivity Screening Fungal_Culture 1. Fungal Culture (e.g., Exserohilum rostratum) Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Chromatography 3. Column Chromatography Extraction->Chromatography HPLC 4. HPLC Purification Chromatography->HPLC Spectroscopy 5. Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy Antibacterial 6a. Antibacterial Assays HPLC->Antibacterial Antiprotozoal 6b. Antiprotozoal Assays HPLC->Antiprotozoal Cytotoxicity 6c. Cytotoxicity Assays HPLC->Cytotoxicity

Figure 3: General Experimental Workflow for this compound Research.
Microbroth Dilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard methods for determining the MIC of an antimicrobial agent.[2]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity

This protocol is based on the colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells.[2]

  • Cell Seeding:

    • Seed mammalian cells (e.g., HepG2, peritoneal macrophages) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-15 minutes.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

SYBR Green I-based Antiplasmodial Assay

This fluorescence-based assay quantifies the proliferation of Plasmodium falciparum by measuring the amount of parasite DNA.[2]

  • Parasite Culture and Synchronization:

    • Maintain a culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.

    • Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.

  • Drug Plate Preparation:

    • Prepare serial dilutions of this compound in a 96-well plate.

  • Assay Setup:

    • Add the synchronized parasite culture (ring stage, ~0.5% parasitemia, 2.5% hematocrit) to each well of the drug plate.

    • Include positive (parasites with a known antimalarial drug like chloroquine or artesunate) and negative (parasites with no drug) controls.

    • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining:

    • After incubation, lyse the red blood cells by adding a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound stands out as a fungal secondary metabolite with significant potential, particularly in the development of new anti-infective agents. Its potent and selective activity against Gram-positive bacteria and key protozoan parasites, coupled with low cytotoxicity, makes it an attractive lead compound for further investigation. This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound, from its biosynthetic origins to its biological functions and the methodologies used for its study.

Future research should focus on several key areas to fully realize the therapeutic potential of this compound. The elucidation of the complete this compound biosynthetic gene cluster and the characterization of the involved enzymes will not only provide fundamental insights into fungal secondary metabolism but also open avenues for the biosynthetic engineering of novel this compound analogs with improved efficacy or pharmacokinetic properties. A deeper understanding of the regulatory networks governing this compound production will be crucial for developing strategies to enhance its yield in fungal fermentation systems. Further preclinical studies are warranted to evaluate the in vivo efficacy and safety of this compound in animal models of bacterial and parasitic infections. The continued exploration of this compound and other fungal secondary metabolites holds great promise for addressing the growing challenge of antimicrobial resistance and discovering novel therapeutics for a range of human diseases.

References

Spectroscopic Profile of Ravenelin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ravenelin, a xanthone natural product. The information is curated for researchers in natural product chemistry, pharmacology, and drug development who are interested in the characterization and further investigation of this compound. This document summarizes key mass spectrometry and nuclear magnetic resonance data, details the experimental protocols for their acquisition, and presents a workflow for the isolation and characterization of this compound.

Mass Spectrometry Data

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition and exact mass of a compound. For this compound, electrospray ionization (ESI) is a commonly employed method.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₄H₁₀O₅[1]
Ionization ModeESI-[1][2]
m/z [M-H]⁻257.2[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. The ¹H and ¹³C NMR data for this compound were acquired in acetone-d₆.

While the definitive ¹H and ¹³C NMR spectroscopic data for this compound are available in the supplementary material of the cited publication, this information is not publicly accessible through standard search protocols.[1][2] Researchers are encouraged to consult the original publication for the complete dataset.

Table 2: ¹H NMR Spectroscopic Data for this compound (in Acetone-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not availableData not availableData not availableData not available

Table 3: ¹³C NMR Spectroscopic Data for this compound (in Acetone-d₆)

Chemical Shift (δ) ppmAssignment
Data not availableData not available

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the verification of scientific findings and for building upon existing research. The following sections outline the methodologies used for the isolation and spectroscopic analysis of this compound.

Isolation and Purification of this compound

This compound is a secondary metabolite produced by the endophytic fungus Exserohilum rostratum. The isolation and purification process typically involves chromatographic techniques.[3]

Protocol:

  • Fermentation and Extraction: Exserohilum rostratum is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites. The fungal biomass and/or the culture broth is then extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract containing this compound.

  • Column Chromatography: The crude extract is subjected to column chromatography over a stationary phase like silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used to separate the components of the extract based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC). A C18 column is commonly used with a gradient of water and methanol as the mobile phase. The elution is monitored by a photodiode array (PDA) detector to isolate the pure compound.[1]

Mass Spectrometry Analysis

Instrumentation:

  • Mass Spectrometer: Acquity tandem quadrupole detector (TQD) mass spectrometer (Waters, Milford, MA, USA)[1]

  • Ionization Source: Electrospray ionization (ESI)[1]

Protocol:

  • Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent, typically methanol or acetonitrile.

  • Data Acquisition: The sample solution is infused into the ESI source. The analysis is performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. The mass-to-charge ratio (m/z) is recorded over a specific mass range.

NMR Spectroscopy Analysis

Instrumentation:

  • NMR Spectrometer: Bruker Ascend 400[1]

  • Solvent: Acetone-d₆[1]

  • Reference: Solvent signal of acetone-d₆[1]

Protocol:

  • Sample Preparation: A sample of pure this compound is dissolved in acetone-d₆ in an NMR tube.

  • Data Acquisition: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are recorded at room temperature. For ¹H NMR, chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are given in Hertz (Hz). For ¹³C NMR, chemical shifts are reported in ppm relative to the solvent peak.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Ravenelin_Workflow cluster_Isolation Isolation and Purification cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Fungus Exserohilum rostratum Culture Extraction Solvent Extraction Fungus->Extraction ColumnChrom Column Chromatography Extraction->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC Purethis compound Pure this compound HPLC->Purethis compound MS Mass Spectrometry (ESI-MS) Purethis compound->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purethis compound->NMR MolFormula Molecular Formula Determination MS->MolFormula Structure Structure Elucidation NMR->Structure MolFormula->Structure

References

The Antiprotozoal Potential of Ravenelin Against Trypanosoma cruzi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiprotozoal effects of Ravenelin, a xanthone isolated from the endophytic fungus Exserohilum rostratum, against Trypanosoma cruzi, the etiological agent of Chagas disease. This document summarizes the available quantitative data, details the experimental methodologies used for its evaluation, and visualizes the experimental workflow. While the precise signaling pathway of this compound's action on T. cruzi remains to be fully elucidated, this guide also presents a generalized diagram of potential trypanocidal mechanisms of action that may be relevant.

Quantitative Data Summary

The trypanocidal activity of this compound has been evaluated against both the replicative epimastigote and the clinically relevant intracellular amastigote forms of Trypanosoma cruzi. The compound demonstrates activity in the low micromolar range.[1][2][3][4] The following tables summarize the key quantitative data on the efficacy and cytotoxicity of this compound.

Table 1: In Vitro Activity of this compound against Trypanosoma cruzi

Parasite StageIC50 (µM)
Epimastigotes5 ± 1
Intracellular Amastigotes9 ± 2

IC50 (Inhibitory Concentration 50%): The concentration of a drug that is required for 50% inhibition of parasite growth.

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineCC50 (µM)Selectivity Index (SI) vs. EpimastigotesSelectivity Index (SI) vs. Amastigotes
HepG2 (Hepatocarcinoma cells)> 50> 10> 5.6
Peritoneal Macrophages (BALB/c)185 ± 13721

CC50 (Cytotoxic Concentration 50%): The concentration of a compound that is lethal to 50% of the cells in a culture. SI (Selectivity Index): Calculated as CC50 of a mammalian cell line / IC50 of the parasite. A higher SI value indicates greater selectivity for the parasite over host cells.[1]

At a concentration of 3.87 µM, this compound was observed to cause a statistically significant decrease in several infection parameters, including the number of amastigotes per 100 host cells, the percentage of infected cells, and the average number of amastigotes per infected cell.[1][4]

Experimental Protocols

The following sections detail the methodologies employed in the assessment of this compound's antiprotozoal activity.

Antitrypanosomal Activity Assay against Epimastigotes
  • Parasite Culture: Epimastigote forms of T. cruzi are cultivated in a suitable culture medium.

  • Assay Setup: The parasites are seeded in 96-well plates at a density of 2 x 10^6 parasites/mL.[1]

  • Drug Incubation: Various concentrations of this compound (ranging from 3.78 to 1000 µM) are added to the wells in triplicate.[1] The final volume in each well is 100 µL.[1]

  • Controls: Wells without parasites are used as a blank control, and wells containing only parasites serve as a negative control.[1] Benznidazole is typically used as a positive control drug.[1]

  • Incubation Period: The plates are incubated for 24 hours.[1]

  • Viability Assessment: Post-incubation, the viability of the epimastigotes is determined by counting the number of live parasites, identified by their flagellar motility, using a Neubauer chamber under a light microscope.[1]

Antitrypanosomal Activity Assay against Intracellular Amastigotes
  • Host Cell Culture: Peritoneal macrophages are harvested from BALB/c mice and seeded in 24-well plates.

  • Infection: The macrophages are infected with trypomastigote forms of T. cruzi.

  • Drug Treatment: After infection, the cells are treated with different concentrations of this compound or a reference drug like benznidazole.

  • Incubation: The treated, infected cells are incubated for 24 hours.

  • Analysis: The cells are then fixed, stained, and examined under a microscope to determine the number of amastigotes per 100 cells, the percentage of infected cells, and the mean number of amastigotes per infected cell.[1]

Cytotoxicity Assay
  • Cell Culture: Hepatocarcinoma cells (HepG2) and BALB/c peritoneal macrophages are used to assess the cytotoxicity of this compound.[1][2][3]

  • Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed to evaluate cell viability.[1][2][3]

Visualizations

Experimental Workflow for Assessing Antiprotozoal Activity

The following diagram illustrates the general workflow for evaluating the efficacy of this compound against Trypanosoma cruzi.

G cluster_epimastigote Epimastigote Assay cluster_amastigote Intracellular Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay A Cultivate T. cruzi Epimastigotes B Seed in 96-well plates (2x10^6 parasites/mL) A->B C Add this compound (various concentrations) B->C D Incubate for 24h C->D E Assess viability (motility counting) D->E F Culture & Seed Peritoneal Macrophages G Infect with Trypomastigotes F->G H Treat with this compound G->H I Incubate for 24h H->I J Fix, Stain & Analyze (microscopy) I->J K Culture HepG2 & Peritoneal Macrophages L Treat with this compound K->L M Perform MTT Assay L->M N Determine CC50 M->N

Experimental workflow for evaluating the antiprotozoal activity of this compound.
Potential Trypanocidal Mechanisms of Action

While the specific molecular targets of this compound in Trypanosoma cruzi have not yet been identified, several general mechanisms are known to be effective against the parasite. The following diagram illustrates some of these potential pathways that could be investigated in future studies on this compound.

G cluster_targets Potential Cellular Targets in T. cruzi cluster_outcomes Cellular Outcomes This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria DNA DNA Damage This compound->DNA Metabolism Metabolic Disruption (e.g., Sterol Synthesis) This compound->Metabolism Redox Redox Imbalance This compound->Redox ROS Increased ROS Production Mitochondria->ROS Apoptosis Apoptosis-like Cell Death DNA->Apoptosis Growth_Inhibition Parasite Growth Inhibition Metabolism->Growth_Inhibition Redox->ROS ROS->Apoptosis Apoptosis->Growth_Inhibition

Generalized potential mechanisms of trypanocidal action.

References

In Vitro Anti-inflammatory Properties of Ravenelin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific data on the in vitro anti-inflammatory properties of purified Ravenelin is not available in the public scientific literature. This guide provides a comprehensive framework of standard experimental protocols and data presentation formats that can be employed to investigate the anti-inflammatory potential of this compound. The included data tables are presented as templates for recording prospective experimental results.

Executive Summary

This compound, a xanthone isolated from the endophytic fungus Exserohilum rostratum, has been primarily investigated for its antibacterial and antiprotozoal activities. While some xanthone analogs are known to possess anti-inflammatory effects, the specific anti-inflammatory profile of this compound remains to be elucidated. This technical guide outlines a systematic in vitro approach to characterize the anti-inflammatory properties of this compound. The methodologies described herein focus on key inflammatory mediators and signaling pathways, providing a robust framework for generating high-quality, reproducible data essential for drug discovery and development.

Experimental Approach for Assessing Anti-inflammatory Properties

A typical workflow for evaluating the in vitro anti-inflammatory effects of a test compound like this compound involves the use of immortalized murine macrophages, such as the RAW 264.7 cell line. These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing key inflammatory mediators. The efficacy of this compound would be determined by its ability to inhibit the production of these mediators.

G cluster_0 Experimental Workflow cluster_1 Downstream Assays A RAW 264.7 Macrophage Culture B Pre-treatment with this compound A->B C LPS Stimulation (e.g., 1 µg/mL) B->C D Incubation (Time-dependent) C->D E Harvest Supernatant & Cell Lysate D->E F Nitric Oxide (NO) Assay (Griess Assay) E->F G Prostaglandin E2 (PGE2) Assay (ELISA) E->G H Pro-inflammatory Cytokine Assay (ELISA/RT-qPCR) (TNF-α, IL-6, IL-1β) E->H I Western Blot Analysis (NF-κB & MAPK Pathways) E->I

Figure 1: General experimental workflow for in vitro anti-inflammatory assessment.

Quantitative Data Summary (Templates)

The following tables are templates for summarizing the quantitative data that would be generated from the proposed experiments.

Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)NO Production (% Inhibition)IC₅₀ (µM) for NOPGE₂ Production (% Inhibition)IC₅₀ (µM) for PGE₂Cell Viability (%)
Control0\multirow{5}{}{N/A}0\multirow{5}{}{N/A}100
LPS (1 µg/mL) only100 (baseline)100 (baseline)~100
This compound (1) + LPSDataDataData
This compound (10) + LPSDataDataData
This compound (50) + LPSDataDataData

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)TNF-α (% Inhibition)IC₅₀ (µM) for TNF-αIL-6 (% Inhibition)IC₅₀ (µM) for IL-6IL-1β (% Inhibition)IC₅₀ (µM) for IL-1β
Control0\multirow{5}{}{N/A}0\multirow{5}{}{N/A}0\multirow{5}{*}{N/A}
LPS (1 µg/mL) only100 (baseline)100 (baseline)100 (baseline)
This compound (1) + LPSDataDataData
This compound (10) + LPSDataDataData
This compound (50) + LPSDataDataData

Detailed Experimental Protocols

Cell Culture and Treatment

RAW 264.7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. For experiments, cells are typically seeded in appropriate plates (e.g., 96-well for viability and Griess assays, 24-well for ELISA, 6-well for Western blot and RT-qPCR) and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of LPS for a specified duration (e.g., 24 hours for mediator production).

Nitric Oxide (NO) Production Assay (Griess Assay)

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[1][2]

  • Collect 100 µL of cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)

The levels of PGE2 and pro-inflammatory cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Collect the cell culture supernatant.

  • Perform the ELISA according to the manufacturer's protocol.[3][4][5][6] This typically involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.

  • Measure the absorbance at the specified wavelength (usually 450 nm).

  • Calculate the concentration of the analyte based on a standard curve generated with a known amount of the recombinant protein or PGE2.

Gene Expression Analysis of Pro-inflammatory Cytokines (RT-qPCR)

The effect of this compound on the mRNA expression of TNF-α, IL-6, and IL-1β can be determined by Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

  • Isolate total RNA from the cells using a suitable kit.

  • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

  • Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[7][8][9]

  • Analyze the relative gene expression using the ΔΔCt method.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

The inhibitory effect of this compound on the activation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways can be assessed by Western blotting.[10][11]

  • Lyse the cells to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, JNK).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Key Signaling Pathways in Inflammation

The NF-κB and MAPK signaling pathways are crucial regulators of the inflammatory response. Investigating the effect of this compound on these pathways can provide insights into its mechanism of action.

NF-κB Signaling Pathway

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa p-IκBα IKK->IkBa NFkB_cyto NF-κB (p65/p50) + IκBα IkBa->NFkB_cyto Degradation of IκBα NFkB_nuc NF-κB (p65/p50) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes This compound This compound This compound->IKK Inhibition?

Figure 2: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK family, including ERK, p38, and JNK, is another critical signaling cascade activated by LPS. Phosphorylation of these kinases leads to the activation of transcription factors, such as AP-1, which also contribute to the expression of inflammatory mediators.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases (e.g., TAK1) TLR4->UpstreamKinases p38 p-p38 UpstreamKinases->p38 JNK p-JNK UpstreamKinases->JNK ERK p-ERK UpstreamKinases->ERK AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Genes AP1->Genes This compound This compound This compound->UpstreamKinases Inhibition?

Figure 3: Potential modulation of the MAPK signaling pathway by this compound.

References

Ravenelin: A Promising Natural Xanthone for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ravenelin, a naturally occurring xanthone isolated from the endophytic fungus Exserohilum rostratum, has emerged as a compelling candidate for therapeutic agent development.[1][2] This technical guide provides a comprehensive overview of the current state of knowledge on this compound, with a focus on its potential as an antiprotozoal and antibacterial agent. This document details its biological activities, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its proposed mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in advancing this compound from a promising hit to a viable clinical candidate.

Introduction

The rise of drug-resistant pathogens presents a formidable challenge to global health. This has spurred the search for novel antimicrobial agents from natural sources. Endophytic fungi, which reside within the tissues of living plants, represent a rich and largely untapped reservoir of bioactive secondary metabolites. This compound, a xanthone produced by the endophytic fungus Exserohilum rostratum, has demonstrated significant in vitro activity against various pathogens, positioning it as a molecule of interest for further investigation.[1][2]

Chemical Properties

This compound belongs to the xanthone class of heterocyclic compounds, characterized by a dibenzo-γ-pyrone core structure. Its chemical properties are foundational to its biological activity and potential for derivatization to enhance its therapeutic profile.

Biological Activity and Therapeutic Potential

This compound has demonstrated a promising spectrum of biological activities, primarily as an antiprotozoal and antibacterial agent.

Antiprotozoal Activity

In vitro studies have highlighted this compound's potent activity against clinically relevant protozoan parasites:

  • Anti-plasmodial Activity: this compound exhibits significant activity against the asexual stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2]

  • Trypanocidal Activity: The compound is also effective against both the epimastigote and intracellular amastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease.[1][2]

Antibacterial Activity

This compound displays selective antibacterial activity, with a pronounced effect against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus.[1][2][3] Its activity against Gram-negative bacteria is reported to be significantly lower.[1][2]

Cytotoxicity and Selectivity

A crucial aspect of a potential therapeutic agent is its selectivity for the pathogen over host cells. This compound has shown low cytotoxicity against mammalian cell lines, including HepG2 (human liver cancer cell line) and peritoneal macrophages.[1][2] This favorable cytotoxicity profile results in attractive selectivity indices (SI) for the target parasites, suggesting a therapeutic window for its application.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's biological activity.

Table 1: Antiprotozoal Activity of this compound

Target OrganismStageIC₅₀ (µM)Reference
Plasmodium falciparumAsexual stages3.4 ± 0.4[1][2]
Trypanosoma cruziEpimastigotes5 ± 1[1][2]
Trypanosoma cruziIntracellular Amastigotes9 ± 2[1][2]

Table 2: Antibacterial Activity of this compound

Bacterial StrainGram StainMIC (µM)Reference
Bacillus subtilisPositive7.5[1][2]
Staphylococcus aureusPositive484[1]
Escherichia coliNegative>1000[1]
Pseudomonas aeruginosaNegative>1000[1]

Table 3: Cytotoxicity and Selectivity Index of this compound

Cell LineCC₅₀ (µM)Selectivity Index (SI) vs. P. falciparumSelectivity Index (SI) vs. T. cruzi (amastigotes)Reference
HepG2>50>14.7>5.5[1][2]
Peritoneal Macrophages185 ± 1>54.420.5[1][2]

Proposed Mechanisms of Action and Signaling Pathways

While the precise molecular targets of this compound are still under investigation, plausible mechanisms of action can be inferred from studies on other xanthones.

Antiprotozoal Mechanism: Inhibition of Heme Polymerization

In Plasmodium falciparum, the detoxification of heme, a toxic byproduct of hemoglobin digestion, into hemozoin is a critical survival pathway.[4][5][6][7][8] Xanthones are known to inhibit this process by forming a complex with heme, thereby preventing its polymerization and leading to a buildup of toxic heme that damages the parasite.[9]

G cluster_parasite Plasmodium falciparum Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Malaria Pigment) Heme->Hemozoin Heme Polymerization Complex This compound-Heme Complex Heme->Complex This compound This compound This compound->Heme Complexation Death Parasite Death Complex->Death Inhibition of Heme Detoxification

Caption: Proposed antiplasmodial mechanism of this compound via inhibition of heme polymerization.

Trypanocidal Mechanism: Mitochondrial Dysfunction

Studies on other trypanocidal xanthones suggest that the mitochondrion is a primary target in Trypanosoma cruzi.[10] These compounds can disrupt the mitochondrial membrane potential, leading to an increase in the production of reactive oxygen species (ROS) and subsequent oxidative stress, culminating in parasite death.

G This compound This compound Mitochondrion T. cruzi Mitochondrion This compound->Mitochondrion MMP Disruption of Mitochondrial Membrane Potential Mitochondrion->MMP ROS Increased Reactive Oxygen Species (ROS) MMP->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Death Parasite Death OxidativeStress->Death

Caption: Proposed trypanocidal mechanism of this compound through mitochondrial dysfunction.

Antibacterial Mechanism: Membrane Disruption

The antibacterial mechanism of many xanthones against Gram-positive bacteria is attributed to their ability to disrupt the bacterial cell membrane. This can lead to increased membrane permeability, depolarization, and ultimately, cell lysis. Some xanthones have also been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[11][12]

G cluster_bacteria Gram-Positive Bacterium This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Depolarization Depolarization Disruption->Depolarization Lysis Cell Lysis Permeability->Lysis Depolarization->Lysis

Caption: Proposed antibacterial mechanism of this compound via cell membrane disruption.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Isolation and Purification of this compound

G Start Biomass of Exserohilum rostratum Extraction Extraction with Ethyl Acetate Start->Extraction Concentration Rotary Evaporation Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractions Collection of Fractions ColumnChromatography->Fractions TLC Thin Layer Chromatography (TLC) Analysis Fractions->TLC FractionA3 Selection of Fraction A3 TLC->FractionA3 HPLC Preparative High-Performance Liquid Chromatography (HPLC) FractionA3->HPLC Purethis compound Pure this compound HPLC->Purethis compound Analysis NMR and MS Analysis Purethis compound->Analysis Final Structural Elucidation Analysis->Final

Caption: Experimental workflow for the isolation and purification of this compound.

  • Source Material: Biomass from cultures of the endophytic fungus Exserohilum rostratum.[1][2]

  • Extraction: The fungal biomass is extracted with a suitable organic solvent, such as ethyl acetate.[1]

  • Chromatography: The crude extract is subjected to column chromatography on silica gel.[1] Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC).[1]

  • Identification: The structure of the purified this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]

Antibacterial Susceptibility Testing (Microbroth Dilution Assay)
  • Principle: This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Procedure:

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Anti-plasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
  • Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus serving as an indicator of parasite growth.

  • Procedure:

    • Synchronized ring-stage P. falciparum cultures are incubated in a 96-well plate with serial dilutions of this compound for 72 hours.

    • A lysis buffer containing SYBR Green I is added to each well.

    • The plate is incubated in the dark to allow for cell lysis and dye intercalation.

    • Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~535 nm).

    • The IC₅₀ value is calculated by non-linear regression analysis of the concentration-response curve.[1]

Trypanocidal Activity Assay
  • Against Epimastigotes:

    • Epimastigotes of T. cruzi are cultured in a suitable medium.

    • The parasites are incubated in a 96-well plate with various concentrations of this compound for a defined period.

    • Parasite viability is assessed, often by counting motile parasites using a hemocytometer or by using a resazurin-based viability assay.

    • The IC₅₀ is determined from the dose-response curve.

  • Against Intracellular Amastigotes:

    • Mammalian cells (e.g., peritoneal macrophages) are infected with trypomastigotes of T. cruzi.

    • After infection, the cells are treated with different concentrations of this compound.

    • After a set incubation period, the cells are fixed, stained (e.g., with Giemsa), and the number of intracellular amastigotes is counted under a microscope.

    • The IC₅₀ is calculated based on the reduction in the number of amastigotes compared to untreated controls.

Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Procedure:

    • Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

    • An MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of ~570 nm.

    • The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Conclusion and Future Directions

This compound has demonstrated significant and selective in vitro activity against important human pathogens, making it a promising lead compound for the development of new anti-infective therapies. Its antiprotozoal and antibacterial properties, coupled with a favorable cytotoxicity profile, warrant further investigation.

Future research should focus on:

  • In vivo efficacy studies: To validate the in vitro findings in animal models of malaria, Chagas disease, and bacterial infections.

  • Mechanism of action studies: To definitively identify the molecular targets and signaling pathways affected by this compound in both pathogens and host cells.

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate this compound analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic and toxicological profiling: To assess the absorption, distribution, metabolism, excretion, and safety profile of this compound and its promising derivatives.

The comprehensive data and protocols presented in this guide provide a solid foundation for the continued exploration of this compound as a potential therapeutic agent, with the ultimate goal of translating this natural product into a clinically effective drug.

References

An In-Depth Technical Guide to the Xanthone Core of Ravenelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ravenelin, a fungal secondary metabolite characterized by its xanthone core, has garnered significant interest within the scientific community for its pronounced biological activities. This technical guide provides a comprehensive overview of the this compound xanthone core, detailing its biosynthesis, chemical properties, and significant antibacterial and antiprotozoal efficacy. This document consolidates quantitative data from various studies into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and visualizes complex biological and experimental workflows using Graphviz diagrams. The information compiled herein aims to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds built on a dibenzo-γ-pyrone scaffold (9H-xanthen-9-one).[1] These molecules are widely distributed in nature, being found in higher plants, fungi, and lichens.[1][2] The xanthone family is structurally diverse, with variations arising from the nature and position of substituents on the core structure.[1] This structural diversity contributes to a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4]

This compound (1,4,8-trihydroxy-3-methylxanthen-9-one) is a notable member of the xanthone family, produced by various fungi, including species from the genera Exserohilum and Helminthosporium.[3][5] Its unique chemical structure and potent biological effects make it a compelling candidate for further investigation in drug development programs.

Chemical Properties and Structure

The chemical identity of this compound is well-established through various spectroscopic and spectrometric techniques.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₀O₅[6]
Molecular Weight 258.23 g/mol [6]
IUPAC Name 1,4,8-trihydroxy-3-methylxanthen-9-one[6]
CAS Number 479-44-7[6]
Canonical SMILES CC1=CC(=C2C(=C1O)OC3=CC=CC(=C3C2=O)O)O[6]

Spectroscopic Data:

While detailed raw spectral data is often found in supplementary materials of publications, the structural elucidation of this compound has been confirmed through 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3] The electrospray ionization mass spectrum (ESIMS) in negative ion mode shows a prominent [M-H]⁻ peak at m/z 257.2, which is consistent with its molecular formula.[3]

Biosynthesis of the this compound Xanthone Core

In fungi, the xanthone core of this compound is synthesized via the polyketide pathway.[1][5] This pathway utilizes acetyl-CoA as a starter unit and involves a series of condensation, reduction, and cyclization reactions to form the characteristic tricyclic xanthone structure.[1] Isotope labeling studies have confirmed that this compound is acetate-derived.[5]

The proposed biosynthetic pathway involves the formation of an oxygenated benzophenone derivative as a key intermediate.[5] This intermediate then undergoes intramolecular cyclization to form the xanthone scaffold.

Ravenelin_Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide_Synthase Polyketide_Synthase Acetyl-CoA->Polyketide_Synthase Multiple steps Polyketide_Intermediate Polyketide_Intermediate Polyketide_Synthase->Polyketide_Intermediate Benzophenone_Intermediate Benzophenone_Intermediate Polyketide_Intermediate->Benzophenone_Intermediate Cyclization & Aromatization This compound This compound Benzophenone_Intermediate->this compound Oxidative Cyclization

Fungal biosynthesis of the this compound xanthone core.

Biological Activities

This compound exhibits a range of biological activities, with its antibacterial and antiprotozoal properties being the most extensively studied.[3][7]

Antibacterial Activity

This compound has demonstrated significant activity against Gram-positive bacteria, particularly Bacillus subtilis and Staphylococcus aureus.[3] In contrast, it shows limited to no activity against Gram-negative bacteria at the concentrations tested.[3]

OrganismStrainMIC (µM)Reference
Bacillus subtilisATCC 66337.5[3]
Staphylococcus aureusATCC 25923484[3]
Escherichia coliATCC 25922>1000[3]
Pseudomonas aeruginosaATCC 27853>1000[3]
Salmonella typhimuriumATCC 14028>1000[3]
Antiprotozoal Activity

This compound has shown potent activity against the protozoan parasites Trypanosoma cruzi (the causative agent of Chagas disease) and Plasmodium falciparum (a causative agent of malaria).[3][7]

Organism/Cell LineForm/StrainIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Trypanosoma cruziEpimastigote5 ± 1--[3]
Trypanosoma cruziIntracellular Amastigote9 ± 2185 ± 1 (Peritoneal Macrophages)21[3]
Plasmodium falciparum3D73.4 ± 0.4>50 (HepG2)>15[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization and evaluation of this compound.

Isolation of this compound from Exserohilum rostratum

Workflow:

Ravenelin_Isolation cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Purification cluster_2 Analysis and Identification Fungal_Culture Culture of E. rostratum Extraction Extraction with Ethyl Acetate Fungal_Culture->Extraction Column_Chromatography Silica Gel Column Chromatography Extraction->Column_Chromatography Fractionation Fraction Collection (A3) Column_Chromatography->Fractionation HPLC Preparative HPLC Fractionation->HPLC Isolated_this compound Isolated this compound HPLC->Isolated_this compound Spectroscopic_Analysis NMR, MS, FTIR Analysis Isolated_this compound->Spectroscopic_Analysis

Workflow for the isolation of this compound.

Detailed Protocol:

  • Fungal Culture: Exserohilum rostratum is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), and incubated at 25 °C for several days to allow for sufficient growth.[7]

  • Extraction: The fungal biomass and culture medium are extracted with ethyl acetate. The organic solvent is then evaporated under reduced pressure to yield a crude extract.[7]

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane/ethyl acetate) to separate the components based on polarity.[2]

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest (e.g., fraction A3) are pooled.[2]

  • Preparative HPLC: The enriched fraction is further purified by preparative high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase gradient (e.g., water/methanol).[7] this compound is collected based on its retention time and UV-Vis spectrum.[7]

  • Structural Elucidation: The purity and structure of the isolated this compound are confirmed by 1D and 2D NMR spectroscopy, mass spectrometry, and Fourier-transform infrared (FTIR) spectroscopy.[3]

Antibacterial Susceptibility Testing (Microbroth Dilution Assay)

Workflow:

Microbroth_Dilution_Assay Serial_Dilution Prepare serial dilutions of this compound Inoculation Inoculate wells with bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination SYBR_Green_Assay Parasite_Culture Culture P. falciparum-infected erythrocytes Drug_Treatment Treat with serial dilutions of this compound Parasite_Culture->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Lysis_and_Staining Lyse cells and add SYBR Green I Incubation->Lysis_and_Staining Fluorescence_Measurement Measure fluorescence (Ex: 485 nm, Em: 535 nm) Lysis_and_Staining->Fluorescence_Measurement IC50_Calculation Calculate IC50 Fluorescence_Measurement->IC50_Calculation MTT_Assay Cell_Seeding Seed HepG2 cells in a 96-well plate Drug_Treatment Treat with serial dilutions of this compound Cell_Seeding->Drug_Treatment Incubation_24h Incubate for 24 hours Drug_Treatment->Incubation_24h MTT_Addition Add MTT solution Incubation_24h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement CC50_Calculation Calculate CC50 Absorbance_Measurement->CC50_Calculation

References

Methodological & Application

Application Notes and Protocols for the Extraction of Ravenelin from Exserohilum rostratum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the extraction, purification, and quantification of ravenelin, a bioactive xanthone, from the fungus Exserohilum rostratum. This compound has demonstrated notable antibacterial and antiparasitic activities, positioning it as a promising candidate for further drug development.[1][2][3] The following protocols detail the cultivation of E. rostratum on a solid rice medium, subsequent extraction with ethyl acetate, a two-step purification process involving silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), and finally, a validated HPLC method for the quantification of this compound.

Introduction to this compound

This compound (1,4,8-trihydroxy-3-methylxanthen-9-one) is a secondary metabolite produced by various fungi, including Exserohilum rostratum. Its chemical properties are summarized in Table 1. The biological activities of this compound, particularly its efficacy against Gram-positive bacteria and protozoan parasites, make it a compound of significant interest for therapeutic applications.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₁₀O₅
Molecular Weight258.23 g/mol
AppearanceYellowish solid
IUPAC Name1,4,8-trihydroxy-3-methylxanthen-9-one

Experimental Protocols

This section outlines the detailed methodologies for the production, extraction, purification, and quantification of this compound from E. rostratum.

Fungal Cultivation for this compound Production

This protocol is adapted from established methods for the cultivation of Exserohilum rostratum for the production of secondary metabolites.[1]

Materials:

  • Exserohilum rostratum culture

  • Potato Dextrose Agar (PDA) plates

  • 500 mL Erlenmeyer flasks

  • White rice

  • Distilled water

  • Autoclave

  • Incubator

Procedure:

  • Prepare the solid rice medium: For each 500 mL Erlenmeyer flask, add 90 g of white rice and 75 mL of distilled water.

  • Sterilization: Seal the flasks with cotton plugs and aluminum foil and autoclave for 45 minutes at 121°C. Allow the flasks to cool to room temperature.

  • Inoculation: Under sterile conditions, transfer small agar plugs containing the mycelium of a 7-day-old E. rostratum culture (grown on PDA at 25°C) to the autoclaved rice medium flasks.

  • Incubation: Incubate the inoculated flasks at 25°C for 28 days in a stationary position to allow for fungal growth and this compound production.

Extraction of this compound

Materials:

  • Fungal biomass from the solid culture

  • Ethyl acetate

  • Large beaker or flask

  • Spatula

  • Sonication bath (optional)

  • Filter paper (Whatman No. 1 or equivalent)

  • Funnel

  • Rotary evaporator

Procedure:

  • Harvesting: After the incubation period, break up the fungal biomass within the flasks using a sterile spatula.

  • Solvent Extraction: Macerate the entire biomass with ethyl acetate at a ratio of approximately 2 liters of solvent for every 45 flasks. This can be done in a large beaker or flask.[1] For enhanced extraction efficiency, the mixture can be sonicated for 20-30 minutes.

  • Repeat Extraction: Repeat the extraction process three times with fresh ethyl acetate to ensure the complete recovery of secondary metabolites.

  • Filtration: Combine the ethyl acetate extracts and filter through Whatman No. 1 filter paper to remove the solid rice and fungal mycelia.

  • Concentration: Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethyl acetate extract.

Purification of this compound

The purification of this compound is achieved through a two-step chromatographic process.

This protocol is based on general methods for the separation of xanthones from fungal extracts.[4][5][6]

Materials:

  • Crude ethyl acetate extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Cotton wool

  • Hexane

  • Ethyl acetate

  • Methanol

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column plugged with a small piece of cotton wool. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a 1:1 mixture of hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel, and then allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A suggested gradient is as follows:

    • 100% Hexane

    • Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9 v/v)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (9:1, 8:2 v/v)

  • Fraction Collection: Collect fractions of approximately 20-30 mL in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). Spot the fractions on a TLC plate, develop the plate in a chamber saturated with the mobile phase, and visualize the spots under a UV lamp. Combine the fractions that show a similar TLC profile corresponding to this compound.

  • Concentration: Evaporate the solvent from the combined fractions containing this compound using a rotary evaporator.

This protocol is based on a published method for the final purification of this compound.[7][8]

Materials:

  • Partially purified this compound fraction from column chromatography

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Preparative HPLC system with a PDA detector

  • Preparative C18 column (e.g., Sunfire™ Prep C18, 5 µm, 19 x 150 mm)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound fraction in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Sunfire™ Prep C18, 5 µm, 19 x 150 mm

    • Mobile Phase A: Water

    • Mobile Phase B: Methanol

    • Gradient: 90% A to 100% B over 16 minutes[7][8]

    • Flow Rate: 9.0 mL/min[7][8]

    • Detection: Photodiode Array (PDA) detector, monitoring at 254 nm[7][8]

    • Injection Volume: 500 µL[7][8]

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time and UV spectrum.

  • Purity Confirmation: Re-inject a small amount of the collected fraction into an analytical HPLC system to confirm its purity.

  • Solvent Evaporation: Evaporate the solvent from the purified fraction to obtain pure this compound.

Quantification of this compound by HPLC

This protocol provides a framework for the quantitative analysis of this compound in both crude extracts and purified samples. Method validation should be performed according to standard guidelines.[9][10]

Materials:

  • Purified this compound (as a standard)

  • Crude or purified samples containing this compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for better peak shape)

  • Analytical HPLC system with a DAD or UV detector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a precise amount of purified this compound and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).[11][12]

    • Perform serial dilutions of the stock solution with methanol to prepare a series of standard solutions with at least five different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).[12]

  • Preparation of Sample Solutions:

    • Accurately weigh the crude extract or purified sample and dissolve it in a known volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol or acetonitrile. A starting point could be a gradient from 20% to 100% organic phase over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10-20 µL

  • Calibration Curve:

    • Inject the standard solutions into the HPLC system and record the peak area for each concentration.

    • Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.

  • Quantification:

    • Inject the sample solution into the HPLC system and record the peak area of this compound.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Table 2: Summary of Quantitative HPLC Parameters

ParameterRecommended Value/Condition
Column Analytical C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (± 0.1% Formic Acid) and Methanol/Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Standard Curve Minimum of 5 concentration points
Linearity (R²) > 0.99

Visualizations

Experimental Workflow

Ravenelin_Extraction_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture Exserohilum rostratum Culture Inoculation Inoculation on Rice Medium Culture->Inoculation Incubation Incubation (28 days, 25°C) Inoculation->Incubation Harvesting Harvesting Biomass Incubation->Harvesting Solvent_Extraction Ethyl Acetate Extraction Harvesting->Solvent_Extraction Concentration Concentration (Rotary Evaporator) Solvent_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Quant_HPLC Quantitative HPLC Prep_HPLC->Quant_HPLC Identification NMR & MS Identification Prep_HPLC->Identification

Caption: Workflow for this compound Extraction and Analysis.

Purification Logic

Purification_Logic Crude_Extract Crude Ethyl Acetate Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Separation by Polarity Partially_Pure Partially Purified this compound Fractions Silica_Column->Partially_Pure Prep_HPLC Preparative Reverse-Phase HPLC Partially_Pure->Prep_HPLC High-Resolution Separation Pure_this compound Pure this compound (>95%) Prep_HPLC->Pure_this compound

Caption: Purification strategy for isolating this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Ravenelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of ravenelin, a naturally occurring xanthone with known antiprotozoal and antibacterial activities, using preparative High-Performance Liquid Chromatography (HPLC). The described method is based on published literature and offers a robust procedure for obtaining high-purity this compound for research and drug development purposes. This document includes a summary of the HPLC conditions, a detailed experimental protocol, and a workflow diagram to guide researchers through the process.

Introduction

This compound (1,4,8-trihydroxy-3-methylxanthen-9-one) is a polyketide produced by various fungi, including those of the Exserohilum genus.[1][2] It has garnered scientific interest due to its significant biological activities, including antibacterial effects against Gram-positive bacteria and antiprotozoal activity against Plasmodium falciparum and Trypanosoma cruzi.[1][2][3][4] The therapeutic potential of this compound necessitates a reliable and efficient method for its isolation and purification to enable further pharmacological studies.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of natural products.[5] This application note details a preparative HPLC method adapted from a published study by de Medeiros et al. (2021), which successfully employed this technique for the isolation of this compound.[1] The method utilizes a reversed-phase C18 column and a water/methanol gradient to achieve efficient separation.

While the biological activities of this compound are established, its specific molecular targets and intracellular signaling pathways have not yet been fully elucidated in the scientific literature. Further research with purified this compound is required to understand its mechanism of action.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound from a crude or partially purified fungal extract.

Materials and Reagents
  • Crude or semi-purified this compound extract

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (for sample preparation, optional)

  • 0.22 µm syringe filters

  • HPLC vials

Instrumentation
  • Preparative HPLC system equipped with:

    • Binary pump

    • Autosampler or manual injector

    • Photodiode Array (PDA) or UV-Vis detector

    • Fraction collector

  • Analytical HPLC system (for purity analysis)

  • Rotary evaporator or lyophilizer

Sample Preparation
  • Dissolve the crude or semi-purified this compound extract in a minimal amount of methanol or a mixture of methanol and water.

  • Ensure complete dissolution. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer the filtered sample to an appropriate HPLC vial.

Preparative HPLC Purification

The following HPLC conditions are based on the method described by de Medeiros et al. (2021).[1]

Table 1: Preparative HPLC Parameters for this compound Purification

ParameterValue
Column Sunfire™ Prep C18 OBD (5 µm, 19 mm x 150 mm) or equivalent
Mobile Phase A Water (H₂O)
Mobile Phase B Methanol (MeOH)
Gradient 90% H₂O / 10% MeOH to 100% MeOH over 16 minutes
Flow Rate 9.0 mL/min
Injection Volume 500 µL
Detection Photodiode Array (PDA) detector scanning from 210-600 nm
Monitoring Wavelength 254 nm
Column Temperature Ambient
Fraction Collection
  • Monitor the chromatogram at 254 nm. This compound has a characteristic retention time under these conditions (reported as approximately 6.4 minutes).[1]

  • Set the fraction collector to collect the peak corresponding to this compound.

  • Pool the collected fractions containing the purified this compound.

Post-Purification Processing
  • Evaporate the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified solid this compound.

  • Determine the purity of the final product by analytical HPLC.

  • Confirm the identity of the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This compound has a molecular formula of C₁₄H₁₀O₅ and a molecular weight of approximately 258.23 g/mol .

Data Presentation

The quantitative parameters for the preparative HPLC method are summarized in Table 1 for easy reference.

Visualization

Experimental Workflow

The logical flow of the this compound purification process is illustrated in the following diagram.

Ravenelin_Purification_Workflow cluster_preparation Sample Preparation cluster_hplc HPLC Purification cluster_postprocessing Post-Processing start Crude/Semi-purified This compound Extract dissolve Dissolve in Methanol/Water start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into Preparative HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect collect Fraction Collection detect->collect pool Pool Fractions collect->pool evaporate Solvent Evaporation pool->evaporate pure Purified this compound evaporate->pure

Caption: Workflow for the purification of this compound using preparative HPLC.

Signaling Pathway

As of the current scientific literature, a specific signaling pathway for this compound has not been elucidated. Therefore, a diagram for a signaling pathway cannot be provided at this time.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the purification of this compound. The detailed protocol and workflow diagram serve as a comprehensive guide for researchers aiming to isolate this bioactive compound for further investigation. The availability of a robust purification method is a critical step towards understanding the full therapeutic potential and mechanism of action of this compound.

References

Application Notes and Protocols for the NMR Analysis of Ravenelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravenelin, a naturally occurring xanthone with the molecular formula C₁₄H₁₀O₅, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antiprotozoal and antibacterial activities.[1] The structural elucidation and purity assessment of this compound are critical for its development as a potential drug candidate. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination and quality control of natural products like this compound.[2] This document provides detailed application notes and protocols for the comprehensive NMR analysis of this compound.

Chemical Structure

Systematic Name: 1,4,8-trihydroxy-3-methylxanthen-9-one

Molecular Formula: C₁₄H₁₀O₅

Molecular Weight: 258.23 g/mol

Structure: Chemical structure of this compound

Data Presentation: NMR Spectroscopic Data of a Related Xanthone

Note: Despite extensive literature searches, the specific ¹H and ¹³C NMR data for this compound from the primary source (Pina et al., Molecules 2021, 26, 3339) was located in the supplementary material, which was not accessible.[1][2] Therefore, for illustrative purposes, the following table presents the ¹H and ¹³C NMR data for a structurally similar xanthone, 3,4,8-trihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid, as reported in the literature.[3] This data is intended to provide a reference for the expected chemical shifts and multiplicities for a compound with a similar core structure.

Atom No.¹³C Chemical Shift (δc) in ppm¹H Chemical Shift (δH) in ppm (Multiplicity, J in Hz)
1126.6-
2111.9-
3145.9-
4133.3-
4a152.3-
4b155.3-
5107.3-
6148.4-
7110.9-
8160.712.57 (br s)
8a105.6-
9179.8-
9a109.1-
10170.1-
1122.0-

Experimental Protocols

Sample Preparation for NMR Analysis

A critical step for obtaining high-quality NMR data is proper sample preparation.

Materials:

  • Purified this compound sample

  • Deuterated solvent (e.g., acetone-d₆, as used in the primary literature)[4]

  • NMR tubes (5 mm)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Volumetric flasks and pipettes

Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent (e.g., acetone-d₆) in a clean, dry vial.

  • Internal Standard: Add a small amount of TMS (typically 1-2 µL) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Quality Check: Visually inspect the sample for any undissolved particles. If present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).

1D NMR Experiments:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm for both ¹H and ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

  • Analysis of 2D Spectra: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish the connectivity of the molecule and assign all proton and carbon signals.

Mandatory Visualizations

The following diagrams illustrate the key workflows for the NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis a Weigh Purified this compound b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e 1D NMR (¹H, ¹³C) d->e f 2D NMR (COSY, HSQC, HMBC) e->f g Fourier Transform & Phasing f->g h Baseline Correction & Referencing g->h i Peak Picking & Integration h->i j 2D Spectra Analysis i->j k Structure Elucidation j->k

Caption: Experimental workflow for the NMR analysis of this compound.

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR COSY COSY H1->COSY ¹H-¹H Correlations HSQC HSQC H1->HSQC ¹JCH Correlations HMBC HMBC H1->HMBC ⁿJCH Correlations (n=2,3) C13 ¹³C NMR C13->HSQC C13->HMBC Structure Final Structure of this compound COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical relationships in NMR-based structure elucidation.

References

Application Notes & Protocols: Identification of Ravenelin using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravenelin, a fungal xanthone, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antiprotozoal and antibacterial activities.[1] Accurate and reliable identification and quantification of this compound are crucial for research and development, quality control of natural product extracts, and pharmacokinetic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a highly sensitive and specific platform for the analysis of this compound. These application notes provide detailed protocols for the identification and characterization of this compound using LC-MS/MS.

Qualitative Analysis: Identification of this compound

The primary identification of this compound is achieved by determining its accurate mass and characteristic fragmentation pattern. Electrospray ionization (ESI) in negative ion mode is particularly effective for analyzing this compound, yielding a prominent deprotonated molecule [M-H]⁻.

Key Mass Spectrometric Data for this compound:

ParameterValueReference
Molecular FormulaC₁₄H₁₀O₅[2]
Exact Mass258.0528Calculated
Monoisotopic Mass [M-H]⁻257.0455[2]
Experimental Protocol: Qualitative LC-MS/MS Analysis

This protocol outlines a general procedure for the identification of this compound in a fungal extract.

1. Sample Preparation (Fungal Extract)

  • Objective: To extract this compound from the fungal biomass.

  • Procedure:

    • Lyophilize the fungal mycelium to dryness.

    • Grind the dried mycelium into a fine powder.

    • Perform a solvent extraction using ethyl acetate. Macerate the powder in ethyl acetate (e.g., 1:10 w/v) and agitate for several hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

    • Redissolve the dried extract in a suitable solvent for LC-MS analysis, such as methanol or a mixture of acetonitrile and water.

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC)

  • Objective: To chromatographically separate this compound from other components in the extract.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound of interest, and then return to initial conditions for column re-equilibration. For example: 0-1 min (5% B), 1-15 min (5-95% B), 15-18 min (95% B), 18-20 min (95-5% B), 20-25 min (5% B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

  • Objective: To detect and identify this compound based on its mass-to-charge ratio and fragmentation pattern.

  • Instrumentation: A tandem mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF; or Triple Quadrupole, QqQ) equipped with an ESI source.

  • Parameters (Negative Ion Mode):

    • Ionization Mode: ESI-

    • Capillary Voltage: -3.5 kV

    • Cone Voltage: -40 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

    • Full Scan MS Range: m/z 50-500

    • MS/MS Analysis: Product ion scan of the precursor ion m/z 257.05.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Expected Results & Interpretation

A successful analysis will show a chromatographic peak at a specific retention time. The mass spectrum of this peak in full scan mode should display a prominent ion at m/z 257.05, corresponding to the [M-H]⁻ of this compound. Subsequent MS/MS analysis of this precursor ion will produce a characteristic fragmentation pattern that can be used to confirm the identity of the compound.

Quantitative Analysis

For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used due to its high sensitivity and selectivity. This requires the selection of specific precursor-to-product ion transitions for this compound.

Experimental Protocol: Quantitative LC-MS/MS Analysis

1. Sample Preparation and LC Conditions: As described in the qualitative analysis protocol.

2. Mass Spectrometry (MRM)

  • Objective: To quantify this compound with high sensitivity and specificity.

  • MRM Transitions for this compound (Hypothetical): Based on common fragmentation patterns of xanthones, the following transitions could be monitored. Note: These transitions should be optimized empirically.

    • Precursor Ion (Q1): m/z 257.05

    • Product Ion (Q3) for Quantification: To be determined from MS/MS fragmentation (e.g., m/z 213.0)

    • Product Ion (Q3) for Confirmation: To be determined from MS/MS fragmentation (e.g., m/z 185.0)

  • Dwell Time: 100 ms per transition.

3. Calibration Curve and Quantification

  • Prepare a series of standard solutions of purified this compound of known concentrations.

  • Analyze the standards using the developed LC-MS/MS method to generate a calibration curve by plotting the peak area against the concentration.

  • Analyze the unknown samples and determine the concentration of this compound by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical yet realistic performance data for a quantitative LC-MS/MS method for this compound.

ParameterValue
Linear Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
R² of Calibration Curve> 0.995
Inter-day Precision (%RSD)< 10%
Intra-day Precision (%RSD)< 5%
Recovery90 - 110%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis fungal_biomass Fungal Biomass extraction Solvent Extraction (Ethyl Acetate) fungal_biomass->extraction concentration Concentration extraction->concentration reconstitution Reconstitution & Filtration concentration->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS Detection (ESI-) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation qualitative Qualitative Analysis (Accurate Mass & Fragmentation) msms_fragmentation->qualitative quantitative Quantitative Analysis (MRM & Calibration Curve) msms_fragmentation->quantitative fragmentation_pathway parent This compound [M-H]⁻ m/z 257.05 frag1 [M-H-CO]⁻ m/z 229.05 parent->frag1 - CO frag3 [M-H-C₂H₂O]⁻ m/z 215.04 parent->frag3 - C₂H₂O frag4 RDA Fragment m/z 149.02 parent->frag4 RDA frag2 [M-H-CO-CO]⁻ m/z 201.06 frag1->frag2 - CO biosynthetic_pathway acetate Acetate Units (via Acetyl-CoA & Malonyl-CoA) pks Polyketide Synthase (PKS) acetate->pks polyketide Polyketide Intermediate pks->polyketide benzophenone Oxygenated Benzophenone Intermediate polyketide->benzophenone Tailoring Enzymes cyclization Oxidative Cyclization benzophenone->cyclization This compound This compound cyclization->this compound

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Ravenelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antimicrobial susceptibility of various microorganisms to Ravenelin, a xanthone compound with known antibacterial properties. The following sections include methodologies for broth microdilution and disk diffusion assays, guidelines for data interpretation, and a proposed mechanism of action based on current understanding of the xanthone class of compounds.

Introduction to this compound

This compound (Chemical Formula: C₁₄H₁₀O₅, Molecular Weight: 258.23 g/mol ) is a naturally occurring xanthone isolated from the endophytic fungus Exserohilum rostratum.[1][2] It has demonstrated notable activity against Gram-positive bacteria, particularly Bacillus subtilis and Staphylococcus aureus.[2][3] Understanding the susceptibility of different microbial strains to this compound is a critical step in evaluating its potential as a novel antimicrobial agent.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized for clear comparison. The following tables provide templates for presenting your results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainATCC NumberThis compound MIC (µg/mL)This compound MIC (µM)Positive Control MIC (µg/mL)
Bacillus subtilis66331.957.5[Insert Control Name & MIC]
Staphylococcus aureus25923125484[Insert Control Name & MIC]
Escherichia coli25922>258>1000[Insert Control Name & MIC]
Pseudomonas aeruginosa27853>258>1000[Insert Control Name & MIC]
Salmonella typhimurium14028>258>1000[Insert Control Name & MIC]

Table 2: Zone of Inhibition Diameters for this compound against various bacterial strains.

Bacterial StrainATCC NumberThis compound Disk Content (µg)Zone of Inhibition (mm)Interpretation (S/I/R)
Bacillus subtilis6633[Specify Amount][Measure Diameter][Interpret]
Staphylococcus aureus25923[Specify Amount][Measure Diameter][Interpret]
Escherichia coli25922[Specify Amount][Measure Diameter][Interpret]
Pseudomonas aeruginosa27853[Specify Amount][Measure Diameter][Interpret]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism.[4][5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)[6]

  • 96-well microtiter plates[6]

  • Bacterial cultures in logarithmic growth phase

  • 0.5 McFarland turbidity standard[7]

  • Sterile saline

  • Incubator (37°C)

  • Micropipettes and sterile tips

  • Positive control antibiotic (e.g., amoxicillin, tetracycline)

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)[8][9][10]

Protocol:

  • Preparation of this compound Stock Solution:

    • Due to its hydrophobic nature, dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[3] Ensure complete dissolution.

    • Note: The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced inhibition of microbial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired concentration, and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well.

    • This will create a gradient of this compound concentrations.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no this compound).

    • Sterility Control: A well containing 200 µL of uninoculated MHB.

    • Solvent Control: A well containing the highest concentration of DMSO used in the assay with the bacterial inoculum to ensure the solvent has no antimicrobial effect.

    • Positive Control: A row with a known antibiotic undergoing serial dilution and inoculation.

    • QC Strain Control: A row dedicated to a QC strain to validate the experimental setup.[8]

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[3]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[5]

Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[7][11]

Materials:

  • This compound

  • Volatile solvent (e.g., ethanol, methanol)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates[7]

  • Bacterial cultures

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (37°C)

  • Calipers or a ruler

  • Sterile forceps

  • QC strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)[8][10]

Protocol:

  • Preparation of this compound Disks:

    • Dissolve a known weight of this compound in a minimal amount of a volatile solvent.

    • Apply a precise volume of the this compound solution onto sterile filter paper disks to achieve the desired amount of compound per disk (e.g., 10 µg, 30 µg).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[12]

  • Application of Disks:

    • Using sterile forceps, place the prepared this compound disks onto the inoculated agar surface.[7]

    • Gently press each disk to ensure complete contact with the agar.

    • Disks should be spaced far enough apart (at least 24 mm from center to center) to prevent overlapping zones of inhibition.[7]

  • Controls:

    • Blank Disk Control: A disk impregnated only with the solvent and allowed to dry.

    • Positive Control: A commercially available antibiotic disk with known activity against the test organism.

    • QC Strain Control: Inoculate a separate MHA plate with a QC strain and apply the same disks to validate the test performance.[13]

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measuring and Interpreting Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[7]

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts (e.g., from CLSI). Note that specific breakpoints for this compound will need to be established through further research.

Proposed Mechanism of Action and Signaling Pathway

Xanthones, the class of compounds to which this compound belongs, are known to exert their antimicrobial effects through multiple mechanisms.[14] While the precise pathway for this compound is yet to be fully elucidated, a plausible mechanism involves the disruption of the bacterial cell membrane and inhibition of key cellular processes.

ravenelin_mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_processes Cellular Processes This compound This compound Membrane Cell Membrane This compound->Membrane Disruption of membrane integrity (pore formation, depolarization) Replication DNA Replication This compound->Replication Inhibition Translation Protein Synthesis This compound->Translation Inhibition Metabolism Metabolic Pathways This compound->Metabolism Inhibition DNA Bacterial DNA Ribosome Ribosome Protein Essential Proteins Ribosome->Protein synthesis broth_microdilution_workflow prep_this compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic disk_diffusion_workflow prep_disks Prepare this compound- impregnated Disks apply_disks Apply this compound disks to agar surface prep_disks->apply_disks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA plate with bacterial suspension prep_inoculum->inoculate_plate inoculate_plate->apply_disks incubate Incubate at 37°C for 18-24 hours apply_disks->incubate measure_zones Measure Zone of Inhibition (mm) incubate->measure_zones

References

Application Notes and Protocols for In Vitro Assay of Ravenelin's Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravenelin is a natural compound belonging to the xanthone class, isolated from fungi such as Exserohilum rostratum.[1][2] While research on this compound has primarily focused on its antimicrobial and antiparasitic properties[1][2], the broader family of xanthones is known for a variety of biological activities, including anti-inflammatory effects. These application notes provide a comprehensive framework and detailed protocols for the in vitro evaluation of this compound's potential anti-inflammatory activity.

The protocols outlined below utilize the well-established lipopolysaccharide (LPS)-induced inflammation model in the murine macrophage cell line RAW 264.7.[3][4][5] This model mimics key aspects of the inflammatory response, including the production of nitric oxide (NO), the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and the activation of critical signaling pathways like Nuclear Factor-kappa B (NF-κB).[3][5][6]

Key Experimental Assays

A tiered approach is recommended to comprehensively assess the anti-inflammatory potential of this compound in vitro:

  • Cell Viability Assay (MTT Assay): To determine the non-toxic concentration range of this compound on RAW 264.7 cells.

  • Nitric Oxide (NO) Production Assay (Griess Assay): To quantify the inhibitory effect of this compound on NO production, a key inflammatory mediator.[3][7]

  • Pro-inflammatory Cytokine Quantification (ELISA): To measure the effect of this compound on the secretion of TNF-α, IL-6, and IL-1β.[5][8]

  • Western Blot Analysis: To investigate the molecular mechanism by assessing the effect of this compound on the activation of the NF-κB signaling pathway.[9][10]

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells
TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (Untreated)[Insert Data]N/A
LPS (1 µg/mL)[Insert Data]0
LPS + this compound (X µM)[Insert Data][Insert Data]
LPS + this compound (Y µM)[Insert Data][Insert Data]
LPS + this compound (Z µM)[Insert Data][Insert Data]
L-NAME (Positive Control)[Insert Data][Insert Data]
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)[Insert Data][Insert Data][Insert Data]
LPS (1 µg/mL)[Insert Data][Insert Data][Insert Data]
LPS + this compound (X µM)[Insert Data][Insert Data][Insert Data]
LPS + this compound (Y µM)[Insert Data][Insert Data][Insert Data]
LPS + this compound (Z µM)[Insert Data][Insert Data][Insert Data]
Dexamethasone (Positive Control)[Insert Data][Insert Data][Insert Data]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic concentration of this compound on RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[4]

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the old medium and treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (DMSO concentration matched to the highest this compound concentration).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Nitric Oxide (NO) Production (Griess) Assay

Objective: To measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution

  • LPS (from E. coli) stock solution (1 mg/mL)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.[11]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated, LPS-only, and positive control (e.g., L-NAME) groups.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (mix equal volumes of Part A and Part B immediately before use) to the supernatant.[7]

  • Incubate for 10-15 minutes at room temperature, protected from light.[3]

  • Measure the absorbance at 540 nm.[12]

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Objective: To quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant of this compound-treated, LPS-stimulated RAW 264.7 cells.

Materials:

  • Cell culture supernatants from the NO assay (or a parallel experiment)

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Collect the cell culture supernatants as described in the NO assay protocol.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions.[13][14][15]

  • Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody, an enzyme conjugate (like HRP), and a substrate.[16]

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm).

  • Calculate the cytokine concentrations based on the standard curve provided in the kit.[16]

Protocol 4: Western Blot for NF-κB Activation

Objective: To determine if this compound inhibits the LPS-induced phosphorylation and nuclear translocation of the NF-κB p65 subunit.

Materials:

  • RAW 264.7 cells

  • This compound and LPS

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kits

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30-60 minutes).

  • Wash cells with ice-cold PBS and lyse to obtain either whole-cell lysates or separate nuclear and cytoplasmic fractions.[17]

  • Determine protein concentration using the BCA assay.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[9][17]

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and visualize the protein bands using an ECL detection reagent and an imaging system.

  • Quantify band intensity and normalize to the respective loading controls. An increase in nuclear p-p65 indicates NF-κB activation.[18]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays seed_cells Seed RAW 264.7 Cells incubate_24h Incubate 24h seed_cells->incubate_24h pretreat_this compound Pre-treat with this compound incubate_24h->pretreat_this compound mtt MTT Assay (24h treatment) incubate_24h->mtt Parallel Cytotoxicity Test stimulate_lps Stimulate with LPS (1 µg/mL) pretreat_this compound->stimulate_lps griess Griess Assay (NO Production) stimulate_lps->griess elisa ELISA (Cytokines) stimulate_lps->elisa western Western Blot (NF-κB) stimulate_lps->western

Experimental workflow for assessing this compound's anti-inflammatory activity.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Released IkBa_p P-IκBα Proteasome Proteasomal Degradation IkBa_p->Proteasome Proteasome->IkBa_p Degrades Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Transcription->Cytokines This compound This compound This compound->IKK Potential Inhibition This compound->NFkB_active Potential Inhibition

The NF-κB signaling pathway in inflammation and potential inhibition by this compound.

References

Application Notes and Protocols for Evaluating Ravenelin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Ravenelin, a xanthone compound, using established cell culture techniques. The protocols detailed below are designed to assess various aspects of cytotoxicity, including effects on cell viability, membrane integrity, apoptosis, oxidative stress, and cellular morphology.

Overview of this compound Cytotoxicity

This compound is a natural compound isolated from fungi, belonging to the xanthone class of secondary metabolites.[1] Preliminary studies have indicated that this compound exhibits low to moderate cytotoxicity against certain cell lines. For instance, it has shown low cytotoxic effects on HepG2 (human liver cancer) cells with a 50% cytotoxic concentration (CC50) greater than 50 µM, and on peritoneal macrophages with a CC50 of 185 ± 1 µM.[1][2] The primary mechanism of cytotoxicity for many xanthone derivatives involves the induction of apoptosis through caspase activation, often mediated by the mitochondrial pathway.[3][4][5] Other potential mechanisms include cell cycle arrest, generation of reactive oxygen species (ROS), and modulation of signaling pathways such as MAPK and NF-κB.[5][6][7]

Key Cytotoxicity Assays

A multi-parametric approach is recommended to thoroughly characterize the cytotoxic profile of this compound. The following assays provide a comprehensive evaluation of its effects on cultured cells.

Data Presentation Summary

The following table summarizes the key quantitative data that can be obtained from the described experimental protocols.

AssayParameter MeasuredTypical UnitsPurpose
MTT Assay Cell Viability (IC50)µM or µg/mLTo determine the concentration of this compound that inhibits cell viability by 50%.
LDH Release Assay Lactate Dehydrogenase (LDH) in supernatant% CytotoxicityTo quantify plasma membrane damage and necrosis.[4][5]
Caspase-3/7 Activity Assay Caspase-3/7 activityRelative Luminescence/Fluorescence Units (RLU/RFU)To measure the activation of key executioner caspases in apoptosis.[3][8]
Reactive Oxygen Species (ROS) Assay Intracellular ROS levelsRelative Fluorescence Units (RFU)To assess the induction of oxidative stress.[9]
Cell Morphology Analysis Changes in cell shape, size, and adherenceQualitative/Quantitative (e.g., shape factor)To observe phenotypic changes indicative of cytotoxicity, such as apoptosis or necrosis.[10]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13] Metabolically active cells reduce the yellow MTT to a purple formazan product.[11][12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Membrane Integrity Assessment: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[4][5][6]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the experimental wells, prepare a positive control for maximum LDH release by adding a lysis buffer to a set of untreated wells 1 hour before the end of the incubation period.

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 500 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT, a tetrazolium salt) to each well.[5][6]

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] x 100

Apoptosis Assessment: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, which are key executioner caspaces in the apoptotic pathway.[3][8][15]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Express the results as relative luminescence units (RLU) and normalize to the vehicle control. An increase in luminescence indicates an increase in caspase-3/7 activity.

Oxidative Stress Assessment: Intracellular ROS Assay

This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular reactive oxygen species (ROS).[7][9][16]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black-walled 96-well plate and treat with this compound for the desired time period. Include a positive control such as hydrogen peroxide or tert-Butyl hydroperoxide (TBHP).[9]

  • Probe Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.[9]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[9]

  • Data Analysis: Express the results as relative fluorescence units (RFU) and normalize to the vehicle control.

Cellular Morphology Assessment

Changes in cell morphology can provide qualitative and quantitative insights into the mode of cell death.[10][17]

Protocol:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound.

  • Microscopy: At different time points, observe the cells under a phase-contrast or fluorescence microscope.

  • Staining (Optional): For more detailed analysis, cells can be stained with dyes such as Hoechst 33342 (for nuclear morphology) and Propidium Iodide (to identify dead cells).

  • Image Analysis: Capture images and analyze for morphological changes such as cell shrinkage, membrane blebbing, nuclear condensation (apoptosis), or cell swelling and lysis (necrosis).[10] Image analysis software can be used to quantify parameters like cell area and shape factor.[10]

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow General Experimental Workflow for this compound Cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding ravenelin_prep This compound Serial Dilution treatment Incubation (24-72h) ravenelin_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh caspase Caspase 3/7 Assay treatment->caspase ros ROS Assay treatment->ros morphology Morphology Analysis treatment->morphology data_acq Data Acquisition (Absorbance/Fluorescence/Luminescence) mtt->data_acq ldh->data_acq caspase->data_acq ros->data_acq analysis IC50 Calculation & Statistical Analysis morphology->analysis data_acq->analysis

Caption: General experimental workflow for evaluating this compound cytotoxicity.

Hypothesized Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known mechanisms of other xanthone compounds.

Apoptosis Induction Pathway

Apoptosis_Pathway Hypothesized Apoptosis Pathway Induced by this compound This compound This compound bax Bax This compound->bax activates bcl2 Bcl-2 This compound->bcl2 inhibits mitochondria Mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase37 Caspase-3/7 activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Hypothesized mitochondrial-mediated apoptosis pathway.

MAPK Signaling Pathway

MAPK_Pathway Potential Modulation of MAPK Pathway by this compound This compound This compound ros ROS Production This compound->ros erk ERK This compound->erk may inhibit jnk JNK ros->jnk p38 p38 ros->p38 ros->erk apoptosis Apoptosis jnk->apoptosis p38->apoptosis proliferation Cell Proliferation erk->proliferation

Caption: Potential modulation of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

NFkB_Pathway Potential Inhibition of NF-κB Pathway by this compound This compound This compound ikk IKK Complex This compound->ikk inhibits stimuli Pro-inflammatory Stimuli stimuli->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates gene_expression Pro-inflammatory & Anti-apoptotic Gene Expression nfkb->gene_expression activates

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for the Synthesis of Ravenelin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of Ravenelin (3-methyl-1,4,8-trihydroxyxanthone), a naturally occurring xanthone with potential biological activities, and its derivatives. The protocols are based on established synthetic methods for polyhydroxyxanthones.

Introduction to this compound Synthesis

This compound is a polyhydroxyxanthone characterized by a 3-methyl-1,4,8-trihydroxy substitution pattern on the dibenzo-γ-pyrone core. Its synthesis can be approached through classical methods for xanthone formation, primarily involving the condensation of a suitably substituted benzoic acid with a phenol derivative. Two prominent methods applicable to this compound synthesis are the Grover, Shah, and Shah reaction and a one-pot condensation using Eaton's reagent.

Synthesis of this compound (3-methyl-1,4,8-trihydroxyxanthone)

This section outlines two reliable methods for the total synthesis of this compound.

Method 1: Grover, Shah, and Shah Reaction

This classical method involves the condensation of a hydroxybenzoic acid with a phenol in the presence of a condensing agent, typically zinc chloride and phosphorus oxychloride, followed by cyclization of the intermediate benzophenone.

Proposed Synthetic Pathway for this compound via Grover, Shah, and Shah Reaction:

GSS_Ravenelin_Synthesis start Starting Materials SM1 2,5-Dihydroxy-4-methylbenzoic acid start->SM1 SM2 Phloroglucinol start->SM2 intermediate 2,4,6,2',5'-Pentahydroxy-4'-methylbenzophenone SM1->intermediate ZnCl2, POCl3 Heat SM2->intermediate product This compound (3-methyl-1,4,8-trihydroxyxanthone) intermediate->product Cyclization (e.g., heating in water under pressure) end Final Product product->end

Caption: Grover, Shah, and Shah reaction pathway for this compound synthesis.

Experimental Protocol:

Step 1: Synthesis of 2,4,6,2',5'-Pentahydroxy-4'-methylbenzophenone (Intermediate)

  • To a mixture of 2,5-dihydroxy-4-methylbenzoic acid (1 equivalent) and phloroglucinol (1 equivalent), add freshly fused zinc chloride (3 equivalents).

  • Carefully add phosphorus oxychloride (7-10 equivalents) to the mixture with cooling.

  • Heat the reaction mixture on a water bath at 70-80°C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into ice-water.

  • The precipitated benzophenone intermediate is filtered, washed with dilute sodium bicarbonate solution, and then with water until neutral.

  • Dry the crude product and purify by recrystallization from aqueous ethanol.

Step 2: Cyclization to this compound

  • Heat the purified 2,4,6,2',5'-pentahydroxy-4'-methylbenzophenone intermediate with water in a sealed tube or an autoclave at 180-220°C for 4-6 hours.[1]

  • Cool the reaction vessel and collect the precipitated this compound by filtration.

  • Wash the product with water and dry.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol or ethanol.

Quantitative Data (Hypothetical based on similar syntheses):

StepReactantsReagents/CatalystsTemperature (°C)Time (h)Yield (%)
12,5-dihydroxy-4-methylbenzoic acid, PhloroglucinolZnCl₂, POCl₃70-802-350-60
2Benzophenone IntermediateWater (under pressure)180-2204-670-80
Method 2: One-Pot Synthesis using Eaton's Reagent

Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a powerful condensing and cyclizing agent for the synthesis of polyhydroxyxanthones in a single step.[2]

Proposed Synthetic Pathway for this compound using Eaton's Reagent:

Eatons_Ravenelin_Synthesis start Starting Materials SM1 2,5-Dihydroxy-4-methylbenzoic acid start->SM1 SM2 Phloroglucinol start->SM2 product This compound (3-methyl-1,4,8-trihydroxyxanthone) SM1->product Eaton's Reagent 80-100°C SM2->product end Final Product product->end

Caption: One-pot synthesis of this compound using Eaton's reagent.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dihydroxy-4-methylbenzoic acid (1 equivalent) and phloroglucinol (1 equivalent).[2]

  • Carefully add Eaton's reagent to the flask to act as both solvent and catalyst.

  • Heat the reaction mixture to 80-100°C.[2]

  • Monitor the reaction progress by TLC. Reaction times can vary from 1 to 4 hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • The crude this compound will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then dry.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization.

Quantitative Data (Hypothetical based on similar syntheses):

ReactantsReagents/CatalystsTemperature (°C)Time (h)Yield (%)
2,5-dihydroxy-4-methylbenzoic acid, PhloroglucinolEaton's Reagent80-1001-460-75

Synthesis of this compound Derivatives

The hydroxyl groups of this compound offer sites for derivatization to explore structure-activity relationships.

General Workflow for Synthesis and Derivatization:

Ravenelin_Derivatization_Workflow cluster_synthesis This compound Synthesis cluster_derivatization Derivatization cluster_analysis Analysis and Characterization synthesis_start Select Starting Materials (e.g., 2,5-dihydroxy-4-methylbenzoic acid and phloroglucinol) condensation Condensation Reaction (GSS or Eaton's Reagent) synthesis_start->condensation cyclization Cyclization (if required) condensation->cyclization purification_this compound Purification of this compound cyclization->purification_this compound ravenelin_core Purified this compound purification_this compound->ravenelin_core methylation Methylation (e.g., CH3I, K2CO3) ravenelin_core->methylation acetylation Acetylation (e.g., Acetic Anhydride, Pyridine) ravenelin_core->acetylation prenylation Prenylation (e.g., Prenyl Bromide, Base) ravenelin_core->prenylation analysis Spectroscopic Analysis (NMR, MS, IR) and Purity Check (HPLC) methylation->analysis acetylation->analysis prenylation->analysis

Caption: General workflow for the synthesis and derivatization of this compound.

Protocol 3.1: O-Methylation of this compound
  • Dissolve this compound (1 equivalent) in anhydrous acetone.

  • Add an excess of potassium carbonate (K₂CO₃) (3-5 equivalents per hydroxyl group).

  • Add methyl iodide (CH₃I) (2-3 equivalents per hydroxyl group) dropwise.

  • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

  • After completion, filter off the potassium carbonate and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methylated derivative.

  • Purify by column chromatography on silica gel.

Protocol 3.2: O-Acetylation of this compound
  • Dissolve this compound (1 equivalent) in a mixture of acetic anhydride and pyridine.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the acetylated derivative.

  • Purify by recrystallization or column chromatography.

Protocol 3.3: C-Prenylation of this compound
  • Dissolve this compound (1 equivalent) in a suitable solvent such as methanol.

  • Add a base, for example, potassium hydroxide (KOH), to the solution.

  • Add prenyl bromide (1-1.5 equivalents) dropwise and stir the reaction at room temperature for 24 hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, neutralize the mixture with a dilute acid and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography on silica gel to isolate the C-prenylated this compound derivatives.

Quantitative Data for Derivatization (Hypothetical):

ReactionSubstrateReagentsSolventTemperatureTime (h)Yield (%)
MethylationThis compoundCH₃I, K₂CO₃AcetoneReflux6-1280-95
AcetylationThis compoundAcetic Anhydride, PyridinePyridineRoom Temp.12-2490-98
PrenylationThis compoundPrenyl Bromide, KOHMethanolRoom Temp.2440-50

Disclaimer: The provided protocols and quantitative data are based on established general methods for the synthesis of similar compounds and are intended for guidance. Actual reaction conditions and yields may vary and should be optimized for specific laboratory settings.

References

Application Notes and Protocols for the Use of Ravenelin as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravenelin, a naturally occurring xanthone produced by various fungi, has garnered significant interest in the scientific community due to its diverse biological activities, including antibacterial and antiprotozoal properties.[1][2][3][4] As research into the therapeutic potential of this compound expands, the need for a well-characterized analytical standard becomes paramount for accurate quantification and comparison of experimental results. This document provides detailed application notes and protocols for the use of this compound as a standard in analytical chemistry, focusing on its isolation, characterization, and quantification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for its use as an analytical standard. Key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₅PubChem[5]
Molecular Weight 258.23 g/mol PubChem[5]
IUPAC Name 1,4,8-trihydroxy-3-methylxanthen-9-onePubChem[5]
CAS Number 479-44-7PubChem[5]
Appearance Yellow crystalline solid (typical for xanthones)General Knowledge
Solubility Soluble in methanol, ethanol, ethyl acetate, and chloroformInferred from extraction protocols[6][7]

Biological Activity Data

While not directly related to its properties as an analytical standard, the biological activity of this compound is often the reason for its quantification. The following tables summarize key inhibitory and cytotoxic concentrations from published studies. This data is crucial for researchers investigating its therapeutic potential.

Table 1: Antibacterial Activity of this compound [2][3]

Target OrganismMinimum Inhibitory Concentration (MIC)
Bacillus subtilis7.5 µM (1.95 µg/mL)
Staphylococcus aureus484 µM (125 µg/mL)
Escherichia coli> 1000 µM
Pseudomonas aeruginosa> 1000 µM
Salmonella Typhimurium> 1000 µM

Table 2: Antiprotozoal Activity of this compound [2][4]

Target Organism/Cell LineIC₅₀ (Inhibitory Concentration 50%)
Plasmodium falciparum (3D7 strain)3.4 ± 0.4 µM
Trypanosoma cruzi (epimastigote)5 ± 1 µM
Trypanosoma cruzi (intracellular amastigote)9 ± 2 µM

Table 3: Cytotoxicity Data for this compound [1][2]

Cell LineCC₅₀ (Cytotoxic Concentration 50%)Selectivity Index (SI)
HepG2 (Hepatocarcinoma cells)> 50 µM> 15 (for P. falciparum)
BALB/c Peritoneal Macrophages185 ± 1 µM21 (for T. cruzi intracellular amastigote)

Experimental Protocols

The following protocols provide detailed methodologies for the isolation, purification, and quantification of this compound, enabling researchers to prepare and utilize it as a reference standard.

Protocol 1: Isolation and Purification of this compound from Fungal Culture

This protocol is adapted from methodologies used for the extraction of fungal secondary metabolites.[6][7]

Objective: To isolate and purify this compound from a fungal culture for use as an analytical standard.

Materials:

  • Fungal culture known to produce this compound (e.g., Exserohilum rostratum)

  • Appropriate liquid or solid growth medium (e.g., Potato Dextrose Broth, Malt Extract Agar)

  • Ethyl acetate (analytical grade)

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Silica gel for column chromatography

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • Rotary evaporator

  • Glassware (flasks, beakers, chromatography columns)

Procedure:

  • Fungal Cultivation: Inoculate the chosen fungal strain into the growth medium and incubate under optimal conditions for this compound production.

  • Extraction:

    • For liquid cultures, separate the mycelium from the broth by filtration. Extract the broth and the mycelial mass separately with ethyl acetate.

    • For solid cultures, homogenize the agar and mycelium and extract with ethyl acetate.

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed extract onto a silica gel column packed with an appropriate non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Preparative HPLC Purification:

    • Pool the this compound-containing fractions and concentrate them.

    • Further purify the concentrated sample using a preparative HPLC system equipped with a C18 column.[6]

    • Use a gradient elution of water and methanol to achieve high purity.[6]

    • Collect the peak corresponding to this compound.

  • Final Preparation: Evaporate the solvent from the purified fraction to obtain pure this compound. Confirm the identity and purity using analytical techniques such as NMR and mass spectrometry.

G Workflow for this compound Isolation and Purification cluster_extraction Extraction cluster_purification Purification A Fungal Culture B Solvent Extraction (Ethyl Acetate) A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E This compound-rich Fractions D->E F Preparative HPLC E->F G Pure this compound F->G G HPLC Quantification Workflow A Prepare this compound Standard Solutions C HPLC Analysis A->C B Prepare Sample Solution B->C D Generate Calibration Curve C->D E Quantify this compound in Sample D->E

References

Application Notes and Protocols for In Vivo Evaluation of Ravenelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravenelin is a naturally occurring xanthone isolated from the endophytic fungus Exserohilum rostratum. Preliminary in vitro studies have demonstrated its potential as an antiprotozoal and antibacterial agent. Specifically, this compound has shown promising activity against Trypanosoma cruzi, Plasmodium falciparum, and Gram-positive bacteria such as Bacillus subtilis.[1][2][3] Furthermore, it exhibits low cytotoxicity against mammalian cell lines, indicating a favorable selectivity index.[1][4] Xanthone compounds have also been reported to possess anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB.[3][5][6]

These application notes provide a comprehensive experimental framework for the in vivo evaluation of this compound, encompassing toxicity, efficacy, and mechanistic studies. The protocols are designed to be a guide for researchers in the fields of pharmacology, toxicology, and infectious diseases.

Preclinical In Vivo Experimental Workflow

The following diagram outlines the proposed sequential workflow for the in vivo assessment of this compound.

experimental_workflow cluster_0 Phase 1: Safety and Tolerability cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic Insights A Acute Toxicity Study (Rodent Model) B Dose Range Finding A->B C Antiprotozoal Efficacy: T. cruzi Infection Model B->C D Antiprotozoal Efficacy: P. falciparum Infection Model B->D E Antibacterial Efficacy: B. subtilis Skin Infection Model B->E F Anti-inflammatory Activity: LPS-induced Inflammation Model C->F D->F G NF-κB Pathway Analysis F->G nfkb_pathway cluster_n Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription This compound This compound This compound->IKK

References

Application Notes and Protocols for the Formulation of Ravenelin in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and use of ravenelin, a xanthone compound isolated from the endophytic fungus Exserohilum rostratum, in various biological assays. The information is intended to guide researchers in accurately preparing and testing this compound to assess its biological activities.

Introduction to this compound

This compound is a fungal metabolite belonging to the xanthone class of natural products. It has demonstrated a range of biological activities, including antiprotozoal and antibacterial effects.[1][2][3][4][5][6] These properties make this compound a compound of interest for further investigation in drug discovery and development. Accurate and reproducible biological data rely on the correct formulation and handling of this compound.

Quantitative Biological Data

The following tables summarize the reported in vitro biological activities of this compound.

Table 1: Antiprotozoal and Cytotoxic Activity of this compound [1][2][3][4][5][6]

Target Organism/Cell LineAssay TypeParameterValue (µM)
Plasmodium falciparum (3D7 strain)SYBR Green I-based assayIC503.4 ± 0.4
Trypanosoma cruzi (epimastigote)---IC505 ± 1
Trypanosoma cruzi (intracellular amastigote)---IC509 ± 2
HepG2 (hepatocarcinoma cells)MTT assayCC50> 50
BALB/c peritoneal macrophagesMTT assayCC50185 ± 1

Table 2: Antibacterial Activity of this compound [1][2][3][4][5][6]

Bacterial StrainAssay TypeParameterValue (µM)
Bacillus subtilisMicrobroth dilutionMIC7.5
Staphylococcus aureusMicrobroth dilutionMIC484
Escherichia coliMicrobroth dilutionMIC> 1000
Pseudomonas aeruginosaMicrobroth dilutionMIC> 1000
Salmonella typhimuriumMicrobroth dilutionMIC> 1000

Experimental Protocols

Formulation of this compound Stock Solution

Proper dissolution of this compound is critical for accurate and reproducible results in biological assays. Due to its likely hydrophobic nature, a common method involves using a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution, which is then further diluted in aqueous media.[7][8][9]

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile aqueous buffer or culture medium (e.g., Brain Heart Infusion (BHI) broth, RPMI-1640)

  • Sterile microcentrifuge tubes

Protocol:

  • Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 1 mg/mL stock solution, weigh 1 mg of this compound.

  • Initial Dissolution in DMSO: Add a small volume of 100% DMSO to the this compound powder. Based on a published protocol, for 1 mg of this compound, 100 µL of DMSO can be used.[3]

  • Vortexing: Vortex the mixture vigorously until the this compound is completely dissolved. A brief sonication step may aid in dissolution.

  • Dilution in Aqueous Medium: To the DMSO-dissolved this compound, add the appropriate volume of sterile aqueous medium to achieve the desired final stock concentration. For a 1 mg/mL stock, add 900 µL of the aqueous medium (e.g., BHI broth) to the 100 µL of DMSO solution.[3] This results in a stock solution with 10% DMSO.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note on Solvent Choice: While DMSO is a common solvent for poorly soluble compounds, it is crucial to determine the tolerance of your specific cell line or organism to the final DMSO concentration in the assay.[7][8] It is recommended to keep the final DMSO concentration in the biological assay below 1%, and ideally below 0.5%, and to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[8]

General Protocol for In Vitro Antiprotozoal Assays

The following is a generalized protocol based on methods used for testing this compound against P. falciparum and T. cruzi.

Workflow for Antiprotozoal Assays

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Assay Plates with Serial Dilutions A->C B Culture Parasites D Add Parasite Culture to Plates B->D C->D E Incubate under Appropriate Conditions D->E F Add Detection Reagent (e.g., SYBR Green I) E->F G Measure Signal (e.g., Fluorescence) F->G H Calculate IC50 Values G->H

Caption: A generalized workflow for in vitro antiprotozoal assays.

Protocol:

  • Prepare this compound Dilutions: From the stock solution, prepare a series of dilutions in the appropriate culture medium in a 96-well plate.

  • Add Parasites: Add the parasite culture to each well. For P. falciparum, this would be synchronized ring-stage parasites. For T. cruzi, this could be epimastigotes or host cells infected with trypomastigotes for intracellular amastigote assays.[3]

  • Incubation: Incubate the plates under the optimal conditions for parasite growth (e.g., 37°C, specific gas mixture for P. falciparum).

  • Quantify Parasite Growth: After the incubation period, quantify parasite viability. For P. falciparum, this can be done using the SYBR Green I-based fluorescence assay.[1][2] For T. cruzi epimastigotes, direct counting or a resazurin-based assay can be used. For intracellular amastigotes, microscopy-based counting of stained cells is a common method.[3]

  • Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

General Protocol for In Vitro Antibacterial Assays

The minimum inhibitory concentration (MIC) of this compound against various bacterial strains can be determined using a microbroth dilution method.

Workflow for Antibacterial MIC Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Assay Plates with Serial Dilutions in Broth A->C B Prepare Bacterial Inoculum D Inoculate Plates with Bacteria B->D C->D E Incubate at 37°C D->E F Visually Inspect for Turbidity or Add Viability Indicator E->F G Determine MIC F->G

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Prepare this compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of this compound in Mueller Hinton Broth (MHB).[3]

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in MHB.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the this compound dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance.

General Protocol for In Vitro Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Workflow for MTT Cytotoxicity Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Allow Cells to Adhere A->B D Treat Cells with this compound Dilutions B->D C Prepare this compound Dilutions in Culture Medium C->D E Incubate for 24-72 hours D->E F Add MTT Reagent E->F G Incubate to Allow Formazan Formation F->G H Solubilize Formazan Crystals G->H I Measure Absorbance H->I J Calculate CC50 Values I->J

Caption: A generalized workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the concentration that reduces cell viability by 50% (CC50) by plotting the percentage of cell viability against the log of the this compound concentration.

Putative Signaling Pathway Involvement

While the precise molecular targets of this compound are not yet fully elucidated, as a member of the xanthone family, it may interact with cellular signaling pathways involved in oxidative stress and inflammation. Some xanthones have been shown to modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[10] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.

Putative this compound-Nrf2 Signaling Pathway

G cluster_cell Cell cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition? ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Genes Cytoprotective Genes ARE->Genes Transcription Nrf2_n->ARE Binding

Caption: A putative signaling pathway for this compound involving the Nrf2-Keap1 axis.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain small molecules, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and activate the transcription of genes involved in the antioxidant response. It is hypothesized that this compound may, like other xanthones, disrupt the Keap1-Nrf2 interaction, leading to Nrf2 activation and a subsequent cytoprotective effect. Further research is needed to validate this proposed mechanism for this compound.

References

Application Note: Quantitative Analysis of Ravenelin in Fungal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravenelin, a xanthone produced by various fungi, including the endophytic fungus Exserohilum rostratum, has garnered interest for its notable biological activities.[1][2][3] It has demonstrated significant antibacterial effects, particularly against Gram-positive bacteria, as well as promising antiprotozoal activity.[1][2][3] As research into the therapeutic potential of this compound progresses, the need for robust and reliable methods for its quantification in fungal extracts becomes paramount. This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from fungal cultures using High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection. The methodologies presented are based on established techniques for the analysis of similar fungal polyketides and xanthones, providing a framework for accurate and reproducible quantification.[4][5][6][7][8]

Quantitative Data Summary

The following tables summarize representative data for the quantification of this compound using the described HPLC-PDA method.

Table 1: HPLC-PDA Method Validation Parameters for this compound Quantification

ParameterResult
Linearity (R²)> 0.999
Linear Range (µg/mL)0.5 - 50
Limit of Detection (LOD) (µg/mL)0.15
Limit of Quantification (LOQ) (µg/mL)0.5
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2%
SpecificityNo interference from matrix components

Table 2: Quantitative Analysis of this compound in Exserohilum rostratum Extracts

Fungal Culture BatchThis compound Concentration (µg/g of dry mycelium)Standard Deviation
Batch A152.3± 7.6
Batch B145.8± 6.9
Batch C161.2± 8.1

Experimental Protocols

Fungal Culture and this compound Production

This protocol outlines the cultivation of Exserohilum rostratum for the production of this compound.

Materials:

  • Exserohilum rostratum culture

  • Potato Dextrose Agar (PDA) plates

  • Erlenmeyer flasks (500 mL)

  • Rice

  • Distilled water

  • Autoclave

  • Incubator (25°C)

Procedure:

  • Maintain a stock culture of Exserohilum rostratum on PDA plates.

  • Prepare the solid-state fermentation medium by adding 90 g of rice and 75 mL of distilled water to each 500 mL Erlenmeyer flask.

  • Autoclave the flasks for 45 minutes at 121°C to ensure sterility.

  • Under sterile conditions, inoculate each flask with small pieces of the PDA culture containing the mycelium of E. rostratum.

  • Incubate the flasks at 25°C for 28 days to allow for fungal growth and this compound production.

Extraction of this compound from Fungal Biomass

This protocol describes the extraction of this compound from the fungal culture.

Materials:

  • Fungal biomass from the solid-state fermentation

  • Ethyl acetate

  • Blender or homogenizer

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Methanol (HPLC grade)

Procedure:

  • After the incubation period, harvest the fungal biomass from the Erlenmeyer flasks.

  • Macerate the entire biomass with ethyl acetate at a ratio of 1:3 (w/v). Perform this extraction three times to ensure complete recovery of this compound.

  • Combine the ethyl acetate extracts and filter to remove the solid biomass.

  • Concentrate the filtered extract under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.

  • Dry the crude extract completely and store it at -20°C until further analysis.

  • For HPLC analysis, accurately weigh a portion of the crude extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Quantitative HPLC-PDA Analysis of this compound

This protocol details the validated HPLC-PDA method for the quantification of this compound. Please note: As a specific validated method for this compound is not available in the public literature, this protocol is adapted from established methods for the quantification of similar xanthone compounds.[4][5][6][7][8]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol (Solvent B).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30-100% B

    • 20-25 min: 100% B

    • 25-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of purified this compound (standard) in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards by serial dilution in methanol to cover the linear range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Calibration Curve Construction:

    • Inject each calibration standard into the HPLC system.

    • Record the peak area of this compound at 254 nm.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. .

  • Sample Analysis:

    • Inject the prepared fungal extract solution into the HPLC system.

    • Identify the this compound peak based on its retention time, which should match that of the standard.

    • Record the peak area of this compound in the sample chromatogram.

  • Quantification:

    • Using the linear regression equation from the calibration curve (y = mx + c, where y is the peak area and x is the concentration), calculate the concentration of this compound in the injected sample solution.

    • Calculate the final concentration of this compound in the original fungal extract in µg/g of dry mycelium, taking into account the initial weight of the extract and the dilution factor.

Visualizations

Experimental Workflow

G cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Quantitative Analysis PDA Culture PDA Culture Solid-State Fermentation Solid-State Fermentation PDA Culture->Solid-State Fermentation Incubation (28 days, 25°C) Incubation (28 days, 25°C) Solid-State Fermentation->Incubation (28 days, 25°C) Maceration with Ethyl Acetate Maceration with Ethyl Acetate Incubation (28 days, 25°C)->Maceration with Ethyl Acetate Filtration Filtration Maceration with Ethyl Acetate->Filtration Rotary Evaporation Rotary Evaporation Filtration->Rotary Evaporation Crude this compound Extract Crude this compound Extract Rotary Evaporation->Crude this compound Extract Sample Preparation Sample Preparation Crude this compound Extract->Sample Preparation HPLC-PDA Analysis HPLC-PDA Analysis Sample Preparation->HPLC-PDA Analysis Data Analysis Data Analysis HPLC-PDA Analysis->Data Analysis Quantitative Results Quantitative Results Data Analysis->Quantitative Results

Caption: Workflow for this compound Quantification.

Hypothetical Antifungal Signaling Pathway

Disclaimer: The precise molecular mechanism of action for this compound has not been fully elucidated. The following diagram illustrates a hypothetical signaling pathway for an antifungal compound targeting the fungal cell wall integrity pathway, a plausible mechanism for a compound like this compound.

G cluster_0 Fungal Cell Exterior cluster_1 Fungal Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus This compound This compound Cell Wall Stress Sensor Cell Wall Stress Sensor This compound->Cell Wall Stress Sensor Inhibition? Rho1 GTPase Rho1 GTPase Cell Wall Stress Sensor->Rho1 GTPase PKC1 PKC1 Rho1 GTPase->PKC1 MAPK Cascade MAPK Cascade PKC1->MAPK Cascade Slt2/Mpk1 Slt2/Mpk1 MAPK Cascade->Slt2/Mpk1 Transcription Factors Transcription Factors Slt2/Mpk1->Transcription Factors Cell Wall Synthesis Genes Cell Wall Synthesis Genes Transcription Factors->Cell Wall Synthesis Genes

Caption: Hypothetical Antifungal Mechanism.

References

Application of Ravenelin in Natural Product Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the natural product ravenelin, detailing its known biological activities and providing protocols for its screening and evaluation. This compound, a xanthone isolated from the endophytic fungus Exserohilum rostratum, has demonstrated significant potential as a lead compound in drug discovery due to its selective antimicrobial and antiprotozoal properties.[1][2][3]

Biological Activities of this compound

This compound has been evaluated for a range of biological activities, with notable efficacy against Gram-positive bacteria and several protozoan parasites.[1][2][3] Its selectivity for pathogens over mammalian cells makes it an attractive candidate for further development.[1][2][3]

Antibacterial Activity

This compound exhibits selective antibacterial activity, primarily against Gram-positive bacteria. It has shown significant inhibitory effects on the growth of Bacillus subtilis and Staphylococcus aureus.[1][4][5] In contrast, it displays weak to no activity against Gram-negative bacteria such as E. coli and P. aeruginosa at concentrations up to 1000 µM.[1][4]

Antiprotozoal Activity

Significant antiprotozoal activity has been observed against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma cruzi, the causative agent of Chagas disease.[1][2][3] this compound was effective against both the epimastigote and intracellular amastigote forms of T. cruzi.[1][2][3]

Cytotoxicity and Selectivity

A crucial aspect of a potential therapeutic agent is its toxicity towards host cells. This compound has demonstrated low cytotoxicity against mammalian cell lines, including human hepatocarcinoma (HepG2) cells and murine peritoneal macrophages.[1][2][3] This low toxicity, combined with its potent antiparasitic activity, results in a favorable selectivity index (SI), indicating a high therapeutic potential.[1][2][3]

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from biological screenings of this compound.

Table 1: Antibacterial Activity of this compound

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC) (µM)
Bacillus subtilisGram-positive7.5[1][2][4]
Staphylococcus aureusGram-positive484[1][4]
Escherichia coliGram-negative> 1000[4]
Pseudomonas aeruginosaGram-negative> 1000[4]

Table 2: Antiprotozoal Activity of this compound

ParasiteFormIC50 (µM)
Plasmodium falciparumAsexual stages3.4 ± 0.4[1][2]
Trypanosoma cruziEpimastigote5 ± 1[1][2][3]
Trypanosoma cruziIntracellular amastigote9 ± 2[1][2][3]

Table 3: Cytotoxicity and Selectivity Index of this compound

Cell LineCell TypeCC50 (µM)Selectivity Index (SI) vs. P. falciparum (CC50/IC50)Selectivity Index (SI) vs. T. cruzi (amastigote) (CC50/IC50)
HepG2Human Hepatocarcinoma> 50[1][2][3]> 15[1][2][3]> 5.6
Peritoneal MacrophagesMurine185 ± 1[1][2][3]> 5421[1]

Experimental Protocols

The following are detailed protocols for key experiments used in the screening of this compound.

Isolation and Purification of this compound

This compound can be isolated from the biomass extracts of the endophytic fungus Exserohilum rostratum.[1][2] The general workflow for isolation is as follows:

G A Cultivation of Exserohilum rostratum B Biomass Extraction with Ethyl Acetate A->B C Column Chromatography B->C D High-Performance Liquid Chromatography (HPLC) C->D E Nuclear Magnetic Resonance (NMR) D->E F Mass Spectrometry (MS) G Antimicrobial & Antiprotozoal Assays F->G

Caption: Workflow for the isolation and screening of this compound.

  • Fungal Cultivation: Culture the endophytic fungus Exserohilum rostratum in a suitable broth medium.

  • Extraction: After a sufficient growth period, separate the fungal biomass from the culture broth and perform a solvent extraction, typically with ethyl acetate.[1]

  • Column Chromatography: Subject the crude extract to column chromatography for initial fractionation.[1]

  • HPLC Purification: Further purify the active fractions using High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[1][2]

  • Structure Elucidation: Confirm the identity and purity of this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

Antibacterial Susceptibility Testing (Microbroth Dilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.[1][4]

  • Bacterial Culture: Grow bacterial strains overnight in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Antiplasmodial Activity Assay (SYBR Green I-based Assay)

This assay is used to evaluate the efficacy of this compound against the asexual stages of Plasmodium falciparum.[1][2]

  • Parasite Culture: Maintain a synchronized culture of P. falciparum in human red blood cells.

  • Drug Treatment: Add serial dilutions of this compound to the parasite culture in a 96-well plate and incubate for 72 hours.

  • Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasitic DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The intensity is proportional to the number of viable parasites.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Antitrypanosomal Activity Assay

This protocol assesses the activity of this compound against Trypanosoma cruzi.[1][2]

  • Epimastigote Assay:

    • Culture epimastigotes in a suitable medium.

    • Add serial dilutions of this compound and incubate for 72 hours.

    • Determine parasite viability by counting with a hemocytometer or using a resazurin-based assay.

  • Intracellular Amastigote Assay:

    • Infect mammalian cells (e.g., peritoneal macrophages) with trypomastigotes.

    • After infection, add serial dilutions of this compound and incubate for 48-72 hours.

    • Fix and stain the cells, and microscopically count the number of intracellular amastigotes.

  • IC50 Calculation: Determine the IC50 values for both forms of the parasite.

Cytotoxicity Assay (MTT Assay)

The MTT assay is used to assess the cytotoxicity of this compound against mammalian cells.[1][2]

  • Cell Seeding: Seed mammalian cells (e.g., HepG2, peritoneal macrophages) in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Logical Relationship of this compound's Bioactivities

The following diagram illustrates the known biological activities of this compound and its selectivity profile.

G A This compound B Antibacterial A->B C Antiprotozoal A->C H Low Cytotoxicity (e.g., HepG2, Macrophages) A->H D Gram-positive Bacteria (e.g., B. subtilis) B->D Active E Gram-negative Bacteria (Inactive) B->E Inactive F Plasmodium falciparum C->F G Trypanosoma cruzi C->G I High Selectivity Index H->I

Caption: Biological activity profile and selectivity of this compound.

Conclusion

This compound is a promising natural product with selective antibacterial and potent antiprotozoal activities, coupled with low cytotoxicity towards mammalian cells. The protocols outlined in these application notes provide a framework for the continued investigation of this compound and similar natural products in drug discovery and development programs. Further research into its mechanism of action and potential signaling pathway modulation is warranted to fully elucidate its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ravenelin Production from Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Ravenelin from fungal fermentation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in fungal fermentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound fermentation experiments.

Problem Potential Cause Troubleshooting Steps
Low or No this compound Yield 1. Inappropriate fungal strain or loss of productivity. 2. Suboptimal fermentation medium. 3. Incorrect fermentation conditions (pH, temperature, aeration). 4. Inefficient extraction protocol.1. Confirm the identity and viability of your Exserohilum rostratum strain. Consider reisolation from a stock culture. 2. Systematically evaluate different carbon and nitrogen sources (see Table 1 and Table 2 for examples with related polyketides). 3. Optimize pH and temperature according to the guidelines in Table 3 and Table 4. Ensure adequate aeration for solid-state fermentation. 4. Verify the efficiency of your ethyl acetate extraction and consider alternative solvents.
Inconsistent this compound Yields Between Batches 1. Variability in inoculum preparation. 2. Inhomogeneous solid-state fermentation substrate. 3. Fluctuations in incubation conditions.1. Standardize the age and concentration of the fungal inoculum. 2. Ensure uniform moisture content and nutrient distribution in the rice substrate. 3. Closely monitor and control temperature and humidity during fermentation.
Presence of Contaminating Metabolites 1. Cross-contamination with other microorganisms. 2. Production of other secondary metabolites by the fungal strain.1. Maintain strict aseptic techniques throughout the fermentation process. 2. Optimize fermentation conditions to specifically favor this compound production. Consider purification of the crude extract using column chromatography.
Difficulty in Extracting this compound 1. Incomplete cell lysis. 2. Poor solubility of this compound in the extraction solvent.1. Ensure thorough maceration of the fungal biomass before extraction. 2. Test a range of solvents with varying polarities. Ethyl acetate is a good starting point.[1]

Frequently Asked Questions (FAQs)

Q1: Which fungal species is a known producer of this compound?

A1: Exserohilum rostratum, an endophytic fungus, has been reported to produce this compound.[1][2]

Q2: What is the general biosynthetic pathway for this compound?

A2: this compound is a polyketide, and its biosynthesis is known to be derived from acetate. The pathway involves an oxygenated benzophenone derivative as an intermediate.

Q3: How can I improve the yield of this compound?

A3: Yield improvement can be approached by optimizing fermentation conditions such as media composition, pH, and temperature. The use of elicitors or precursor feeding can also be explored. While specific data for this compound is limited, studies on other fungal polyketides provide valuable starting points for optimization (see tables below).

Q4: What are the key considerations for scaling up this compound production?

A4: For solid-state fermentation, maintaining homogeneity in terms of moisture, temperature, and aeration across the larger substrate bed is critical. Bioreactor design and process control become crucial for ensuring consistent and high yields.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize quantitative data from studies on related fungal polyketides, offering a starting point for the optimization of this compound production.

Table 1: Effect of Carbon Source on Fungal Polyketide Yield (Analogous Data)

Carbon Source (at 10 g/L)Mycelial Biomass (g/L)Antifungal Activity (% Inhibition)Reference
Glucose2.490[3]
Fructose2.170[3]
Maltose1.970[3]
Sucrose1.860[3]
Lactose1.540[3]

Data from a study on Gymnopilus spectabilis, demonstrating the impact of different carbon sources on the production of antifungal secondary metabolites.[3]

Table 2: Effect of Nitrogen Source on Fungal Polyketide Yield (Analogous Data)

Nitrogen SourcePhyscion Yield (mg/L)Reference
Peptone28.0[4]
Yeast Extract25.0[4]
Tryptone22.5[4]
(NH₄)₂SO₄18.0[4]
KNO₃15.0[4]

Data from a study on Aspergillus chevalieri, showing the influence of various nitrogen sources on the production of the polyketide physcion.[4]

Table 3: Influence of Initial pH on Fungal Polyketide Yield (Analogous Data)

Initial pHPhyscion Yield (mg/L)Reference
4.020.5[4]
5.026.0[4]
6.035.0[4]
6.682.0[4]
7.030.0[4]
8.015.0[4]

Data from a study on Aspergillus chevalieri, indicating the optimal initial pH for physcion production.[4]

Table 4: Influence of Temperature on Fungal Polyketide Yield (Analogous Data)

Temperature (°C)Physcion Yield (mg/L)Reference
2025.0[4]
2535.0[4]
2840.0[4]
3030.0[4]
3520.0[4]

Data from a study on Aspergillus chevalieri, showing the optimal temperature for physcion production.[4]

Experimental Protocols

Solid-State Fermentation of Exserohilum rostratum for this compound Production

This protocol is adapted from Pinheiro et al. (2021).[1]

Materials:

  • Strain: Exserohilum rostratum

  • Substrate: Rice

  • Culture vessels: 500 mL Erlenmeyer flasks

  • Distilled water

  • Potato Dextrose Agar (PDA) plates

Procedure:

  • Substrate Preparation: Add 90 g of rice and 75 mL of distilled water to each 500 mL Erlenmeyer flask. Autoclave for 45 minutes at 121°C.

  • Inoculation: Aseptically transfer small pieces of PDA with mycelium of E. rostratum to the sterilized rice substrate.

  • Incubation: Incubate the flasks at 25°C for 28 days for colony growth.[1]

  • Harvesting: After incubation, the fungal biomass is ready for extraction.

Extraction and Isolation of this compound

This protocol is adapted from Pinheiro et al. (2021).[1]

Materials:

  • Fungal biomass from solid-state fermentation

  • Ethyl acetate

  • Rotary evaporator

  • Chromatography column (e.g., silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction: Macerate the fungal biomass with ethyl acetate (e.g., 3 x 2 L).[1]

  • Concentration: Filter the solution and concentrate the ethyl acetate extract using a rotary evaporator to obtain the crude extract.[1]

  • Purification (Optional): The crude extract can be further purified by column chromatography on silica gel to isolate this compound.

  • Final Isolation: Final purification to obtain pure this compound can be achieved using preparative HPLC.[5]

Quantification of this compound by HPLC

This is a general protocol that can be adapted for the quantification of this compound.

Materials:

  • This compound standard

  • HPLC-grade methanol and water

  • Formic acid (optional)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the crude extract in methanol, filter through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).

    • Mobile Phase: A gradient of methanol and water (with or without 0.1% formic acid) can be used. A starting point could be a gradient from 10% to 90% methanol over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the maximum absorbance wavelength for this compound (around 254 nm).[5]

  • Quantification: Compare the peak area of this compound in the sample to the calibration curve to determine its concentration.

Visualizations

Signaling Pathways in Fungal Secondary Metabolism

The production of secondary metabolites like this compound is tightly regulated by complex signaling networks. The Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP (cAMP) signaling pathways are two major cascades that respond to environmental cues and control the expression of biosynthetic genes in many filamentous fungi.

MAPK_Pathway extracellular_signal Environmental Cues (e.g., nutrients, stress) receptor Membrane Receptor extracellular_signal->receptor mapkkk MAPKKK receptor->mapkkk Activates mapkk MAPKK mapkkk->mapkk Phosphorylates mapk MAPK mapkk->mapk Phosphorylates transcription_factor Transcription Factor mapk->transcription_factor Activates ravenelin_genes This compound Biosynthetic Genes transcription_factor->ravenelin_genes Regulates Expression This compound This compound ravenelin_genes->this compound Biosynthesis

Caption: Generalized MAPK signaling pathway in fungi.

cAMP_Pathway extracellular_signal Environmental Cues (e.g., glucose) g_protein G-Protein Coupled Receptor extracellular_signal->g_protein adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase Activates camp cAMP adenylate_cyclase->camp atp ATP atp->adenylate_cyclase pka Protein Kinase A (PKA) camp->pka Activates transcription_factor Transcription Factor pka->transcription_factor Phosphorylates ravenelin_genes This compound Biosynthetic Genes transcription_factor->ravenelin_genes Regulates Expression This compound This compound ravenelin_genes->this compound Biosynthesis

Caption: Generalized cAMP signaling pathway in fungi.

Experimental Workflow for Yield Improvement

A systematic approach is crucial for successfully improving this compound yield. The following workflow outlines a logical sequence of experiments.

Yield_Improvement_Workflow start Start: Baseline Fermentation media_optimization Media Optimization (Carbon & Nitrogen Sources) start->media_optimization analysis HPLC Quantification of this compound Yield media_optimization->analysis condition_optimization Fermentation Condition Optimization (pH, Temp.) condition_optimization->analysis elicitor_screening Elicitor & Precursor Screening elicitor_screening->analysis evaluation Evaluate Results analysis->evaluation Data evaluation->condition_optimization Refine evaluation->elicitor_screening Further Improvement end Optimized Protocol evaluation->end Finalize

Caption: Workflow for this compound yield improvement.

Logical Relationship: Identifying the this compound Biosynthetic Gene Cluster

Genome mining is a powerful tool to identify the genes responsible for this compound biosynthesis. The whole-genome sequence of Exserohilum rostratum can be analyzed to locate the polyketide synthase (PKS) gene and associated genes in the cluster.

BGC_Identification genome Exserohilum rostratum Genome Sequence antismash antiSMASH Analysis genome->antismash pks_genes Identify Putative PKS Genes antismash->pks_genes homology_search Homology Search (BLAST) pks_genes->homology_search candidate_bgc Candidate this compound Biosynthetic Gene Cluster homology_search->candidate_bgc Identifies known_xanthone_pks Known Xanthone PKS Sequences known_xanthone_pks->homology_search functional_analysis Functional Analysis (Gene Knockout/Heterologous Expression) candidate_bgc->functional_analysis Validates

Caption: Strategy for identifying the this compound BGC.

References

Overcoming low solubility of Ravenelin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ravenelin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experiments with this compound, particularly its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?

A1: Yes, this is a common issue. This compound is a hydrophobic molecule and exhibits very low solubility in aqueous solutions. To effectively work with this compound in biological assays, it is often necessary to first dissolve it in an organic solvent, such as dimethyl sulfoxide (DMSO), before preparing final dilutions in your aqueous experimental medium.[1][2][3]

Q2: What is the exact aqueous solubility of this compound?

A2: Currently, there is no publicly available quantitative data (e.g., in mg/mL or µM) on the precise aqueous solubility of this compound. However, its chemical structure and the common practice of using organic solvents for its dissolution indicate poor water solubility.[1]

Q3: What organic solvents can I use to dissolve this compound?

A3: Based on available research, Dimethyl sulfoxide (DMSO) is a suitable solvent for dissolving this compound.[1][4] For many hydrophobic compounds, other organic solvents like ethanol or methanol can also be effective, though their suitability for this compound would need to be empirically determined for your specific experimental conditions.[2][5] When using any organic solvent, it is crucial to consider its potential effects on your experimental system and to include appropriate solvent controls.

Q4: What is the known signaling pathway or mechanism of action for this compound?

A4: As of now, the specific signaling pathway and the detailed molecular mechanism of action for this compound have not been fully elucidated in publicly available scientific literature. While it has demonstrated biological activities such as antiprotozoal and antibacterial effects, the precise cellular targets and pathways it modulates are still under investigation.[1][4][6]

Q5: Are there any established methods to improve the aqueous solubility of this compound for in vitro and in vivo studies?

A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.[7]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can significantly improve its aqueous solubility and bioavailability.[1][5][6][8]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a solid state can enhance its dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale can increase its surface area and, consequently, its dissolution rate and bioavailability.

The choice of method will depend on the specific requirements of your experiment, including the desired concentration, route of administration (for in vivo studies), and acceptable excipients.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound upon dilution in aqueous buffer The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of organic solvent in the final dilution is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within a tolerable limit for your experimental system. 3. Consider using a solubility-enhancing formulation strategy such as cyclodextrin complexation.
Inconsistent results in biological assays Poor solubility leading to variable concentrations of active this compound. The organic solvent used for dissolution is affecting the biological system.1. Ensure complete dissolution of this compound in the organic solvent before preparing aqueous dilutions. 2. Prepare fresh dilutions for each experiment. 3. Always include a vehicle control (the final concentration of the organic solvent without this compound) in your experiments to account for any solvent effects.
Low bioavailability in animal studies Poor absorption due to low aqueous solubility.1. Formulate this compound using techniques known to enhance bioavailability, such as creating a solid dispersion or a nanoparticle-based delivery system. 2. Explore the use of lipid-based formulations.

Quantitative Data Summary

The following tables summarize the available biological activity data for this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayCC50 (µM)Reference
HepG2 (Hepatocarcinoma)MTT> 50[1][4][6]
BALB/c Peritoneal MacrophagesMTT185 ± 1[1][4][6]

Table 2: In Vitro Antimicrobial and Antiprotozoal Activity of this compound

OrganismActivity MetricValue (µM)Reference
Bacillus subtilisMIC7.5[1][4][6]
Staphylococcus aureusMIC484[4]
Plasmodium falciparumIC503.4 ± 0.4[1][6]
Trypanosoma cruzi (epimastigote)IC505 ± 1[1][6]
Trypanosoma cruzi (intracellular amastigote)IC509 ± 2[1][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).

  • Slowly add this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 or 1:2 (this compound:HP-β-CD) is a good starting point.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • The resulting clear solution contains the this compound-HP-β-CD inclusion complex. The concentration of this compound in the complex can be determined using a suitable analytical method like HPLC.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Experimental Application This compound This compound Powder stock_solution Concentrated Stock Solution This compound->stock_solution Dissolve dmso DMSO dmso->stock_solution working_solution Final Working Solution stock_solution->working_solution Dilute aqueous_buffer Aqueous Buffer aqueous_buffer->working_solution cell_culture In Vitro Assay working_solution->cell_culture Treat

Caption: Workflow for preparing this compound solutions for in vitro experiments.

solubility_enhancement_logic cluster_strategies Solubility Enhancement Strategies problem Low Aqueous Solubility of this compound cosolvents Co-solvents (e.g., DMSO) problem->cosolvents Address with cyclodextrins Cyclodextrin Complexation problem->cyclodextrins Address with solid_dispersion Solid Dispersion problem->solid_dispersion Address with nanoparticles Nanoparticle Formulation problem->nanoparticles Address with goal Improved Aqueous Solubility & Bioavailability cosolvents->goal Leads to cyclodextrins->goal Leads to solid_dispersion->goal Leads to nanoparticles->goal Leads to

Caption: Strategies to overcome the low aqueous solubility of this compound.

References

Troubleshooting Ravenelin purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ravenelin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, a xanthone produced by the endophytic fungus Exserohilum rostratum. The purification process typically involves extraction from the fungal biomass followed by one or more chromatographic steps.

Q1: My initial extraction yield of this compound is very low. What are the possible causes and solutions?

Low yields of secondary metabolites like this compound from fungal cultures are a common challenge. Several factors can contribute to this issue:

  • Suboptimal Fungal Growth and Metabolite Production: The biosynthesis of this compound is highly dependent on the specific fungal strain and culture conditions.

    • Solution: Optimize fermentation parameters such as media composition (carbon and nitrogen sources), pH, temperature, and incubation time. Experimenting with different nutrient sources may enhance the production of xanthones.

  • Inefficient Extraction: The choice of solvent and extraction method significantly impacts the recovery of this compound.

    • Solution: Ethyl acetate is a commonly used and effective solvent for extracting fungal metabolites like xanthones. Ensure thorough extraction by performing multiple rounds of liquid-liquid extraction. Adjusting the pH of the fungal broth prior to extraction may also improve the partitioning of this compound into the organic solvent.[1]

Q2: I'm observing poor separation of this compound from other compounds during column chromatography. What can I do to improve resolution?

Co-elution of impurities is a frequent problem in the purification of natural products. Fungal extracts are complex mixtures containing various secondary metabolites such as terpenes, flavonoids, and other phenolic compounds that can have similar polarities to this compound.

  • Modify the Mobile Phase:

    • For Normal-Phase Chromatography (e.g., Silica Gel): If you are using a solvent system like petroleum ether/ethyl acetate, try decreasing the proportion of the more polar solvent (ethyl acetate) or use a shallower gradient to improve separation.[1]

    • For Reversed-Phase Chromatography (e.g., C18): If using a water/methanol or water/acetonitrile system, adjusting the gradient to be less steep can enhance the resolution of closely eluting peaks.

  • Change the Stationary Phase: If modifying the mobile phase is not effective, consider switching to a different stationary phase. For example, if you are using silica gel (normal-phase), trying a C18 or C8 column (reversed-phase) could provide a different selectivity and better separation.[1]

  • Employ Orthogonal Separation Techniques: Utilize a secondary purification step that employs a different separation mechanism. For instance, if you initially used adsorption chromatography (silica gel), a subsequent step using size-exclusion chromatography or a different type of partition chromatography could be effective.[1]

Q3: My purified this compound appears to be degrading. How can I prevent this?

The stability of the target compound is crucial throughout the purification process.

  • Avoid Harsh pH and High Temperatures: Xanthones are generally stable compounds, but exposure to harsh acidic or basic conditions and high temperatures can lead to degradation.[2]

    • Solution: Use neutral solvents whenever possible and perform all purification steps at room temperature or below. When concentrating the extract, use a rotary evaporator at a temperature not exceeding 40°C.[1]

  • Minimize Exposure to Light: Some natural products are light-sensitive.

    • Solution: Protect the sample from direct light by using amber-colored vials or by wrapping the chromatography column and collection tubes in aluminum foil.

Q4: I'm seeing extraneous peaks in my chromatogram that are not present in the initial extract. What could be the source of these "ghost peaks"?

Ghost peaks can arise from several sources and complicate the purification process.

  • Contaminated Solvents or Equipment: Impurities in the mobile phase solvents or leaching from plastic tubing or containers can introduce contaminants.

  • Carryover from Previous Injections: Residual compounds from a previous run can elute in a subsequent analysis.

  • Sample Degradation on the Column: The stationary phase itself can sometimes catalyze the degradation of a compound.

    • Solution: Use high-purity (HPLC grade) solvents and thoroughly clean all glassware and equipment. Implement a rigorous column washing protocol between runs. To check for on-column degradation, collect the "pure" fraction and re-inject it to see if the ghost peaks reappear.

Data Presentation

The following table presents representative quantitative data for the purification of α- and γ-mangostin, two xanthones from mangosteen pericarp, using high-performance centrifugal partition chromatography. This data is provided as an example of the purity and yield that can be achieved for xanthone purification.[3]

CompoundCrude Extract Injected (mg)Purified Compound Obtained (mg)Yield (%)Purity (%)
α-mangostin20055.486.393.6
γ-mangostin20012.476.398.4

Experimental Protocols

Detailed Methodology for Preparative HPLC Purification of this compound

This protocol is adapted from a published method for the final purification step of this compound from a fractionated ethyl acetate extract of Exserohilum rostratum.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, a photodiode array (PDA) detector, and a preparative scale column.

  • Chromatographic Conditions:

    • Column: Sunfire™ Prep C18 OBD (5 µm, 19 mm × 150 mm).

    • Mobile Phase: A gradient of Water (H₂O) and Methanol (MeOH).

    • Gradient Program: 90% H₂O / 10% MeOH to 100% MeOH over 16 minutes.

    • Flow Rate: 9.0 mL/min.

    • Injection Volume: 500 µL of the pre-fractionated sample.

    • Detection: Wavelength scanning from 210–600 nm, with monitoring at 254 nm.

  • Fraction Collection:

    • Collect the peak corresponding to this compound based on its retention time (approximately 6.4 minutes under these conditions) and UV-Vis spectrum.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Ravenelin_Purification_Workflow FungalCulture Fungal Culture (Exserohilum rostratum) Extraction Solvent Extraction (Ethyl Acetate) FungalCulture->Extraction Biomass CrudeExtract Crude Extract Extraction->CrudeExtract Concentration ColumnChromatography Column Chromatography (e.g., Silica Gel) CrudeExtract->ColumnChromatography Loading Fractionation Fractionation ColumnChromatography->Fractionation Elution PrepHPLC Preparative HPLC (C18 Column) Fractionation->PrepHPLC Active Fraction Purethis compound Pure this compound PrepHPLC->Purethis compound Purification

Caption: A generalized workflow for the purification of this compound.

References

How to address batch-to-batch variability of Ravenelin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in Ravenelin production.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound production experiments.

Problem 1: Low or No this compound Yield

Possible Causes and Solutions

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Culture Medium 1. Verify Media Composition: Ensure all components of the growth medium are correctly weighed and dissolved. 2. Optimize Carbon Source: Test alternative carbon sources such as glucose, sucrose, or maltose at varying concentrations (e.g., 20-50 g/L).[1] 3. Optimize Nitrogen Source: Experiment with different nitrogen sources like peptone, yeast extract, or ammonium sulfate.[1] The choice of nitrogen source can significantly influence secondary metabolism.[2]Identification of a medium that supports robust fungal growth and enhanced this compound production.
Incorrect Fermentation Parameters 1. Temperature Optimization: Cultivate Exserohilum rostratum at a range of temperatures (e.g., 22-28°C) to find the optimal temperature for this compound synthesis.[3] 2. pH Control: Monitor and control the pH of the culture medium, as pH can significantly affect enzyme activity and metabolite production. The optimal pH for producing active compounds is typically between 4.5 and 7.0.[3] 3. Aeration and Agitation: Vary the agitation speed (e.g., 150-250 rpm) to ensure adequate oxygen supply, which is crucial for aerobic fermentation.[3]Determination of the ideal physical parameters for maximizing this compound yield.
Poor Inoculum Quality 1. Use Fresh Spore Suspension: Prepare a fresh spore suspension from a well-sporulated culture of E. rostratum. 2. Standardize Inoculum Size: Use a consistent and optimal inoculum size for each fermentation batch.Improved consistency and productivity of the fermentation process.
Genetic Instability of the Fungal Strain 1. Strain Re-isolation: Re-isolate the fungal strain from a single spore to ensure a genetically homogenous population. 2. Proper Strain Storage: Store the fungal culture under appropriate conditions (e.g., lyophilization or cryopreservation) to maintain its genetic integrity.Minimized variability in this compound production due to genetic drift of the producing organism.
Problem 2: Inconsistent this compound Yield Between Batches

Possible Causes and Solutions

Potential Cause Troubleshooting Steps Expected Outcome
Variability in Raw Materials 1. Quality Control of Media Components: Source all media components from a reliable supplier and perform quality control checks on each new batch. 2. Water Quality: Use distilled or deionized water to prepare all media and solutions to avoid interference from mineral content.Reduced variability in fermentation outcomes due to inconsistent raw material quality.
Inconsistent Inoculum Preparation 1. Standardize Spore Counting: Use a hemocytometer to accurately count and standardize the spore concentration in the inoculum. 2. Consistent Inoculum Age: Use an inoculum of a consistent age for each fermentation run.More uniform initiation of fungal growth and metabolite production across different batches.
Fluctuations in Fermentation Conditions 1. Calibrate Probes: Regularly calibrate pH, temperature, and dissolved oxygen probes to ensure accurate monitoring and control. 2. Maintain Consistent Parameters: Strictly adhere to the optimized fermentation parameters (temperature, pH, agitation) for every batch.Minimized batch-to-batch variation caused by subtle changes in the fermentation environment.
Contamination 1. Aseptic Technique: Reinforce strict aseptic techniques during all stages of media preparation, inoculation, and fermentation. 2. Sterilization Verification: Ensure proper sterilization of all equipment and media.Prevention of competing microorganisms from interfering with this compound production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its consistent production important?

This compound is a xanthone, a class of secondary metabolites produced by fungi, such as Exserohilum rostratum.[4][5] Xanthones are known for their diverse biological activities, and consistent production of this compound is crucial for reliable pharmacological studies and potential drug development.[6]

Q2: What is the general biosynthetic pathway for this compound?

This compound is a polyketide-derived xanthone.[7][8] Its biosynthesis in fungi originates entirely from a polyketide precursor.[7][8] The pathway involves the cyclization of the polyketide chain to form an aromatic intermediate, which is then further modified to yield the final xanthone structure. An oxygenated benzophenone derivative has been identified as an intermediate in this pathway.

Q3: What are the key regulatory pathways that control this compound production?

The production of secondary metabolites in fungi is tightly regulated by complex signaling networks. Two of the most important pathways are:

  • MAP Kinase (MAPK) Pathway: This pathway is involved in sensing and responding to various environmental stresses and can regulate the expression of genes involved in secondary metabolism.[9][10]

  • cAMP Signaling Pathway: This pathway plays a crucial role in fungal development, differentiation, and the production of secondary metabolites.[11][12] It often works in concert with the MAPK pathway to fine-tune the fungal response to environmental cues.[12]

Q4: How can I quantify the amount of this compound in my culture extracts?

A reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a buffer or acid modifier (e.g., formic acid or trifluoroacetic acid).[13][14] The detection wavelength should be set to the absorbance maximum of this compound.

Q5: What are the optimal carbon and nitrogen sources for this compound production?

The optimal carbon and nitrogen sources can vary. It is recommended to empirically test a range of sources. Generally, readily metabolizable sugars like glucose or sucrose are good starting points for carbon sources.[1] For nitrogen, complex sources like yeast extract and peptone often support robust growth and secondary metabolite production.[1] The carbon-to-nitrogen ratio is also a critical parameter to optimize.[2][15]

Experimental Protocols

Protocol 1: Cultivation of Exserohilum rostratum for this compound Production

This protocol provides a general guideline for the cultivation of E. rostratum. Optimization may be required for specific strains and fermentation systems.

1. Media Preparation (per liter):

  • Potato Dextrose Broth (PDB): 24 g

  • Yeast Extract: 5 g

  • Adjust pH to 6.0 before autoclaving.

2. Inoculum Preparation:

  • Grow E. rostratum on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until well-sporulated.[16]

  • Harvest spores by flooding the plate with sterile 0.01% Tween 20 solution and gently scraping the surface with a sterile loop.[17]

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.[17]

3. Fermentation:

  • Inoculate 100 mL of sterile PDB medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

  • Incubate the flasks at 25°C on a rotary shaker at 180 rpm for 14 days.[3]

4. Extraction of this compound:

  • After incubation, separate the mycelium from the culture broth by filtration.

  • Extract the mycelium and the culture filtrate separately with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Dissolve the crude extract in a suitable solvent (e.g., methanol) for further analysis.

Protocol 2: HPLC-UV Quantification of this compound

This is a general HPLC method that can be adapted for this compound quantification.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Scan for the optimal wavelength for this compound, typically in the UV range (e.g., 254 nm or based on UV-Vis spectrum of a pure standard).

  • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations.

Visualizations

Ravenelin_Biosynthesis_Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Chain Elongation Polyketide Linear Polyketide Chain PKS->Polyketide Cyclization Cyclization/ Aromatization Polyketide->Cyclization Benzophenone Benzophenone Intermediate Cyclization->Benzophenone OxidativeCoupling Oxidative Coupling Benzophenone->OxidativeCoupling XanthoneCore Xanthone Core OxidativeCoupling->XanthoneCore Modification Tailoring Enzymes (e.g., Methyltransferases, Hydroxylases) XanthoneCore->Modification This compound This compound Modification->this compound

Caption: Simplified biosynthetic pathway of this compound.

Fungal_Secondary_Metabolism_Regulation cluster_0 Environmental Signals cluster_1 Signaling Cascades cluster_2 Regulatory Proteins cluster_3 Cellular Response Nutrient_Limitation Nutrient Limitation MAPK_Pathway MAPK Pathway Nutrient_Limitation->MAPK_Pathway pH_Stress pH Stress pH_Stress->MAPK_Pathway Temperature Temperature cAMP_Pathway cAMP Pathway Temperature->cAMP_Pathway Light Light Light->cAMP_Pathway Transcription_Factors Transcription Factors (e.g., VeA, LaeA) MAPK_Pathway->Transcription_Factors cAMP_Pathway->Transcription_Factors PKS_Expression PKS Gene Expression Transcription_Factors->PKS_Expression Ravenelin_Production This compound Production PKS_Expression->Ravenelin_Production

Caption: Regulation of this compound production in fungi.

References

Optimizing culture conditions for enhanced Ravenelin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for enhanced Ravenelin synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation, offering potential causes and solutions to enhance yield and consistency.

Issue Potential Causes Troubleshooting Steps
Low or No this compound Yield - Inappropriate fungal strain or loss of productivity. - Suboptimal culture medium composition. - Incorrect pH of the medium. - Inadequate temperature for growth or production. - Poor aeration or agitation. - Fermentation time is too short or too long.- Strain Verification: Confirm the identity and viability of your fungal strain (e.g., Exserohilum rostratum). Consider reinoculating from a fresh stock culture. - Media Optimization: Systematically evaluate different carbon and nitrogen sources.[1][2][3][4][5] See Table 1 for suggested starting points. - pH Adjustment: Monitor and control the pH of the culture medium throughout the fermentation. The optimal pH for secondary metabolite production can be narrow.[6][7][8] - Temperature Control: Optimize the incubation temperature. Different temperatures may be optimal for fungal growth versus this compound production.[3][8][9][10][11][12] - Aeration & Agitation: Vary the shaking speed or aeration rate to ensure sufficient oxygen supply without causing excessive shear stress.[7][10][13][14][15][16] - Time Course Study: Harvest samples at different time points to determine the optimal fermentation duration for maximal this compound production.
Inconsistent this compound Production Between Batches - Variability in inoculum preparation. - Inconsistent media preparation. - Fluctuations in environmental conditions (temperature, pH).- Standardize Inoculum: Use a consistent method for preparing the spore suspension or mycelial inoculum, including age and concentration. - Precise Media Preparation: Ensure accurate weighing of components and thorough mixing. Use high-quality reagents. - Monitor & Control: Implement strict monitoring and control of temperature, pH, and agitation speed throughout the fermentation process.
Presence of Unwanted Byproducts - Catabolite repression by readily available carbon sources. - Suboptimal precursor availability. - Expression of competing biosynthetic pathways.- Carbon Source Regulation: Experiment with slowly metabolized carbon sources to avoid repression of secondary metabolism.[1][17] - Precursor Feeding: Supplement the medium with known precursors of the polyketide pathway. - Genetic Engineering: If possible, knockout competing biosynthetic gene clusters to redirect metabolic flux towards this compound synthesis.
Difficulty in Extracting and Quantifying this compound - Inefficient extraction solvent. - Degradation of this compound during extraction. - Interference from other media components. - Lack of a proper analytical standard.- Solvent Selection: Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol, chloroform) to find the most effective one for this compound extraction. - Mild Extraction Conditions: Avoid high temperatures and extreme pH during extraction to prevent degradation. - Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering compounds before analytical quantification. - Standard Curve: Use a purified this compound standard to generate a reliable calibration curve for accurate quantification by HPLC or LC-MS.

Frequently Asked Questions (FAQs)

1. What are the key factors influencing this compound synthesis?

The primary factors that influence the production of fungal secondary metabolites like this compound include the genetic makeup of the producing strain, the composition of the culture medium (carbon and nitrogen sources, minerals), and the physical fermentation parameters (pH, temperature, aeration, and agitation).[11][17][18][19]

2. Which fungal strains are known to produce this compound?

This compound has been isolated from various fungi, most notably from species within the genera Helminthosporium and Exserohilum, such as Exserohilum rostratum.

3. What is a good starting point for a culture medium for this compound production?

A common starting point for fungal secondary metabolite production is a potato dextrose-based medium.[20] However, optimization is crucial. Experiment with different carbon sources like glucose, sucrose, or maltose, and various nitrogen sources such as yeast extract, peptone, or ammonium salts.[1][2][3][4][5]

Table 1: Suggested Media Components for Optimization of this compound Synthesis

Component Examples Typical Concentration Range Notes
Carbon Source Glucose, Sucrose, Maltose, Glycerol20-50 g/LThe choice of carbon source can significantly impact yield and the onset of secondary metabolism.[1][3][4]
Nitrogen Source Yeast Extract, Peptone, (NH₄)₂SO₄, NaNO₃5-20 g/LOrganic nitrogen sources often support robust growth and secondary metabolite production.[2][3][5]
Phosphate Source KH₂PO₄, K₂HPO₄1-5 g/LPhosphate is essential for primary metabolism and can influence the switch to secondary metabolism.
Trace Elements MgSO₄·7H₂O, FeSO₄·7H₂O, ZnSO₄·7H₂O0.1-1 g/LEssential for enzymatic activities in biosynthetic pathways.

4. What is the typical optimal pH and temperature for this compound production?

The optimal pH and temperature for fungal secondary metabolite production are strain-dependent. Generally, a starting pH between 5.0 and 7.0 is recommended, with an optimal temperature range of 25-30°C.[8][9][21] It is critical to experimentally determine the optima for your specific strain.

5. How do aeration and agitation affect this compound synthesis?

Aeration and agitation are critical for supplying dissolved oxygen to the culture, which is essential for the growth of aerobic fungi and for many enzymatic steps in secondary metabolite biosynthesis.[13][14][15][16] However, excessive agitation can cause shear stress, which may damage the mycelia and inhibit production. The optimal balance needs to be determined empirically for each fermentation system.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of a Culture Parameter

This protocol describes a method to determine the optimal level of a single factor (e.g., temperature) while keeping other factors constant.

  • Prepare a series of identical fermentation flasks with your baseline culture medium.

  • Inoculate each flask with the same concentration of the this compound-producing fungal strain.

  • Incubate the flasks at a range of different temperatures (e.g., 20°C, 25°C, 28°C, 30°C, 35°C), while keeping all other parameters (pH, agitation, medium composition) constant.

  • Harvest the cultures at the predetermined optimal fermentation time.

  • Extract this compound from both the mycelium and the culture broth.

  • Quantify the this compound yield using HPLC or LC-MS.

  • Plot the this compound yield against the temperature to identify the optimal temperature for production.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound.[22]

  • Sample Preparation:

    • Separate the fungal biomass from the culture broth by filtration or centrifugation.

    • Extract this compound from the biomass using a suitable organic solvent (e.g., methanol or ethyl acetate).

    • Extract this compound from the culture broth using liquid-liquid extraction with a solvent like ethyl acetate.

    • Combine the extracts, evaporate the solvent, and redissolve the residue in a known volume of mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in your samples.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in your samples by interpolating their peak areas on the standard curve.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Strain & Media Screening cluster_1 Phase 2: Optimization of Culture Conditions (OFAT) cluster_2 Phase 3: Validation & Scale-Up A Strain Activation & Inoculum Preparation B Basal Media Screening (e.g., PDB, Czapek-Dox) A->B C Selection of Best Basal Medium B->C D Carbon Source Optimization C->D E Nitrogen Source Optimization D->E F pH Optimization E->F G Temperature Optimization F->G H Aeration/Agitation Optimization G->H I Time Course Analysis H->I J Optimized Fermentation I->J K Extraction & Quantification J->K L Scale-Up Fermentation J->L

Caption: Experimental workflow for optimizing this compound synthesis.

Ravenelin_Biosynthesis_Pathway cluster_pathway Simplified Polyketide Pathway to this compound AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS PolyketideChain Poly-β-keto Chain PKS->PolyketideChain Cyclization Cyclization & Aromatization PolyketideChain->Cyclization BenzophenoneInt Benzophenone Intermediate Cyclization->BenzophenoneInt OxidativeCyclization Oxidative Cyclization BenzophenoneInt->OxidativeCyclization This compound This compound OxidativeCyclization->this compound

Caption: Simplified biosynthetic pathway of this compound.

Signaling_Pathway cluster_signaling Regulatory Signals for Secondary Metabolism NutrientLimitation Nutrient Limitation (e.g., Carbon, Nitrogen) SignalTransduction Signal Transduction Cascades (e.g., MAPK, cAMP) NutrientLimitation->SignalTransduction EnvironmentalStress Environmental Stress (e.g., pH, Temperature) EnvironmentalStress->SignalTransduction GlobalRegulators Global Regulators (e.g., LaeA, VeA) SignalTransduction->GlobalRegulators PathwaySpecificTFs Pathway-Specific Transcription Factors GlobalRegulators->PathwaySpecificTFs BGC_Expression Biosynthetic Gene Cluster (BGC) Expression PathwaySpecificTFs->BGC_Expression RavenelinSynthesis This compound Synthesis BGC_Expression->RavenelinSynthesis

Caption: Signaling pathways regulating secondary metabolism.

References

Dealing with impurities in Ravenelin extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ravenelin extracts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: this compound, a xanthone produced by the endophytic fungus Exserohilum rostratum, is typically extracted from the fungal biomass using solvent extraction.[1][2][3] A common method involves using ethyl acetate to extract the crude this compound from the fungal culture.[1][2][3] Other methods for natural product extraction that could be adapted include maceration, percolation, and Soxhlet extraction, though these may require optimization for this compound.[4]

Q2: What types of impurities are commonly found in crude this compound extracts?

A2: Crude extracts of fungal secondary metabolites are complex mixtures.[5] Impurities can originate from the fungus itself (e.g., other secondary metabolites, lipids, pigments), the culture medium, or the extraction and purification process.[5][6] Specific impurities to consider include:

  • Related Fungal Metabolites: Fungi produce a variety of secondary metabolites, and other polyketides or related compounds may be co-extracted with this compound.[5]

  • Solvent-Related Impurities: The solvents used in the extraction can introduce impurities. For example, ethyl acetate can contain traces of water, ethanol, and acetic acid.[7]

  • Silica Gel-Related Impurities: During column chromatography, impurities can leach from the silica gel, such as metal ions, or fine silica particles can contaminate the fractions.[8]

Q3: What are the recommended methods for purifying this compound extracts?

A3: A multi-step chromatographic approach is generally employed for the purification of this compound.[1][2][3] The most commonly cited method involves:

  • Column Chromatography: The crude extract is first fractionated using column chromatography with silica gel as the stationary phase. A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate-methanol system, is used to separate the components.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often with a C18 column, to yield the pure compound.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound extracts.

Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low overall yield after extraction. Incomplete extraction from the fungal biomass.Optimize the extraction solvent and method. Consider increasing the extraction time or using techniques like ultrasound-assisted extraction to improve efficiency.
Degradation of this compound during extraction.This compound may be sensitive to heat or pH. Avoid prolonged exposure to high temperatures and consider using buffered solvents if instability is suspected.
Significant loss of product during column chromatography. This compound is strongly adsorbed to the silica gel.Add a modifier to the mobile phase, such as a small amount of acetic or formic acid, to reduce strong interactions with the stationary phase.
The polarity of the initial mobile phase is too low, preventing elution.Start with a slightly more polar solvent system in your gradient elution.
Low recovery after preparative HPLC. Poor solubility of the sample in the mobile phase.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase before injection. It may be necessary to use a stronger, compatible solvent to dissolve the sample initially.
The compound is precipitating on the column.Reduce the sample concentration or modify the mobile phase to improve solubility.
Poor Purity of this compound Fractions
Symptom Possible Cause Suggested Solution
Co-elution of impurities during column chromatography. The solvent system does not provide adequate separation.Optimize the gradient elution. A shallower gradient can improve the resolution between compounds with similar polarities.
The column is overloaded.Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation.
Presence of unknown peaks in HPLC analysis of purified fractions. Contamination from solvents or glassware.Use high-purity solvents and ensure all glassware is thoroughly cleaned. Running a blank gradient on the HPLC can help identify system-related peaks.
The compound is degrading on the column.As mentioned earlier, adding a small amount of acid to the mobile phase can sometimes prevent degradation of sensitive compounds on the silica gel.
Baseline noise or drift in HPLC chromatogram. Contaminated mobile phase or detector instability.Filter all mobile phases and ensure proper degassing. Allow the detector lamp to warm up sufficiently. A system wash with a strong solvent may be necessary.[9][10]

Data Presentation

Table 1: Example Purification Data for a Xanthone Derivative

The following table provides an example of the type of data that should be collected during a typical purification process for a xanthone like this compound. Actual yields and purity will vary depending on the specific experimental conditions.

Purification Step Starting Material (g) Product Mass (mg) Yield (%) Purity (%)
Crude Ethyl Acetate Extract10.010,000100~5
Silica Gel Column Chromatography (Fraction 3)2.525010~60
Preparative HPLC (Peak 1)0.15050>95

Note: This data is illustrative and not based on a specific experimental result for this compound.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound
  • Extraction: The fungal biomass of Exserohilum rostratum is harvested and subjected to solvent extraction with ethyl acetate. The solvent is then evaporated under reduced pressure to yield the crude extract.

  • Silica Gel Column Chromatography:

    • A glass column is packed with silica gel 60 (70-230 mesh).

    • The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the column.

    • The column is eluted with a gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate, and finally with increasing concentrations of methanol in ethyl acetate.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

    • Fractions containing the target compound are pooled and the solvent is evaporated.

Protocol 2: Final Purification by Preparative HPLC
  • Sample Preparation: The enriched fraction from column chromatography is dissolved in a suitable solvent, such as methanol or acetonitrile, and filtered through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

    • Detection: UV detector set at the appropriate wavelength for this compound (e.g., 254 nm).

    • Flow Rate: Optimized for the specific column dimensions.

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Solvent Removal: The solvent is removed from the collected fraction, typically by lyophilization or evaporation under reduced pressure, to yield the pure compound.

Visualizations

Proposed Antimicrobial Mechanism of Action for Xanthones

Xanthones, the class of compounds to which this compound belongs, have been shown to exert their antimicrobial effects through multiple mechanisms. The following diagram illustrates a proposed pathway for how xanthone derivatives may act on bacterial cells.[11]

Antimicrobial_Mechanism cluster_outside Extracellular cluster_cell Bacterial Cell cluster_membrane Cell Wall / Membrane cluster_cytoplasm Cytoplasm Xanthone Xanthone Derivative CellWall Cell Wall Disruption Xanthone->CellWall Interaction with cell wall components Membrane Membrane Permeabilization Xanthone->Membrane Direct interaction CellWall->Membrane DNA_Synth Inhibition of DNA Synthesis Membrane->DNA_Synth Intracellular entry Enzyme_Inhib Enzyme Inhibition (e.g., SOD1) Membrane->Enzyme_Inhib Intracellular entry

Caption: Proposed mechanism of antimicrobial action for xanthone derivatives.

General Workflow for this compound Purification

The following diagram outlines the typical experimental workflow for the isolation and purification of this compound from a fungal culture.

Purification_Workflow FungalCulture Fungal Culture (Exserohilum rostratum) Extraction Solvent Extraction (Ethyl Acetate) FungalCulture->Extraction CrudeExtract Crude this compound Extract Extraction->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC EnrichedFraction This compound-Enriched Fraction TLC->EnrichedFraction Identify positive fractions PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

Caption: Experimental workflow for this compound purification.

References

Technical Support Center: Ensuring the Stability of Ravenelin During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ravenelin. This resource provides essential guidance on preventing the degradation of this valuable fungal secondary metabolite during storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound?

A1: Based on studies of similar phenolic and xanthone compounds, the primary factors contributing to the degradation of this compound are expected to be exposure to light, elevated temperatures, high humidity, and oxidative conditions. Phenolic compounds are known to be susceptible to degradation under these conditions, which can lead to a decrease in purity and potential loss of biological activity.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, solid state at -20°C or, for extended periods, at -80°C. The container should be tightly sealed and protected from light, for example, by wrapping it in aluminum foil. For solutions, it is advisable to use a suitable, anhydrous solvent and store at low temperatures, also protected from light. Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.

Q3: We are observing a rapid decrease in the purity of our this compound sample. What could be the cause?

A3: A rapid decrease in purity could be due to several factors. First, verify your storage conditions. Exposure to direct sunlight or high temperatures (above 4°C for solutions or room temperature for solids for extended periods) can accelerate degradation.[1] Second, consider the possibility of oxidative degradation. If the compound is not stored under an inert atmosphere, oxidation can occur. Finally, if this compound is in solution, assess the pH of the sample, as acidic or alkaline conditions can potentially lead to hydrolysis or other forms of degradation of xanthone structures.[1]

Q4: What analytical method is most suitable for monitoring the stability of this compound?

A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is the most appropriate technique for monitoring the stability of this compound.[1][2][3] These methods can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity over time. Coupling these techniques with mass spectrometry (MS) can further aid in the identification of any degradation products.

Q5: Are there any known degradation pathways for xanthone compounds like this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general degradation pathways for xanthones can involve oxidation of the phenolic hydroxyl groups, leading to the formation of quinone-like structures. Hydrolysis of any glycosidic bonds (not present in this compound) or ether linkages can also occur under acidic or basic conditions. Photodegradation can lead to complex rearrangements and cleavage of the xanthone core.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC/UPLC chromatogram Sample degradation1. Compare the retention times of the new peaks with a freshly prepared standard of this compound. 2. Re-evaluate storage conditions (temperature, light exposure). 3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and compare their chromatographic profiles to the unexpected peaks.
Contamination1. Analyze a blank sample (solvent without the analyte) to check for interfering peaks. 2. Ensure the purity of the solvents and reagents used in sample preparation and the mobile phase.
Loss of biological activity of this compound Chemical degradation1. Assess the purity of the this compound sample using a stability-indicating HPLC/UPLC method. 2. If degradation is confirmed, prepare fresh solutions from a properly stored solid sample. 3. Consider the compatibility of your experimental buffer or medium with this compound's stability.
Color change of this compound solution Degradation or oxidation1. Monitor the UV-Vis spectrum of the solution over time for changes in absorbance maxima. 2. Analyze the sample by HPLC/UPLC-MS to identify potential colored degradation products. 3. Prepare solutions fresh before use and store any stock solutions under inert gas in the dark at low temperatures.
Inconsistent experimental results Inconsistent sample purity1. Implement a routine quality control check of this compound purity before starting a new set of experiments. 2. Ensure consistent sample preparation procedures. 3. Verify that the HPLC/UPLC method is robust and validated.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis:

    • Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Add an equal volume of 0.1 M to 1.0 M hydrochloric acid.

    • Incubate the solution at room temperature or elevate the temperature to 50-60°C if no degradation is observed after a set time (e.g., 24 hours).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and neutralize it with an equivalent amount of sodium hydroxide solution.

    • Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent.

    • Add an equal volume of 0.1 M to 1.0 M sodium hydroxide.

    • Follow the same incubation, sampling, and neutralization (with an equivalent amount of hydrochloric acid) steps as for acid hydrolysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent.

    • Add a solution of 3-30% hydrogen peroxide.

    • Incubate at room temperature, protected from light.

    • Monitor the degradation at various time points.

  • Thermal Degradation:

    • Place solid this compound in a temperature-controlled oven at a temperature higher than its recommended storage temperature (e.g., 40°C, 60°C, or 80°C).

    • For solutions, incubate at similar elevated temperatures.

    • Analyze samples at different time points.

  • Photodegradation:

    • Expose a solution of this compound to a light source that provides UV and visible light (e.g., a photostability chamber).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at various time points.

Analysis: Analyze all stressed samples using a validated stability-indicating HPLC or UPLC-MS method to separate and identify potential degradation products.

Protocol 2: UPLC-MS/MS Method for the Analysis of this compound and its Degradation Products

Objective: To develop a sensitive and selective method for the separation, identification, and quantification of this compound and its potential degradation products.

Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column with a particle size of ≤ 2 µm (e.g., Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over 10-15 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.

  • MS Scan Range: m/z 100-1000.

  • MS/MS Analysis: For structural elucidation of degradation products, perform targeted MS/MS experiments on the parent ions of interest.

Visualizing Workflows and Pathways

To aid in understanding the experimental processes and potential chemical changes, the following diagrams have been generated using Graphviz (DOT language).

G cluster_storage Recommended Storage cluster_degradation Potential Degradation Factors Solid this compound Solid this compound Store at -20°C to -80°C Store at -20°C to -80°C Solid this compound->Store at -20°C to -80°C Dry, Dark This compound Solution This compound Solution Store at -20°C Store at -20°C This compound Solution->Store at -20°C Anhydrous, Dark, Inert Gas Light Light Degraded this compound Degraded this compound Light->Degraded this compound Heat Heat Heat->Degraded this compound Oxygen Oxygen Oxygen->Degraded this compound High/Low pH High/Low pH High/Low pH->Degraded this compound This compound This compound This compound->Degraded this compound Degradation

Caption: Factors influencing this compound stability.

G Start Start Prepare this compound Solution Prepare this compound Solution Start->Prepare this compound Solution Stress Condition Stress Condition Prepare this compound Solution->Stress Condition Incubate Incubate Stress Condition->Incubate Acid, Base, Oxidative, Thermal, or Photo Sample & Neutralize Sample & Neutralize Incubate->Sample & Neutralize Analyze by UPLC-MS Analyze by UPLC-MS Sample & Neutralize->Analyze by UPLC-MS Data Analysis Data Analysis Analyze by UPLC-MS->Data Analysis End End Data Analysis->End

Caption: Forced degradation study workflow.

G This compound (C14H10O5) This compound (C14H10O5) Oxidation Oxidation This compound (C14H10O5)->Oxidation Hydrolysis Hydrolysis This compound (C14H10O5)->Hydrolysis (unlikely without ether/ester) Photodegradation Photodegradation This compound (C14H10O5)->Photodegradation Quinone-like Products Quinone-like Products Oxidation->Quinone-like Products Ring-cleavage Products Ring-cleavage Products Hydrolysis->Ring-cleavage Products Photodegradation->Ring-cleavage Products Polymerized Products Polymerized Products Photodegradation->Polymerized Products

Caption: Plausible degradation pathways of this compound.

References

Navigating the Complex NMR Landscape of Ravenelin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in natural product chemistry and drug development, elucidating the intricate molecular architecture of compounds like Ravenelin is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, yet the resulting spectra can often be complex and challenging to interpret. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the nuances of this compound's NMR data, ensuring accurate and efficient structure elucidation.

Frequently Asked Questions (FAQs)

Q1: Where can I find the reported ¹H and ¹³C NMR chemical shift data for this compound?

A1: A comprehensive set of ¹H and ¹³C NMR data for this compound, recorded in acetone-d₆, has been published and is summarized in Table 1. This data is essential for comparing with experimentally obtained spectra to confirm the compound's identity. The structure and numbering scheme of this compound are provided in Figure 1 for reference.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound with atom numbering for NMR signal assignment.

Q2: I am observing fewer proton signals than expected in my ¹H NMR spectrum of this compound. What could be the reason?

A2: This is a common issue and can arise from several factors. Firstly, hydroxyl protons (at positions 1, 4, and 8) can undergo rapid exchange with residual water in the NMR solvent, leading to broad signals that may be difficult to distinguish from the baseline. To confirm their presence, you can perform a D₂O exchange experiment. After adding a drop of D₂O to your NMR tube and re-acquiring the spectrum, the signals corresponding to the hydroxyl protons should disappear. Secondly, ensure your sample concentration is adequate, as low concentrations can lead to poor signal-to-noise ratios, making it difficult to observe all expected signals.

Q3: The aromatic region of the ¹H NMR spectrum of this compound appears complex. How can I confidently assign the aromatic protons?

A3: The aromatic region of this compound's ¹H NMR spectrum displays characteristic coupling patterns that are key to their assignment. Protons H-5 and H-7 will appear as doublets of doublets due to coupling with each other (ortho-coupling, typically 7-9 Hz) and with H-6 (meta-coupling, typically 2-3 Hz). H-6 will present as a triplet (or more accurately, a doublet of doublets with similar coupling constants). The use of 2D NMR experiments, particularly COSY (Correlation Spectroscopy), is highly recommended. In the COSY spectrum, you will observe correlations between H-5 and H-6, and between H-6 and H-7, confirming their connectivity and aiding in unambiguous assignment.

Q4: How can I assign the quaternary carbons in the ¹³C NMR spectrum of this compound?

A4: Quaternary carbons do not have directly attached protons, so they will not show correlations in an HSQC (Heteronuclear Single Quantum Coherence) spectrum. To assign these, the HMBC (Heteronuclear Multiple Bond Correlation) experiment is indispensable. For instance, the carbonyl carbon (C-9) will show long-range correlations with protons on adjacent rings, such as H-5 and H-7. Similarly, the oxygen-bearing aromatic carbons (C-1, C-4, C-8, C-10a, and C-11a) and the carbon bearing the methyl group (C-3) can be assigned by observing their correlations with nearby protons in the HMBC spectrum.

Troubleshooting Guide

Issue 1: Signal Overlap in the Aromatic Region

  • Problem: The signals for the aromatic protons H-5, H-6, and H-7 may be close in chemical shift, leading to overlapping multiplets that are difficult to interpret.

  • Solution:

    • Higher Field Strength: If available, re-acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals, potentially resolving the overlap.

    • Solvent Change: Acquiring spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃) can induce differential shifts in the proton resonances, which may resolve the overlap.

    • 2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants into two different dimensions, which can help in deciphering the coupling patterns of overlapping signals.

Issue 2: Ambiguous HMBC Correlations

  • Problem: An HMBC correlation can arise from either a 2-bond or 3-bond coupling, which can sometimes lead to ambiguity in assigning quaternary carbons.

  • Solution:

    • Cross-reference with other 2D NMR data: Combine information from COSY, HSQC, and NOESY/ROESY experiments to build a complete picture of the molecular framework.

    • Consider Typical Coupling Constants: ³JCH correlations are generally stronger and more commonly observed than ²JCH correlations. Prioritize assignments based on expected 3-bond correlations.

    • Computational Chemistry: In highly ambiguous cases, theoretical calculation of NMR chemical shifts using DFT (Density Functional Theory) can provide valuable guidance in assigning the correct structure.

Data Presentation

Table 1: ¹H and ¹³C NMR Data for this compound in Acetone-d₆

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)
1161.9---
2108.56.53s
3148.1---
4157.4---
4a108.1---
5119.47.34dd8.4, 1.1
6124.67.65t8.4
7117.27.15dd8.4, 1.1
8162.2---
8a109.1---
9182.5---
9a106.8---
109.12.38s
1-OH-13.51s
8-OH-12.10s

Data sourced from the supplementary material of Pina et al., Molecules 2021, 26(11), 3339.

Experimental Protocols

A standard suite of NMR experiments is required for the complete structural elucidation of this compound. The following provides a general methodology.

1. 1D ¹H NMR Spectroscopy:

  • Purpose: To identify the number and types of protons and their coupling patterns.

  • Methodology: A standard pulse-acquire experiment is used. Key parameters to optimize include the spectral width (typically 0-15 ppm for ¹H), the number of scans for adequate signal-to-noise, and the relaxation delay.

2. 1D ¹³C NMR Spectroscopy:

  • Purpose: To determine the number of unique carbon atoms in the molecule.

  • Methodology: A proton-decoupled experiment is standard. DEPTq, DEPT-135, and DEPT-90 experiments are valuable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.

3. 2D COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton spin coupling networks.

  • Methodology: The standard COSY-90 or DQF-COSY pulse sequences are used. Cross-peaks indicate protons that are coupled to each other, typically through 2-3 bonds.

4. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond proton-carbon correlations.

  • Methodology: This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. It is essential for assigning the protonated carbons.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-3 bond) proton-carbon correlations.

  • Methodology: This is a key experiment for assigning quaternary carbons and piecing together the carbon skeleton by observing correlations between protons and carbons that are separated by two or three bonds.

6. 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):

  • Purpose: To identify protons that are close in space (through-space correlations).

  • Methodology: These experiments are crucial for determining the stereochemistry and 3D conformation of the molecule. Cross-peaks indicate protons that are spatially proximate, irrespective of their bonding connectivity.

Visualizing the NMR Interpretation Workflow

The logical flow for interpreting the complex NMR spectra of this compound can be visualized as a systematic process, starting from simple 1D experiments and progressing to more complex 2D correlations to build the final molecular structure.

NMR_Workflow A 1D ¹H NMR C 2D COSY A->C Proton Connectivity E 2D HMBC A->E B 1D ¹³C & DEPT D 2D HSQC B->D Protonated Carbons C->D G Structure Elucidation C->G D->E Assign Quaternary Carbons E->G Carbon Skeleton F 2D NOESY/ROESY F->G Stereochemistry

Caption: Workflow for the interpretation of complex NMR spectra of this compound.

Technical Support Center: Synthesis of Ravenelin and Related Xanthones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Ravenelin and its structural class, xanthones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the xanthone core of this compound?

The synthesis of the dibenzo-γ-pyrone (xanthone) scaffold, the core of this compound, is most commonly achieved via two primary routes starting from substituted phenols and benzoic acid derivatives.[1][2]

  • The Benzophenone Route: This is the most prevalent strategy.[1][3] It involves the Friedel-Crafts acylation of a phenol derivative with a substituted benzoyl chloride to form a 2,2'-dihydroxybenzophenone intermediate. This intermediate is then cyclized, typically via dehydration, to form the xanthone ring.[2]

  • The Diaryl Ether Route: This method involves an Ullmann condensation to form a 2-aryloxybenzoic acid intermediate. Subsequent intramolecular electrophilic cycloacylation closes the ring to yield the xanthone. This route is often considered when the Friedel-Crafts acylation in the benzophenone route is problematic.[1]

A general overview of these two main synthetic pathways is illustrated below.

cluster_0 Benzophenone Route cluster_1 Diaryl Ether Route A1 Phenol Derivative C1 2,2'-Dihydroxy- benzophenone A1->C1 Friedel-Crafts Acylation B1 Benzoyl Chloride B1->C1 D1 Xanthone Core C1->D1 Cyclodehydration A2 Sodium Phenolate C2 2-Aryloxybenzoic Acid A2->C2 Ullmann Condensation B2 o-Halobenzoic Acid B2->C2 D2 Xanthone Core C2->D2 Intramolecular Acylation

Caption: Key Synthetic Routes to the Xanthone Scaffold.

Q2: Why is regioselectivity a major challenge in the synthesis of polysubstituted xanthones like this compound?

Regioselectivity is a critical challenge during the intramolecular cyclization of the benzophenone intermediate.[4][5] For a molecule like this compound, which has a specific substitution pattern, ensuring the pyrone ring closes at the correct position is paramount. The directing effects of the substituents on both aromatic rings of the benzophenone precursor govern the outcome. An incorrect cyclization leads to a mixture of regioisomers, which are often difficult to separate and result in a significantly lower yield of the desired product.[6]

Q3: What causes low yields in the final cyclization step to form the xanthone, and how can it be addressed?

Low yields are often attributed to harsh reaction conditions required for cyclization.[6] Classical methods use strong acids and high temperatures, which can cause decomposition of starting materials or products, especially if sensitive functional groups are present.

Troubleshooting Steps:

  • Milder Reagents: Explore alternative cyclization agents. For instance, using PPh₃/CCl₄ has been reported as a milder method for cyclizing benzophenones.[1]

  • Temperature Screening: Perform the reaction at the lowest effective temperature to minimize decomposition.

  • Protecting Groups: Ensure that hydroxyl groups not involved in the cyclization are appropriately protected to prevent side reactions.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of a this compound-type xanthone.

Problem 1: Low Yield and/or Mixture of Isomers in Friedel-Crafts Acylation

The Friedel-Crafts acylation to form the benzophenone intermediate is often a source of difficulty.

Symptom Potential Cause Suggested Solution
Low to no product formation 1. Deactivated aromatic ring due to electron-withdrawing groups. 2. Steric hindrance near the reaction site.1. Use a stronger Lewis acid (e.g., AlCl₃ instead of ZnCl₂). 2. Consider an alternative strategy, such as a Fries rearrangement or a directed ortho-lithiation followed by reaction with a benzaldehyde.[1]
Formation of multiple regioisomers Poor regiocontrol due to multiple activated positions on the phenol ring.1. Employ a bulky Lewis acid to sterically direct acylation to the least hindered position. 2. Use a protecting group to block more reactive sites, perform the acylation, and then deprotect.
Product decomposition Reaction conditions are too harsh for the substrates.1. Screen milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration.
Problem 2: Failure or Low Yield of the Benzophenone Cyclization Step

The final ring-closing step is critical and often requires optimization.

Symptom Potential Cause Suggested Solution
Starting material recovered The cyclization conditions are not sufficiently activating.1. Switch to a stronger dehydrating agent. Eaton's reagent (P₂O₅ in MeSO₃H) is often more effective than traditional ZnCl₂/POCl₃ mixtures.[7] 2. Increase the reaction temperature incrementally.
Complex mixture of byproducts Decomposition of the substrate or product under harsh acidic conditions.1. If using Eaton's reagent, ensure the reaction is not overheated. 2. Attempt an alternative, non-acidic cyclization method, such as a palladium-catalyzed annulation if suitable precursors are available.[3]
Formation of an unwanted regioisomer The kinetic or thermodynamic product is not the desired one. The cyclization occurred at an alternative hydroxyl group.1. This is a fundamental challenge. The benzophenone precursor must be redesigned. Strategically place protecting groups to ensure only the desired hydroxyl groups can participate in the cyclization.

The following decision tree provides a logical workflow for troubleshooting the critical cyclization step.

start Low Yield in Cyclization Step check_sm Is starting material recovered? start->check_sm check_decomp Is there evidence of decomposition? check_sm->check_decomp No stronger_cond Use stronger acid (e.g., Eaton's Reagent) or higher temp. check_sm->stronger_cond Yes milder_cond Use milder conditions (lower temp, alternative catalyst) check_decomp->milder_cond Yes check_regio Is an undesired regioisomer formed? check_decomp->check_regio No success Success: Desired Xanthone stronger_cond->success milder_cond->success redesign Redesign precursor with strategic protecting groups check_regio->redesign Yes check_regio->success No redesign->success

Caption: Troubleshooting Workflow for Xanthone Cyclization.

Data Presentation: Comparison of Cyclization Conditions

Yields for xanthone synthesis are highly dependent on the substrates and the reaction conditions. The table below summarizes typical conditions used for the critical cyclization step of 2,2'-dihydroxybenzophenones.

Reagent/Method Typical Conditions Advantages Limitations Reported Yields
Grover, Shah, Shah (GSS) ZnCl₂ / POCl₃, heatOne-pot from salicylic acid and phenolOften requires harsh conditions, low yields for complex substrates.Variable (30-70%)
Cyclodehydration Acetic Anhydride, heatSimple, readily available reagentDrastic conditions, may not be suitable for sensitive substrates.Moderate
Eaton's Reagent P₂O₅ in MeSO₃H, 60-100 °CHighly efficient, often gives higher yields than GSS.[7]Strongly acidic, can cause side reactions if not controlled.Good to Excellent (60-95%)[7]
PPh₃/CCl₄ Reflux in CCl₄Milder, non-acidic conditionsUse of chlorinated solvents.[1]Good (Reported ~70-80%)
Pd-catalyzed Annulation Pd catalyst, base, ligandMilder conditions, good functional group toleranceRequires specifically functionalized precursors (e.g., 1,2-dibromoarenes).[3]Moderate (33-63%)[3]

Experimental Protocols

Key Experiment: Cyclization of a 2,2'-Dihydroxybenzophenone using Eaton's Reagent

This protocol is a representative procedure for the key ring-closing step to form the xanthone scaffold, adapted from methodologies reported for its efficiency.[7]

Objective: To synthesize a substituted xanthone from its corresponding 2,2'-dihydroxybenzophenone precursor via acid-catalyzed cyclodehydration.

Materials:

  • Substituted 2,2'-dihydroxybenzophenone (1.0 equiv)

  • Eaton's Reagent (7.7 wt. % P₂O₅ in methanesulfonic acid) (10-20 vol equiv)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2,2'-dihydroxybenzophenone (1.0 equiv).

  • Addition of Reagent: Add Eaton's Reagent (10-20 volumes relative to the substrate) to the flask via syringe.

  • Heating: Stir the resulting solution at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and saturated NaHCO₃ solution to neutralize the acid. Caution: Vigorous gas evolution (CO₂) will occur.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure xanthone product.

The general workflow for this experimental protocol is visualized below.

cluster_workflow Experimental Workflow: Xanthone Cyclization setup 1. Combine Benzophenone and Eaton's Reagent (Inert Atmosphere) react 2. Heat Reaction (e.g., 80 °C) setup->react monitor 3. Monitor by TLC react->monitor quench 4. Quench with Ice & Sat. NaHCO₃ monitor->quench extract 5. Extract with DCM quench->extract wash 6. Wash Organic Layer extract->wash dry 7. Dry (Na₂SO₄) & Concentrate wash->dry purify 8. Purify via Column Chromatography dry->purify product Pure Xanthone purify->product

Caption: General Workflow for a Lab-Scale Xanthone Synthesis.

References

Technical Support Center: Improving the Selectivity of Ravenelin's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Ravenelin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of this promising natural product.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

This compound, a xanthone isolated from the endophytic fungus Exserohilum rostratum, has demonstrated a range of biological activities. Primarily, it shows notable antiprotozoal activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Plasmodium falciparum (a causative agent of malaria).[1][2] It also exhibits antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[2]

Q2: Does this compound show any baseline selectivity?

Yes, studies have indicated that this compound possesses a degree of selectivity for parasitic cells over mammalian cells.[1][2] For instance, it has shown low cytotoxic effects on HepG2 (human liver cancer cell line) and peritoneal macrophages at concentrations where it is effective against parasites, resulting in favorable selectivity indices (SI).[1][3] An SI value greater than 10 is generally considered an indicator that the observed biological efficacy is not due to general cytotoxicity.[2]

Q3: What is the suspected mechanism of action for this compound?

While the precise molecular target of this compound has not been definitively identified, its chemical class (xanthones) provides clues. Xanthone derivatives have been reported to exert their effects through various mechanisms, including the inhibition of protein kinases and topoisomerases.[4][5][6] These enzymes are crucial for cell signaling, proliferation, and survival in both host and pathogenic cells. It is plausible that this compound's activity stems from its interaction with one or more of these key cellular components.

Q4: How can the selectivity of a compound like this compound be improved?

Improving selectivity is a central challenge in drug development. Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and assessing the impact on both target (e.g., parasite) and off-target (e.g., mammalian cell) activity.

  • Target Identification: Identifying the specific molecular target(s) of this compound within the parasite. This allows for more rational drug design to enhance binding to the parasite target while minimizing interaction with host cell counterparts.

  • Formulation and Delivery: Developing targeted delivery systems that concentrate the compound at the site of infection, thereby reducing systemic exposure and off-target effects.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments to improve this compound's selectivity.

Problem 1: High cytotoxicity in mammalian cell lines, masking the selective antiparasitic effect.

  • Possible Cause: The concentration range being tested is too high, leading to generalized toxicity.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Test a wider range of this compound concentrations on both your parasite and mammalian cell lines. This will help you determine the therapeutic window where you see maximal parasite killing with minimal host cell toxicity.

    • Shorten the incubation time: For initial screens, a shorter incubation period may reveal a selective effect that is masked by cytotoxicity over longer periods.

    • Use a less sensitive mammalian cell line: If possible, use a more robust cell line for initial cytotoxicity screening to identify derivatives with a potentially wider therapeutic window.

Problem 2: A synthesized derivative of this compound shows reduced antiparasitic activity.

  • Possible Cause: The chemical modification has altered a key pharmacophore required for binding to the parasitic target.

  • Troubleshooting Steps:

    • Review your SAR data: Analyze the structural changes made and correlate them with the observed activity. Are there specific functional groups that appear essential for activity?

    • Consider steric hindrance: The modification may be sterically blocking the active site of the target.

    • Evaluate compound stability and solubility: The new derivative may be less stable or soluble in the assay medium, leading to a lower effective concentration.

Problem 3: Difficulty in identifying the molecular target of this compound.

  • Possible Cause: this compound may have multiple targets, or it may bind with low affinity, making target identification challenging.

  • Troubleshooting Steps:

    • Affinity chromatography: Immobilize a this compound derivative on a solid support and use it to "pull down" binding partners from parasite lysate.

    • Computational studies: Use molecular docking to predict potential binding partners for this compound based on the crystal structures of known parasite proteins (e.g., kinases, topoisomerases).

    • Activity-based protein profiling (ABPP): Employ chemical probes that mimic this compound to covalently label its target proteins in a complex biological sample.

Data Presentation

Table 1: Summary of this compound's Biological Activity

Organism/Cell LineAssay TypeMeasured ParameterValueReference
Plasmodium falciparumAntiplasmodial AssayIC503.4 ± 0.4 µM[1][2]
Trypanosoma cruzi (epimastigote)Trypanocidal AssayIC505 ± 1 µM[1][2]
Trypanosoma cruzi (amastigote)Trypanocidal AssayIC509 ± 2 µM[1][2]
Bacillus subtilisAntibacterial AssayMIC7.5 µM[2]
Staphylococcus aureusAntibacterial AssayMIC484 µM[2]
HepG2 (human liver cancer cells)Cytotoxicity AssayCC50> 50 µM[1][3]
Peritoneal macrophages (mouse)Cytotoxicity AssayCC50185 ± 1 µM[1][3]

Table 2: Selectivity Indices (SI) for this compound

ParasiteMammalian Cell LineSI (CC50/IC50)Reference
Plasmodium falciparumHepG2> 15[3]
Trypanosoma cruzi (amastigote)Peritoneal macrophages21[3]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to assess the effect of this compound and its derivatives on the viability of mammalian cells.

Materials:

  • 96-well microtiter plates

  • Mammalian cell line of choice (e.g., HepG2, Vero cells)

  • Complete cell culture medium

  • This compound/derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with your chosen mammalian cells at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of your this compound compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a positive control for viability.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value (the concentration that reduces cell viability by 50%).

SYBR Green I-based Antiplasmodial Assay

This assay is used to determine the inhibitory effect of this compound on the growth of Plasmodium falciparum.

Materials:

  • 96-well microtiter plates

  • P. falciparum culture (synchronized to the ring stage)

  • Complete RPMI 1640 medium with human serum

  • This compound/derivative stock solution (in DMSO)

  • SYBR Green I dye

  • Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence microplate reader

Procedure:

  • Add serial dilutions of your this compound compounds to the wells of a 96-well plate.

  • Add the synchronized P. falciparum culture (1-2% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Prepare the SYBR Green I lysis buffer.

  • Add 100 µL of the SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the percentage of parasite growth inhibition relative to the untreated control and determine the IC50 value.

In Vitro Trypanocidal Assay against Trypanosoma cruzi Amastigotes

This protocol assesses the efficacy of this compound against the intracellular, replicative form of T. cruzi.

Materials:

  • 96-well microtiter plates

  • Vero cells (or another suitable host cell line)

  • T. cruzi trypomastigotes

  • Complete RPMI 1640 medium

  • This compound/derivative stock solution (in DMSO)

  • Resazurin solution (0.15 mg/mL in PBS)

  • Fluorescence microplate reader

Procedure:

  • Seed Vero cells in 96-well plates and allow them to adhere overnight.

  • Infect the Vero cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1.

  • Incubate for 24 hours to allow for parasite invasion and transformation into amastigotes.

  • Wash the wells with medium to remove any remaining extracellular trypomastigotes.

  • Add fresh medium containing serial dilutions of your this compound compounds.

  • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of resazurin solution to each well and incubate for 4-6 hours.

  • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Calculate the percentage of amastigote growth inhibition and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Chemical Modification cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization start This compound synthesis Synthesize Derivatives start->synthesis antiparasitic Antiparasitic Assay (P. falciparum, T. cruzi) synthesis->antiparasitic cytotoxicity Cytotoxicity Assay (Mammalian Cells) synthesis->cytotoxicity sar Structure-Activity Relationship (SAR) antiparasitic->sar cytotoxicity->sar si Selectivity Index (SI) Calculation sar->si lead Identify Lead Compound si->lead lead->synthesis Iterative Improvement

Caption: Workflow for improving this compound's selectivity.

signaling_pathway cluster_this compound This compound's Potential Mechanism cluster_parasite Parasite Cell cluster_host Host Cell This compound This compound PK Protein Kinase This compound->PK Inhibition (High Affinity) Topo Topoisomerase This compound->Topo Inhibition (High Affinity) hPK Host Protein Kinase This compound->hPK Inhibition (Low Affinity) hTopo Host Topoisomerase This compound->hTopo Inhibition (Low Affinity) Proliferation Proliferation & Survival PK->Proliferation Topo->Proliferation hProliferation Normal Cell Function hPK->hProliferation hTopo->hProliferation

Caption: Hypothetical signaling pathways affected by this compound.

logical_relationship A High Antiparasitic Activity (Low IC50) C High Selectivity Index (SI = CC50 / IC50) A->C B Low Mammalian Cytotoxicity (High CC50) B->C D Promising Lead Compound C->D

Caption: Logical relationship for lead compound identification.

References

Minimizing cytotoxicity of Ravenelin in therapeutic applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with ravenelin, focusing on minimizing cytotoxicity in therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity of this compound against mammalian cell lines?

A1: this compound has demonstrated low cytotoxicity against certain mammalian cell lines in preclinical studies. Specifically, its cytotoxic concentration (CC50) was found to be greater than 50 µM in hepatocarcinoma (HepG2) cells and 185 µM in BALB/c peritoneal macrophages.[1][2] This suggests a favorable selectivity index for its potential therapeutic uses, as these concentrations are significantly higher than its effective concentrations against various protozoa and bacteria.[1][2][3]

Q2: My results show higher than expected cytotoxicity. What are the possible reasons?

A2: Higher than expected cytotoxicity can stem from several factors:

  • Compound Purity: Impurities in the this compound sample could contribute to toxicity. Ensure the compound is of high purity.

  • Cell Line Sensitivity: The cell line used in your experiment may be more sensitive to this compound than those previously reported (HepG2 and BALB/c macrophages). It is crucial to establish a dose-response curve for each new cell line.

  • Experimental Conditions: Factors such as cell density, incubation time, and solvent concentration can influence cytotoxicity results. Refer to the troubleshooting guide for more details.

  • Assay-Specific Interference: The chosen cytotoxicity assay may be susceptible to interference from this compound. Consider using an orthogonal method to confirm your results.

Q3: What strategies can be employed to minimize the cytotoxicity of this compound?

A3: While this compound exhibits low inherent cytotoxicity, several general strategies for reducing the toxicity of natural products could be explored for its therapeutic development:

  • Prodrug Formulation: this compound could be chemically modified into an inactive prodrug that is converted to the active form at the target site. This can reduce systemic toxicity.

  • Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles can control its release, improve its pharmacokinetic profile, and potentially reduce off-target effects.[4][5][6][7][8]* Structural Modification/Analog Synthesis: Creating derivatives of this compound may lead to compounds with an improved therapeutic index (higher efficacy and lower toxicity).

Q4: Which signaling pathways are typically involved in drug-induced cytotoxicity?

A4: While the specific signaling pathways affected by high concentrations of this compound in mammalian cells are not yet fully elucidated, drug-induced cytotoxicity often involves the activation of apoptosis (programmed cell death) or necrosis. Key signaling pathways implicated in these processes include:

  • Mitochondrial (Intrinsic) Apoptosis Pathway: Many cytotoxic drugs induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of caspases. [9][10]* Death Receptor (Extrinsic) Apoptosis Pathway: Some compounds can activate death receptors on the cell surface, triggering a caspase cascade.

  • c-Jun N-terminal Kinase (JNK) Pathway: Sustained activation of the JNK pathway is a critical mediator of cell death in response to cellular stress, including that induced by some drugs. [11][12]* Oxidative Stress Pathways: The generation of reactive oxygen species (ROS) can damage cellular components and trigger cell death. [10] Further research is needed to determine which, if any, of these pathways are relevant to this compound's effects at cytotoxic concentrations.

Troubleshooting Guides

Guide 1: Inconsistent Cytotoxicity Assay Results
Issue Potential Cause Recommended Solution
High variability between replicates- Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile medium.
Low signal-to-noise ratio- Suboptimal cell number- Incorrect assay incubation time- Titrate the cell number to find the linear range of the assay.- Optimize the incubation time with the cytotoxic agent.
Assay interference- this compound interferes with the assay chemistry (e.g., colorimetric readout)- Run appropriate controls, including this compound in cell-free media.- Confirm results with an alternative cytotoxicity assay (e.g., LDH release if using MTT).
Guide 2: Unexpectedly High Cytotoxicity in a New Cell Line
Issue Potential Cause Recommended Solution
Cell line is highly sensitive to this compound- Cell-specific metabolic pathways or target expression- Perform a dose-response study to determine the IC50 for the new cell line.- Compare the IC50 to that of less sensitive cell lines to understand the therapeutic window.
Off-target effects- At higher concentrations, this compound may have off-target effects not observed in previous studies.- Investigate the mechanism of cell death (apoptosis vs. necrosis) in the sensitive cell line.- Explore potential molecular targets in the sensitive cell line.

Data Presentation

Table 1: Summary of this compound Cytotoxicity Data

Cell LineCell TypeAssayCC50 (µM)Selectivity Index (SI)Reference
HepG2Human HepatocarcinomaMTT> 50> 15 (vs. P. falciparum)[1][2]
BALB/c Peritoneal MacrophagesMurine MacrophagesMTT18521 (vs. T. cruzi)[1][2]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. [13][14][15] Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. [16]4. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. [13]Mix gently on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 value.

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the release of LDH from damaged cells into the culture medium. [17] Materials:

  • This compound stock solution

  • 96-well plates

  • Complete cell culture medium (low serum recommended to reduce background)

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for untreated controls (spontaneous LDH release) and maximum LDH release (cells treated with lysis buffer).

  • Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [18][19]5. Stop Reaction: Add the stop solution (e.g., 50 µL) to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm). [19][20]7. Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_setup Experiment Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with this compound (Serial Dilutions) incubate_24h->treat_this compound incubate_exposure Incubate for Exposure Period (e.g., 48h) treat_this compound->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt Option 1 collect_supernatant Collect Supernatant incubate_exposure->collect_supernatant Option 2 incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt calculate_viability Calculate % Viability read_mtt->calculate_viability add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate 30min add_ldh_reagent->incubate_ldh add_stop Add Stop Solution incubate_ldh->add_stop read_ldh Read Absorbance (490nm) add_stop->read_ldh calculate_cytotoxicity Calculate % Cytotoxicity read_ldh->calculate_cytotoxicity determine_cc50 Determine CC50 calculate_viability->determine_cc50 calculate_cytotoxicity->determine_cc50

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway Potential Drug-Induced Apoptosis Pathways cluster_stimuli Cytotoxic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway drug High Concentration this compound (Hypothetical) bcl2 Bcl-2 Family (Bax/Bak activation) drug->bcl2 death_receptor Death Receptors (e.g., Fas, TNFR1) drug->death_receptor momp Mitochondrial Outer Membrane Permeabilization bcl2->momp cytochrome_c Cytochrome c Release momp->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: Scaling Up Ravenelin Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Ravenelin for preclinical studies. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

This compound is a fungal secondary metabolite belonging to the xanthone class of compounds. It has demonstrated notable antiprotozoal and antibacterial activities, making it a candidate for further drug development.[1][2] The primary producing organism cited in the literature is the endophytic fungus Exserohilum rostratum.[1][2]

Q2: What is a realistic target yield for this compound production?

Published laboratory-scale experiments using solid-state fermentation of Exserohilum rostratum on a rice medium have reported the isolation of 25 mg of this compound from 22.5 g of crude ethyl acetate extract.[3] While this provides a benchmark, yields can vary significantly based on the fungal strain, culture conditions, and extraction efficiency. Optimization of the fermentation and extraction processes is crucial for improving the final yield.

Q3: How much this compound is required for preclinical studies?

The quantity of a natural product required for preclinical studies varies depending on the specific study. Early-stage in vivo efficacy and ADME (absorption, distribution, metabolism, and excretion) studies may require milligram quantities. As development progresses to IND-enabling toxicology studies in two animal species (typically a rodent and a non-rodent), gram quantities are often necessary.[4]

Troubleshooting Guides

Low this compound Yield

Problem: My Exserohilum rostratum culture is growing well (high biomass), but the this compound yield is low.

  • Possible Cause 1: Suboptimal Fermentation Conditions. Secondary metabolite production is often triggered by specific nutritional cues or environmental stress. The ideal conditions for biomass growth may not be optimal for this compound production.

    • Solution: Systematically optimize fermentation parameters. This includes the carbon-to-nitrogen ratio of the medium, moisture content, temperature, pH, and aeration. For solid-state fermentation, a moisture content of 40-70% and a temperature between 25-30°C are generally good starting points for fungal cultures.

  • Possible Cause 2: Incorrect Harvest Time. this compound, as a secondary metabolite, is typically produced during the stationary phase of fungal growth.

    • Solution: Perform a time-course study to determine the optimal harvest time for maximizing this compound production. This involves setting up multiple parallel cultures and harvesting them at different time points for analysis.

  • Possible Cause 3: Inefficient Extraction. The extraction process may not be efficiently recovering the this compound from the fungal biomass and substrate.

    • Solution: Ensure thorough extraction by using an appropriate solvent (ethyl acetate has been shown to be effective) and a sufficient solvent-to-solid ratio. Multiple extraction cycles may be necessary. Sonication or other cell disruption techniques can also improve extraction efficiency.

Problem: Inconsistent this compound yields between batches.

  • Possible Cause: Inconsistent Inoculum. The age, viability, and size of the fungal inoculum can significantly impact fermentation performance.

    • Solution: Standardize the inoculum preparation procedure. This includes using a consistent source of spores or mycelial fragments, controlling the age of the seed culture, and ensuring a uniform inoculation density across all batches.

Purification Challenges

Problem: Difficulty in separating this compound from other co-extracted compounds.

  • Possible Cause: Inadequate Chromatographic Resolution. The chosen chromatography method may not be providing sufficient separation of this compound from impurities with similar chemical properties.

    • Solution: Optimize the purification protocol. This may involve using a multi-step purification strategy, such as initial fractionation by column chromatography followed by a final polishing step using preparative High-Performance Liquid Chromatography (HPLC). Experiment with different solvent systems and stationary phases to improve resolution. For xanthones, reversed-phase columns (e.g., C18) with gradients of water and acetonitrile or methanol are commonly used.[5][6][7]

Data Presentation

Table 1: Estimated this compound Requirements for Preclinical Studies

Preclinical Study StageEstimated Quantity of this compound RequiredPurity Recommendation
In vitro screening (e.g., MIC, IC50)10 - 100 mg>95%
Early in vivo efficacy studies (rodent)100 mg - 1 g>95%
Dose-range finding toxicology (rodent)1 - 5 g>98%
IND-enabling toxicology (rodent & non-rodent)5 - 50 g>98%

Table 2: Comparison of Fermentation Parameters for Fungal Secondary Metabolite Production

ParameterInitial Conditions (Lab-Scale)Optimized Conditions (Scaled-Up)
Substrate RiceRice with nutrient supplementation (e.g., yeast extract, peptone)
Moisture Content 50-60%Optimized based on water activity for maximal production
Temperature 25°C25-28°C (with monitoring to prevent overheating)
pH Not controlledMaintained between 5.0-6.0
Aeration Passive diffusionForced aeration with humidified air
Inoculum Mycelial plugs from agar plateStandardized spore suspension or liquid seed culture
Harvest Time 28 daysDetermined by time-course analysis (typically 21-35 days)

Experimental Protocols

Protocol 1: Scaled-Up Solid-State Fermentation of Exserohilum rostratum
  • Substrate Preparation:

    • For each fermentation tray, use 1 kg of long-grain white rice.

    • Add 1.5 L of a nutrient solution containing 5 g/L yeast extract and 2 g/L peptone.

    • Mix thoroughly to ensure even moisture distribution.

    • Autoclave at 121°C for 45 minutes.

  • Inoculation:

    • Prepare a spore suspension of E. rostratum from a 14-day old culture on potato dextrose agar (PDA) in sterile water containing 0.05% Tween 80.

    • Adjust the spore concentration to approximately 1 x 10^7 spores/mL.

    • Inoculate each tray with 100 mL of the spore suspension and mix under sterile conditions.

  • Incubation:

    • Incubate the trays at 25°C in a temperature and humidity-controlled chamber for 28 days.

    • Ensure adequate aeration to prevent anaerobic conditions.

  • Harvesting:

    • After the incubation period, dry the fermented rice substrate at 40°C until a constant weight is achieved.

    • Grind the dried material to a fine powder.

Protocol 2: Extraction and Purification of this compound
  • Extraction:

    • Macerate 1 kg of the powdered fermented substrate with 5 L of ethyl acetate for 24 hours at room temperature with occasional agitation.

    • Filter the mixture and repeat the extraction process two more times with fresh solvent.

    • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel.

    • Pack a silica gel column with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Apply the adsorbed extract to the top of the column and elute with the solvent gradient.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

  • Preparative HPLC:

    • Pool the this compound-containing fractions and concentrate them.

    • Further purify the enriched fraction using a preparative reversed-phase HPLC system with a C18 column.

    • Use a gradient of water (with 0.1% formic acid) and methanol as the mobile phase.[5][6][7]

    • Collect the peak corresponding to this compound and verify its purity using analytical HPLC and confirm its identity by mass spectrometry and NMR.

Mandatory Visualizations

Ravenelin_Biosynthesis_Pathway AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Chain Assembly Benzophenone Benzophenone Intermediate Polyketide->Benzophenone Cyclization & Oxidation This compound This compound Benzophenone->this compound Oxidative Cyclization

Caption: Simplified fungal xanthone biosynthesis pathway leading to this compound.

Experimental_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis Substrate Substrate Preparation Inoculation Inoculation with E. rostratum Substrate->Inoculation Incubation Solid-State Incubation Inoculation->Incubation Extraction Solvent Extraction Incubation->Extraction ColumnChrom Column Chromatography Extraction->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Purity Purity & Yield Analysis PrepHPLC->Purity Pure this compound Structure Structural Elucidation Purity->Structure

Caption: Experimental workflow for this compound production and purification.

Troubleshooting_Logic Start Low this compound Yield CheckBiomass Is Biomass Growth Normal? Start->CheckBiomass OptimizeInoculum Standardize Inoculum Start->OptimizeInoculum Inconsistent Yields OptimizeFermentation Optimize Fermentation (Nutrients, pH, Temp) CheckBiomass->OptimizeFermentation No CheckHarvest Is Harvest Time Optimal? CheckBiomass->CheckHarvest Yes OptimizeFermentation->CheckBiomass TimeCourse Perform Time-Course Study CheckHarvest->TimeCourse No CheckExtraction Is Extraction Efficient? CheckHarvest->CheckExtraction Yes Success Improved Yield TimeCourse->Success OptimizeExtraction Optimize Extraction (Solvent, Cycles) CheckExtraction->OptimizeExtraction No CheckExtraction->Success Yes OptimizeExtraction->Success OptimizeInoculum->Success

Caption: Logical workflow for troubleshooting low this compound yield.

References

Technical Support Center: Addressing Microbial Resistance to Ravenelin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating microbial resistance to Ravenelin. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antimicrobial activity?

A1: this compound is a natural compound, specifically a xanthone, isolated from the endophytic fungus Exserohilum rostratum.[1][2] It has demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[2] It has also shown antiprotozoal activity against Trypanosoma cruzi and Plasmodium falciparum.[2]

Q2: Are there any known microbial resistance mechanisms to this compound?

A2: Currently, there is no specific, documented evidence of microbes developing resistance to this compound in clinical or laboratory settings. However, based on the known mechanisms of action for similar compounds (xanthones), we can anticipate potential resistance pathways. Research suggests that xanthones can act as efflux pump inhibitors and also interfere with biofilm formation.[3][4][5][6] Therefore, it is plausible that microbes could develop resistance to this compound through the upregulation of efflux pumps or by altering their biofilm structure.

Q3: What are the likely or potential mechanisms of resistance to this compound that I should investigate?

A3: Based on general microbial resistance strategies and the nature of related compounds, the primary potential resistance mechanisms to investigate are:

  • Increased Efflux: Microbes may develop or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its intracellular target.

  • Target Modification: If this compound acts on a specific intracellular target (e.g., an enzyme or protein), mutations in the gene encoding this target could reduce this compound's binding affinity, rendering it less effective.

  • Enzymatic Inactivation: Microbes might produce enzymes that chemically modify or degrade this compound, inactivating the compound.

  • Biofilm Formation: Bacteria embedded in a biofilm matrix can exhibit increased resistance.[7] Alterations in the composition or structure of the biofilm could limit this compound's penetration.

Q4: My Minimum Inhibitory Concentration (MIC) assay results for this compound are inconsistent. What are the common causes?

A4: Inconsistent MIC results can arise from several factors. Common issues include problems with the preparation of the this compound stock solution, such as precipitation, inaccuracies in serial dilutions, or degradation of the compound. Variability in the inoculum density is another frequent cause. Additionally, the inherent biological variability of the microorganism can contribute to differing results. For a detailed guide on troubleshooting MIC assays, please refer to the Troubleshooting Guides section.[8][9][10]

Q5: I suspect the microbial strain I am working with is pumping this compound out of the cell. How can I test for this?

A5: You can investigate efflux pump activity using several methods. A common approach is to perform an efflux pump assay using a fluorescent dye like ethidium bromide. You can compare the accumulation and efflux of the dye in your potentially resistant strain versus a susceptible control strain. A detailed protocol for this is provided in the Experimental Protocols section.

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays

Question: My MIC values for this compound vary significantly between replicates and experiments. What should I do?

Answer:

Potential Cause Observation Recommended Action
This compound Precipitation A cloudy or crystalline precipitate is visible in the wells, especially at higher concentrations.This compound is a natural product with potentially low aqueous solubility. Ensure your solvent (e.g., DMSO) concentration is consistent and does not exceed a level that affects microbial growth (typically <1%). Prepare fresh stock solutions for each experiment. Visually inspect the wells for precipitation before and after incubation.[9]
Inoculum Density Growth in control wells is too rapid or too slow. Zone sizes in a disk diffusion assay are inconsistent.Standardize your inoculum to a 0.5 McFarland standard. Prepare the inoculum from a fresh culture in the logarithmic growth phase. Ensure thorough vortexing before adding to the wells to prevent bacterial clumping.[8]
Media Incompatibility MIC values are consistently high, or the compound appears to be inactive.Components in the broth medium may interact with this compound. Test the solubility and stability of this compound in your chosen medium over the incubation period. Consider using a different standard medium if interactions are suspected.
Incubation Conditions Inconsistent growth patterns across the plate.Use a calibrated incubator at 35°C ± 2°C for 16-20 hours. Avoid stacking plates to ensure uniform heat distribution.[8]
Issue 2: Inconsistent Results in Biofilm Assays

Question: I am testing this compound's effect on biofilm formation, but my results are not reproducible. What could be the problem?

Answer:

Potential Cause Observation Recommended Action
Inconsistent Pipetting High variability between replicate wells.Use calibrated pipettes and ensure consistent technique, especially during washing steps. Gentle and consistent washing is crucial to avoid dislodging the biofilm.[11]
Edge Effects Wells on the perimeter of the plate show different biofilm growth compared to inner wells.Avoid using the outer wells of the 96-well plate for quantification, as they are more susceptible to evaporation. Fill the outer wells with sterile water or media to create a humidified chamber.[11][12]
Poor Biofilm Formation in Controls The negative control (no this compound) shows weak or patchy biofilm.Ensure you are using a known biofilm-forming strain as a positive control. Optimize growth conditions (media, incubation time) for robust biofilm formation.[11]
Staining Issues Crystal violet staining is uneven or background staining is high.Ensure the biofilm is properly fixed before staining. After staining, wash the wells thoroughly but gently to remove excess dye. Ensure the solubilizing agent (e.g., ethanol or acetic acid) completely dissolves the dye from the biofilm.[12]
Issue 3: Difficulty in Identifying the Mechanism of Resistance

Question: I have a this compound-resistant microbial strain, but I am unsure how to determine the resistance mechanism. What is a logical workflow?

Answer:

A systematic approach is recommended to elucidate the resistance mechanism. The following diagram outlines a logical workflow for investigating potential resistance mechanisms to this compound.

G A Isolate this compound-Resistant Mutant B Perform Efflux Pump Assay A->B C Sequence Potential Target Genes A->C D Perform Enzymatic Inactivation Assay A->D E Increased Efflux Detected? B->E F Mutations Found in Target Gene? C->F G This compound Degraded? D->G E->C No H Efflux Pump Upregulation is Likely Mechanism E->H Yes F->D No I Target Modification is Likely Mechanism F->I Yes J Enzymatic Inactivation is Likely Mechanism G->J Yes K Investigate Other Mechanisms (e.g., Biofilm) G->K No

Caption: Workflow for investigating this compound resistance mechanisms.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antimicrobial activity of this compound.

Microorganism Assay Type Metric Concentration (µM) Concentration (µg/mL)
Bacillus subtilisBroth MicrodilutionMIC7.51.95
Staphylococcus aureusBroth MicrodilutionMIC484125
Gram-negative strainsBroth MicrodilutionMIC>1000>258.23
Trypanosoma cruzi (epimastigote)-IC505 ± 1-
Trypanosoma cruzi (amastigote)-IC509 ± 2-
Plasmodium falciparumSYBR Green IIC503.4 ± 0.4-

Data sourced from Antiprotozoal and Antibacterial Activity of this compound, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum.[1][2]

Experimental Protocols

Protocol 1: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity

Objective: To qualitatively assess the efflux pump activity in a microbial strain.

Principle: This method relies on the ability of efflux pumps to expel the fluorescent dye ethidium bromide (EtBr). Strains with higher efflux activity will show less fluorescence at higher concentrations of EtBr.[4][6][13][14]

Materials:

  • Tryptic Soy Agar (TSA) or other suitable agar

  • Ethidium bromide (EtBr) stock solution

  • Sterile Petri dishes

  • Microbial cultures (test strain and a susceptible control)

  • UV transilluminator

Procedure:

  • Prepare TSA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL).

  • From an overnight culture, prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Using a sterile swab, streak the test strain and the control strain on the EtBr-containing plates in a "cartwheel" pattern, with streaks radiating from the center.

  • Incubate the plates at 37°C for 16-24 hours.

  • Visualize the plates under a UV transilluminator.

  • Record the minimum concentration of EtBr at which fluorescence is observed for each strain. A strain with higher efflux activity will require a higher concentration of EtBr to show fluorescence.

G cluster_0 Plate Preparation cluster_1 Inoculation cluster_2 Incubation & Analysis A Prepare Agar with varying [EtBr] B Pour Plates A->B D Streak Plates in Cartwheel Pattern B->D C Prepare 0.5 McFarland Inoculum C->D E Incubate at 37°C for 16-24h D->E F Visualize under UV Light E->F G Record Minimum Fluorescent [EtBr] F->G

Caption: Workflow for the Ethidium Bromide-Agar Cartwheel assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if this compound binds to a specific target protein within the cell.

Principle: Ligand binding can stabilize a protein against thermal denaturation. CETSA measures the amount of soluble protein remaining after heat treatment. An increase in the melting temperature of a protein in the presence of a compound suggests direct binding.[3][5][7][8][15][16][17][18]

Materials:

  • Cell culture of the microbe of interest

  • This compound solution

  • Lysis buffer

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody specific to the putative target protein

Procedure:

  • Treat the microbial cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).

  • Aliquot the treated cell suspensions into PCR tubes.

  • Heat the samples to a range of temperatures in a thermocycler for a defined time (e.g., 3 minutes).

  • Lyse the cells to release the proteins.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the specific target protein in the supernatant by Western blotting.

  • An increase in the amount of soluble target protein at higher temperatures in the this compound-treated samples compared to the control indicates stabilization and therefore binding.

G A Treat Cells with this compound B Heat Shock at Temperature Gradient A->B C Lyse Cells B->C D Centrifuge to Pellet Aggregates C->D E Collect Supernatant (Soluble Proteins) D->E F Analyze Target Protein by Western Blot E->F G Compare Protein Levels to Determine Thermal Shift F->G G A Incubate this compound with Microbial Lysate/Supernatant B Collect Samples at Time Intervals A->B C Stop Reaction B->C D Analyze by HPLC C->D E Monitor this compound Peak Area and New Peaks D->E F Determine Rate of Degradation/Modification E->F

References

Refining analytical methods for accurate Ravenelin quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining analytical methods for the accurate quantification of Ravenelin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is a xanthone-type mycotoxin produced by various fungi, including species like Exserohilum rostratum and Alternaria.[1][2] Accurate quantification of this compound is crucial for toxicological studies, understanding its role in fungal pathogenesis, and for quality control in drug development processes where it might be a contaminant or a lead compound.[1][2]

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods for quantifying this compound.[3][4] HPLC-UV offers a good balance of sensitivity and accessibility, while LC-MS provides higher sensitivity and selectivity, which is particularly useful for complex matrices.[3][5]

Q3: Are there commercially available certified reference materials (CRMs) for this compound?

A3: The availability of a specific CRM for this compound can be limited. It is recommended to check with major suppliers of analytical standards. If a CRM is not available, researchers may need to isolate and purify this compound and determine its concentration using techniques like quantitative NMR (qNMR) with a certified internal standard.[6][7][8]

Q4: What are the typical storage conditions for this compound standards and samples?

A4: While specific stability data for this compound is not extensively published, mycotoxins, in general, should be stored in a cool, dark place, typically at -20°C, to prevent degradation. Solutions should be prepared fresh, and long-term storage of solutions should be validated for stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification using HPLC-UV and LC-MS.

HPLC-UV Troubleshooting
Problem Potential Cause Troubleshooting Steps
No Peak or Very Small Peak 1. Injection issue (air bubble, clogged syringe).[9] 2. Detector lamp off or malfunctioning.[9] 3. Incorrect mobile phase composition.[10] 4. This compound degradation.1. Purge the injector and ensure the sample loop is filled.[9] 2. Check the detector lamp status and replace if necessary. 3. Prepare fresh mobile phase and ensure proper mixing.[11] 4. Prepare a fresh standard and sample extract.
Peak Tailing 1. Active sites on the column (silanol interactions).[12] 2. Column overload.[12] 3. Incompatible sample solvent with the mobile phase.[12]1. Use a mobile phase with a lower pH or add a competing base like triethylamine. 2. Reduce the injection volume or sample concentration.[11] 3. Dissolve the sample in the initial mobile phase.[11]
Fluctuating Retention Times 1. Inconsistent mobile phase composition.[13] 2. Pump malfunction (leaks, faulty check valves).[14] 3. Column temperature variations.[9]1. Ensure the mobile phase is well-mixed and degassed.[9] 2. Check for leaks and service the pump seals and check valves.[14] 3. Use a column oven for stable temperature control.[9]
Ghost Peaks 1. Contamination from the injector or previous runs.[9] 2. Impurities in the mobile phase or sample preparation solvents.[15]1. Implement a robust needle wash protocol and run blank injections.[9] 2. Use high-purity solvents and filter all solutions.[15]
LC-MS Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity 1. Ion suppression from matrix components.[10] 2. Inefficient ionization. 3. Contaminated ion source.[15]1. Dilute the sample or improve the sample cleanup procedure.[10] 2. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).[10] 3. Clean the ion source components (capillary, skimmer).[15]
High Background Noise 1. Contaminated mobile phase or LC system.[16] 2. Leaks in the LC or MS system.1. Use high-purity solvents and flush the LC system thoroughly.[16] 2. Perform a leak check on all fittings and connections.[14]
No or Poor Fragmentation (MS/MS) 1. Incorrect collision energy. 2. Wrong precursor ion selected.1. Optimize collision energy for the specific m/z of this compound. 2. Verify the precursor ion m/z and ensure it is being isolated correctly.
Sample Carryover 1. Adsorption of this compound to autosampler components.[17] 2. Insufficient needle/injector washing.[17]1. Use an appropriate wash solution (e.g., high organic content) between injections.[17] 2. Optimize the wash protocol, including wash volume and duration.

Quantitative Data Summary

The following tables present hypothetical yet realistic performance data for validated HPLC-UV and LC-MS/MS methods for this compound quantification, based on typical values for mycotoxin analysis.[5][18]

Table 1: HPLC-UV Method Performance

ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Recovery (at 1 µg/mL)92% ± 4%
Precision (RSD%)< 5%

Table 2: LC-MS/MS Method Performance

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Recovery (at 10 ng/mL)97% ± 3%
Precision (RSD%)< 3%

Experimental Protocols

Sample Preparation from Fungal Culture

A general protocol for extracting this compound from fungal cultures grown on a solid substrate (e.g., rice) is provided below.[19]

  • Culturing: Grow the this compound-producing fungal strain on a suitable sterile solid medium, such as rice, for an appropriate duration (e.g., 28 days) at 25°C.[19]

  • Extraction: Macerate the fungal biomass with a suitable organic solvent, such as ethyl acetate, three times.[19]

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[19]

  • Reconstitution: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) for analysis.

  • Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.[20][21]

HPLC-UV Method for this compound Quantification

This method is adapted from a published procedure for the analysis of this compound.[4][19]

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and PDA detector.

  • Column: Sunfire™ Prep C18 OBD (5 µm, 19 mm x 150 mm) or a similar C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).[4]

  • Mobile Phase: A gradient of methanol and water.[4]

  • Gradient: Start with a lower percentage of methanol and gradually increase to elute this compound. A reported gradient is H₂O/MeOH (90-100%) over 16 minutes.[4]

  • Flow Rate: 1.0 mL/min for an analytical column.

  • Column Temperature: 30°C.

  • Detection: Monitor at the UV absorbance maximum of this compound (e.g., 254 nm).[4]

  • Injection Volume: 10 µL.

  • Quantification: Use an external calibration curve prepared with a this compound standard of known concentration.

Visualizations

Experimental_Workflow_for_Ravenelin_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_standards Standard Preparation Fungal_Culture Fungal Culture on Rice Extraction Extraction with Ethyl Acetate Fungal_Culture->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Reconstitution Reconstitution in Methanol Concentration->Reconstitution SPE_Cleanup SPE Cleanup (Optional) Reconstitution->SPE_Cleanup HPLC_LCMS HPLC-UV or LC-MS/MS Analysis Reconstitution->HPLC_LCMS Crude Extract SPE_Cleanup->HPLC_LCMS Cleaned Extract Data_Processing Data Processing and Quantification HPLC_LCMS->Data_Processing Ravenelin_Standard This compound Standard Stock Calibration_Curve Serial Dilution for Calibration Curve Ravenelin_Standard->Calibration_Curve Calibration_Curve->HPLC_LCMS Calibration Standards

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_investigation Systematic Investigation Problem Analytical Problem Encountered (e.g., No Peak, Peak Tailing) Check_Sample 1. Check Sample and Standards (Degradation, Concentration) Problem->Check_Sample Check_LC 2. Check LC System (Leaks, Mobile Phase, Pump) Check_Sample->Check_LC Check_Column 3. Check Column (Contamination, Age) Check_LC->Check_Column Check_Detector 4. Check Detector/MS (Lamp, Source, Settings) Check_Column->Check_Detector Solution Implement Corrective Action (e.g., Prepare Fresh Mobile Phase, Clean Ion Source) Check_Detector->Solution

Caption: Logical flow for troubleshooting analytical issues.

References

Validation & Comparative

Validating the Antibacterial Potential of Ravenelin Against MRSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of Ravenelin against Methicillin-resistant Staphylococcus aureus (MRSA), contextualized with current standard-of-care antibiotics. Due to a lack of specific published data on this compound's activity against MRSA, this document leverages available data for its activity against a methicillin-susceptible Staphylococcus aureus (MSSA) strain and compares it with established anti-MRSA agents. This guide aims to highlight the potential of this compound as a novel antibacterial candidate while underscoring the need for further targeted research.

Comparative Antibacterial Activity

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against S. aureus and for the standard anti-MRSA antibiotics, Vancomycin and Linezolid, against a reference MRSA strain.

Compound Bacterial Strain MIC (µg/mL) Reference
This compoundStaphylococcus aureus ATCC 25923 (MSSA)125[1]
VancomycinStaphylococcus aureus ATCC 43300 (MRSA)1 - 2
LinezolidStaphylococcus aureus ATCC 43300 (MRSA)0.78 - 4

Note: The provided MIC for this compound is against a methicillin-susceptible strain of S. aureus. Further studies are required to determine its efficacy against MRSA strains.

Proposed Mechanism of Action of Xanthones against MRSA

While the specific mechanism of this compound against MRSA has not been elucidated, studies on related xanthone compounds suggest a mechanism that involves the disruption of the bacterial cell envelope. The proposed pathway is visualized below.

Proposed Mechanism of Action of Xanthones against MRSA Xanthone Xanthone Compound (e.g., this compound) CellWall MRSA Cell Wall (Peptidoglycan & Teichoic Acids) Xanthone->CellWall Interaction CytoplasmicMembrane Cytoplasmic Membrane Xanthone->CytoplasmicMembrane Direct Interaction LTA Lipoteichoic Acid (LTA) CellWall->LTA Induces Release of Disruption Membrane Disruption & Increased Permeability LTA->Disruption Contributes to CytoplasmicMembrane->Disruption CellDeath Bacterial Cell Death Disruption->CellDeath

Caption: Proposed action of xanthones on the MRSA cell envelope.

Experimental Protocols

Accurate and reproducible determination of antibacterial activity is crucial. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against MRSA.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading CompoundPrep Prepare stock solution of this compound SerialDilution Perform 2-fold serial dilutions of this compound in a 96-well plate CompoundPrep->SerialDilution MediaPrep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) MediaPrep->SerialDilution InoculumPrep Prepare MRSA inoculum (0.5 McFarland standard) Inoculation Inoculate wells with MRSA suspension InoculumPrep->Inoculation SerialDilution->Inoculation Controls Include growth and sterility controls Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate ReadMIC Visually inspect for turbidity; MIC = lowest concentration with no visible growth Incubate->ReadMIC

Caption: Standard workflow for determining the MIC value.

Protocol:

  • Preparation of Materials:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Sterilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Culture MRSA on an appropriate agar plate overnight.

  • Inoculum Preparation:

    • Suspend several MRSA colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with CAMHB.

    • Add the prepared MRSA inoculum to each well.

    • Include a positive control (MRSA in broth without this compound) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Protocol:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).

  • Sub-culturing:

    • Spot the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation:

    • Incubate the agar plate at 37°C for 18-24 hours.

  • Reading:

    • The MBC is the lowest concentration of the antimicrobial agent that results in no bacterial growth on the subculture plate, corresponding to a 99.9% reduction in the initial inoculum.

Conclusion and Future Directions

The available data indicates that this compound possesses antibacterial activity against Staphylococcus aureus. However, its efficacy against clinically relevant MRSA strains remains to be validated. The proposed mechanism of action for the broader class of xanthones, involving cell membrane disruption, presents a promising avenue for combating antibiotic resistance.

For researchers and drug development professionals, the following steps are recommended:

  • In-depth in vitro studies: Determine the MIC and MBC of this compound against a panel of well-characterized MRSA strains, including both hospital-associated (HA-MRSA) and community-associated (CA-MRSA) isolates.

  • Mechanism of action studies: Elucidate the precise molecular mechanism by which this compound exerts its antibacterial effect on MRSA. This could involve studies on cell membrane integrity, protein synthesis, and DNA replication.

  • In vivo efficacy studies: Evaluate the therapeutic potential of this compound in animal models of MRSA infection.

  • Toxicity studies: Assess the cytotoxic profile of this compound against human cell lines to determine its therapeutic index.

Addressing these research gaps will be crucial in determining the potential of this compound as a novel therapeutic agent in the fight against MRSA infections.

References

A Comparative Analysis of Ravenelin and Other Bioactive Xanthones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Ravenelin and other prominent xanthone compounds. The information is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

Xanthones are a class of naturally occurring polyphenolic compounds found in various plants and microorganisms. They possess a characteristic tricyclic dibenzo-γ-pyrone scaffold, which serves as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] This diverse bioactivity has led to extensive research into xanthones as potential therapeutic agents for a variety of diseases, including cancer, infectious diseases, and inflammatory conditions.[2]

This guide focuses on a comparative analysis of this compound, a xanthone produced by certain fungi, and other well-studied xanthone compounds, primarily α-mangostin and γ-mangostin, which are abundant in the pericarp of the mangosteen fruit (Garcinia mangostana).

Comparative Biological Activity: A Tabular Overview

The following tables summarize the key in vitro biological activities of this compound, α-mangostin, and γ-mangostin, presenting quantitative data such as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values. These values are crucial indicators of a compound's potency.

Table 1: Antibacterial and Antifungal Activity
Compound Organism Activity Type Value (µM)
This compoundBacillus subtilisMIC7.5[3][4]
Staphylococcus aureusMIC484[3][4]
α-MangostinStaphylococcus aureusMIC0.78-1.56
Staphylococcus epidermidisMIC0.78
Candida albicansMIC15.6
γ-MangostinStaphylococcus aureusMIC3.12
Candida albicansMIC31.2
Table 2: Antiparasitic and Cytotoxic Activity
Compound Organism/Cell Line Activity Type Value (µM) Selectivity Index (SI)
This compoundPlasmodium falciparumIC503.4 ± 0.4[3]>15
Trypanosoma cruzi (epimastigote)IC505 ± 1[3]>10
Trypanosoma cruzi (amastigote)IC509 ± 2[3]>5.5
HepG2 (human liver cancer)CC50>50[3]-
Peritoneal macrophage (normal)CC50185 ± 1[3]-
α-MangostinA549 (human lung cancer)IC504.84-
PC-3 (human prostate cancer)IC506.21-
CNE-1 (human nasopharyngeal cancer)IC503.35-
CNE-2 (human nasopharyngeal cancer)IC504.01-
SGC-7901 (human gastric cancer)IC508.09-
U-87 (human glioblastoma)IC506.39-
γ-MangostinBreast cancer cell linesIC505-10-

Mechanisms of Action: Signaling Pathway Modulation

Xanthones exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in disease states. Understanding these mechanisms is critical for the rational design of targeted therapies.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several xanthones, including α-mangostin and other derivatives from Gentianella acuta, have been shown to inhibit this pathway, leading to the suppression of tumor growth.[5][6][7][8]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Akt->Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Inhibition->Apoptosis Xanthones Xanthone Compounds (e.g., α-mangostin) Xanthones->PI3K Inhibition Xanthones->Akt Inhibition Xanthones->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by xanthone compounds.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is implicated in the development of several cancers. α-Mangostin has been shown to exert anticancer effects by targeting multiple components of this pathway, with LRP6 identified as a primary target.[9]

Wnt_Catenin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP6 Co-receptor Wnt->LRP6 Dishevelled Dishevelled Frizzled->Dishevelled Activation DestructionComplex Destruction Complex Dishevelled->DestructionComplex Inhibition GSK3b GSK-3β APC APC Axin Axin beta_catenin β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocation DestructionComplex->beta_catenin Phosphorylation & Degradation TargetGenes Target Gene Transcription TCF_LEF->TargetGenes AlphaMangostin α-Mangostin AlphaMangostin->LRP6 Inhibition

Caption: Modulation of the Wnt/β-catenin signaling pathway by α-mangostin.

Experimental Protocols

This section provides an overview of the methodologies used to obtain the data presented in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of a compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standard Institute (CLSI).[10]

Experimental Workflow:

MIC_Workflow Start Prepare Xanthone Stock Solution SerialDilution Perform Serial Dilutions in 96-well Plate Start->SerialDilution Inoculation Inoculate Wells with Bacterial Suspension SerialDilution->Inoculation InoculumPrep Prepare Standardized Bacterial Inoculum (0.5 McFarland) InoculumPrep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation ReadResults Visually Inspect for Turbidity (Growth) Incubation->ReadResults End Determine MIC (Lowest Concentration with No Visible Growth) ReadResults->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Xanthone Stock Solution: Dissolve the xanthone compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the xanthone stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum), a sterility control (broth only), and a solvent control (highest concentration of solvent and inoculum).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the xanthone at which there is no visible microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) against cancer cell lines is a common measure of a compound's cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the xanthone compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is the concentration of the compound that inhibits cell growth by 50%.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[11][12][13]

Protocol:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The solution should have a deep violet color.

  • Reaction Mixture: Add various concentrations of the xanthone compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Pharmacokinetics: A Brief Overview

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial for its development. While specific pharmacokinetic data for this compound is limited, studies on other xanthones, such as α-mangostin and γ-mangostin, indicate that they undergo extensive first-pass metabolism and are rapidly conjugated after oral administration.[1][14] The physicochemical properties of some xanthone derivatives suggest they may have high bioavailability, a key factor for their efficacy as drug candidates.[14] However, more in-depth ADME and toxicity studies are necessary to fully understand the therapeutic potential of this class of compounds.

Conclusion

This compound and other xanthone compounds, particularly α-mangostin and γ-mangostin, exhibit a broad spectrum of promising biological activities, including antibacterial, antifungal, antiparasitic, and anticancer effects. Their mechanisms of action often involve the modulation of key signaling pathways implicated in disease pathogenesis. While the available data highlights their potential as lead compounds for drug discovery, further research, especially direct comparative studies and comprehensive pharmacokinetic profiling, is essential to fully elucidate their therapeutic utility and advance them towards clinical applications.

References

Ravenelin vs. Known Antibiotics: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antibacterial potential of ravenelin, a naturally derived xanthone, benchmarked against established antibiotics. This guide offers a comparative analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction

The ever-present challenge of antibiotic resistance necessitates a continuous search for novel antimicrobial compounds. This compound, a xanthone produced by the endophytic fungus Exserohilum rostratum, has emerged as a promising candidate with demonstrated antibacterial activity. This guide provides a comprehensive comparison of this compound with three widely used antibiotics: penicillin, vancomycin, and tetracycline. The analysis is based on their minimum inhibitory concentrations (MIC) against key Gram-positive bacteria, their distinct mechanisms of action, and detailed experimental methodologies to facilitate reproducible research.

Data Presentation: Comparative Antibacterial Efficacy

The antibacterial efficacy of this compound and a panel of known antibiotics was evaluated against the Gram-positive bacteria Bacillus subtilis (ATCC 6633) and Staphylococcus aureus (ATCC 25923). The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, was the primary metric for comparison.

AntibioticTarget OrganismMinimum Inhibitory Concentration (MIC)Citation
This compound Bacillus subtilis7.5 µM (1.95 µg/mL)[1]
Staphylococcus aureus484 µM (125 µg/mL)[1]
Amoxicillin Bacillus subtilis1.3 µM[1]
Staphylococcus aureus21.4 µM[1]
Terramycin Bacillus subtilis16.3 µM[1]
Staphylococcus aureus16.3 µM[1]
Penicillin G Bacillus subtilisNot specified in µM/µg/mL[2]
Staphylococcus aureusNot specified in µM/µg/mL[2]
Vancomycin Bacillus subtilisNot specified in µM/µg/mL
Staphylococcus aureus1.5 µg/mL[3]
Tetracycline Bacillus subtilisNot specified in µM/µg/mL
Staphylococcus aureusNot specified in µM/µg/mL

Note: The MIC values for penicillin, vancomycin, and tetracycline against the specified ATCC strains were not available in the same comparative study as this compound. The provided vancomycin MIC is against S. aureus strain COL. Direct comparison of potency should be made with caution due to variations in experimental conditions across different studies. Amoxicillin and terramycin were included in the same study as this compound and offer a more direct comparison.[1]

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

The following microbroth dilution method was employed to determine the MIC values.

1. Inoculum Preparation:

  • Bacterial strains (Bacillus subtilis ATCC 6633 and Staphylococcus aureus ATCC 25923) are cultured overnight on an appropriate agar medium.

  • A suspension of each bacterial strain is prepared in a sterile saline solution.

  • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • The standardized bacterial suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Solutions:

  • Stock solutions of this compound and the comparator antibiotics are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial two-fold dilutions of each antimicrobial agent are prepared in MHB in a 96-well microtiter plate.

3. Microbroth Dilution Assay:

  • 100 µL of the appropriate antimicrobial dilution is added to each well of the microtiter plate.

  • 100 µL of the standardized bacterial inoculum is then added to each well.

  • A positive control well (containing bacterial inoculum without any antibiotic) and a negative control well (containing medium only) are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Mandatory Visualization: Mechanisms of Action

This compound: A Potential Multi-Target Agent

The precise antibacterial mechanism of this compound has not been definitively elucidated. However, based on studies of other xanthones, it is hypothesized to act on one or more of the following cellular processes in Gram-positive bacteria.

Ravenelin_Mechanism This compound This compound Membrane Cell Membrane Disruption This compound->Membrane Interacts with membrane components CellWall Cell Wall Synthesis Inhibition This compound->CellWall Interferes with peptidoglycan synthesis DNA DNA Replication Inhibition This compound->DNA Inhibits DNA gyrase Penicillin_Mechanism Penicillin Penicillin PBP Penicillin-Binding Proteins (Transpeptidases) Penicillin->PBP Binds to Crosslinking Peptidoglycan Cross-linking Penicillin->Crosslinking Inhibits PBP->Crosslinking Catalyzes CellWall Cell Wall Synthesis Crosslinking->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Weakened wall leads to Vancomycin_Mechanism Vancomycin Vancomycin Precursor Peptidoglycan Precursor (D-Ala-D-Ala terminus) Vancomycin->Precursor Binds to Transglycosylation Transglycosylation Vancomycin->Transglycosylation Inhibits Transpeptidation Transpeptidation Vancomycin->Transpeptidation Inhibits Precursor->Transglycosylation Substrate for Precursor->Transpeptidation Substrate for CellWall Cell Wall Elongation and Cross-linking Transglycosylation->CellWall Transpeptidation->CellWall Lysis Cell Lysis CellWall->Lysis Inhibition leads to Tetracycline_Mechanism Tetracycline Tetracycline Ribosome 30S Ribosomal Subunit Tetracycline->Ribosome Binds to ASite A-site Tetracycline->ASite Blocks tRNA binding Ribosome->ASite Contains tRNA Aminoacyl-tRNA tRNA->ASite Binds to ProteinSynthesis Protein Synthesis ASite->ProteinSynthesis Initiates GrowthInhibition Bacterial Growth Inhibition ProteinSynthesis->GrowthInhibition Inhibition of leads to

References

Unveiling the Anti-Inflammatory Potential of Fungal Xanthones: A Comparative Guide and the Case of Ravenelin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory effects of fungal xanthones, a class of compounds to which Ravenelin belongs. While this compound has established antiprotozoal and antibacterial activities, its anti-inflammatory properties remain unexplored, presenting a notable research opportunity.

This guide will delve into the anti-inflammatory activities of various fungal xanthones, detailing the experimental models used for their evaluation and the underlying molecular mechanisms. By presenting this comparative data, we aim to provide a framework for the potential investigation of this compound's anti-inflammatory efficacy.

Comparative Anti-Inflammatory Activity of Fungal Xanthones

The anti-inflammatory effects of several fungal xanthones have been characterized using various in vitro and in vivo models. A common in vitro model is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, which mimic an inflammatory response by producing key mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In vivo models, such as the carrageenan-induced paw edema in rodents, are frequently employed to assess the systemic anti-inflammatory effects of these compounds.

Below is a summary of the anti-inflammatory activity of selected fungal xanthones. It is important to note that direct comparisons of potency can be complex due to variations in experimental conditions between studies.

Fungal XanthoneSource OrganismExperimental ModelKey Inflammatory Mediator(s) InhibitedQuantitative Data (e.g., IC50, % Inhibition)
Shamixanthone Aspergillus variecolorLPS-stimulated RAW 264.7 cellsNO, iNOS, COX-2, TNF-α, IL-1β, IL-6NO IC50: ~5 µM
Variexanthone Aspergillus variecolorLPS-stimulated RAW 264.7 cellsNO, iNOSNO IC50: ~10 µM
Tajixanthone Aspergillus variecolorLPS-stimulated RAW 264.7 cellsNO, iNOS, TNF-αNO IC50: ~8 µM
Lichexanthone Aspergillus sp.Carrageenan-induced paw edema in ratsPaw edema volumeSignificant reduction in paw volume at 50 mg/kg
Secalonic acid D Penicillium oxalicumLPS-stimulated RAW 264.7 cellsNO, PGE2, TNF-α, IL-6NO IC50: ~2.5 µM

This compound , a xanthone isolated from the endophytic fungus Exserohilum rostratum, has demonstrated significant antiprotozoal and antibacterial activities. However, to date, there are no published studies specifically investigating its anti-inflammatory effects. The data presented for other fungal xanthones suggests that this is a promising, yet unexplored, area of research for this compound.

Experimental Protocols for Anti-Inflammatory Assessment

To facilitate further research into the anti-inflammatory potential of compounds like this compound, detailed methodologies for key experiments are provided below.

In Vitro Anti-Inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method for screening compounds for their ability to suppress the inflammatory response in vitro.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., a fungal xanthone). The cells are pre-incubated with the compound for 1-2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is then added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Measurement of Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.

  • Measurement of Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α and IL-6 in the supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Viability Assay: A cell viability assay, such as the MTT assay, is performed in parallel to ensure that the observed inhibitory effects are not due to cytotoxicity of the test compound.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This is a classical and widely used model to evaluate the acute anti-inflammatory activity of a compound in a living organism.[1][2][3][4][5]

  • Animals: Male Wistar rats or Swiss albino mice are used for this study. The animals are acclimatized to the laboratory conditions for at least a week before the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group): a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the compound. The test compound or standard drug is typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[2][4]

  • Measurement of Paw Volume: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[3]

  • Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated groups with the control group.

  • Statistical Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

Molecular Mechanisms and Signaling Pathways

The anti-inflammatory effects of many natural compounds, including xanthones, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory process. The two major pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9][10][11][12][13][14]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[8][9][11][13][14] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators, including iNOS, COX-2, TNF-α, and various interleukins. Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway, such as preventing the degradation of IκB or blocking the nuclear translocation of NF-κB.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P P-IκB NFkB NF-κB NFkB->IkB bound to NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome Proteasome IkB_P->NFkB releases IkB_P->Proteasome degraded by DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in the cellular response to a variety of external stimuli, including inflammatory signals.[6][7][10][12] It consists of a series of protein kinases that phosphorylate and activate one another. The three main subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these MAPKs by upstream kinases (MKKs and MKKKs) leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of inflammatory genes. Inhibition of the phosphorylation of MAPKs is a key mechanism of action for many anti-inflammatory agents.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor activates MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates DNA DNA TF->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes transcription

Caption: Overview of the MAPK signaling cascade in inflammation.

Experimental Workflow for Screening Anti-Inflammatory Compounds

The following diagram illustrates a general workflow for the initial screening and validation of the anti-inflammatory properties of a novel compound like this compound.

Experimental_Workflow cluster_screening In Vitro Screening cluster_validation In Vivo Validation cluster_mechanism Mechanism of Action Studies CellAssay LPS-stimulated RAW 264.7 Assay (NO, Cytokine Measurement) Active Active in vitro? CellAssay->Active Viability Cell Viability Assay (MTT) Viability->Active AnimalModel Carrageenan-induced Paw Edema (or other relevant model) ActiveVivo Active in vivo? AnimalModel->ActiveVivo WesternBlot Western Blot Analysis (NF-κB, MAPK proteins) qPCR RT-qPCR (Gene Expression Analysis) WesternBlot->qPCR End Further Development qPCR->End Start Test Compound (e.g., this compound) Start->CellAssay Start->Viability Active->AnimalModel Yes Active->End No ActiveVivo->WesternBlot Yes ActiveVivo->End No

Caption: General workflow for anti-inflammatory drug discovery.

Conclusion and Future Directions

This guide has summarized the anti-inflammatory effects of several fungal xanthones, highlighting the common experimental models and signaling pathways involved in their mechanism of action. The presented data for compounds structurally related to this compound suggest that it may also possess anti-inflammatory properties.

However, a thorough review of the current scientific literature reveals a significant gap: the anti-inflammatory activity of this compound has not yet been investigated. This presents a compelling opportunity for future research. The experimental protocols and mechanistic insights provided in this guide can serve as a foundation for such studies. Investigating the effects of this compound on inflammatory models, such as LPS-stimulated macrophages and carrageenan-induced paw edema, and elucidating its impact on the NF-κB and MAPK signaling pathways, would be a valuable contribution to the field of natural product-based drug discovery. Such research could potentially unveil a new therapeutic application for this known antimicrobial agent.

References

A Comparative Guide to the Efficacy of Natural vs. Synthetic Ravenelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of natural ravenelin and discusses the potential of its synthetic counterpart. This compound, a xanthone produced by the endophytic fungus Exserohilum rostratum, has demonstrated significant antiprotozoal and antibacterial properties. While the therapeutic potential of natural this compound is evident from experimental data, the absence of a reported total synthesis for this compound means that a direct comparative study with a synthetic version is not yet possible. This guide collates the existing data on natural this compound and provides a framework for the evaluation of synthetic this compound once a viable synthetic route is established.

Executive Summary

Natural this compound exhibits potent activity against various protozoan parasites and Gram-positive bacteria. Its efficacy has been quantified through in vitro assays, revealing low micromolar inhibitory concentrations. The mechanism of action for xanthones, the class of compounds to which this compound belongs, is thought to involve the disruption of cellular membranes, inhibition of key enzymes, and interference with DNA replication. While a direct comparison is not currently feasible, synthetic this compound, if produced with high purity, would be expected to exhibit comparable or even enhanced efficacy by eliminating potential interferences from co-extracted fungal metabolites. A standardized, multi-faceted experimental approach will be crucial for a definitive comparison of the two forms.

Data Presentation: Comparative Biological Activity of Natural this compound

The following tables summarize the quantitative data on the biological activities of natural this compound against various pathogens.[1][2][3]

Table 1: Antiprotozoal Activity of Natural this compound [1][2][3]

Target OrganismAssay TypeIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)
Plasmodium falciparum (3D7 strain)SYBR Green I-based assay3.4 ± 0.4>50 (HepG2 cells)>14.7
Trypanosoma cruzi (epimastigotes)Resazurin-based assay5 ± 1185 ± 1 (BALB/c macrophages)37
Trypanosoma cruzi (intracellular amastigotes)Giemsa staining9 ± 2185 ± 1 (BALB/c macrophages)20.5

Table 2: Antibacterial Activity of Natural this compound [1][2]

Bacterial StrainGram StainMIC (µM)
Bacillus subtilis (ATCC 6633)Positive7.5
Staphylococcus aureus (ATCC 25923)Positive484
Escherichia coli (ATCC 25922)Negative>1000
Pseudomonas aeruginosa (ATCC 27853)Negative>1000
Salmonella typhimurium (ATCC 14028)Negative>1000

Experimental Protocols

Isolation and Purification of Natural this compound

Natural this compound is isolated from the biomass extracts of the endophytic fungus Exserohilum rostratum. The general workflow is as follows:

  • Fungal Culture and Extraction: E. rostratum is cultured in a suitable broth medium. The fungal biomass is then harvested and extracted with an organic solvent such as ethyl acetate.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to separate fractions based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified by preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/methanol).

  • Structural Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Antiprotozoal Assays

SYBR Green I-based Assay for P. falciparum

  • P. falciparum cultures are synchronized at the ring stage and incubated in 96-well plates.

  • Various concentrations of this compound are added to the wells, and the plates are incubated for 72 hours.

  • The plates are frozen to lyse the red blood cells and release the parasites.

  • SYBR Green I dye, which intercalates with DNA, is added, and fluorescence is measured to quantify parasite proliferation.

Resazurin-based Assay for T. cruzi Epimastigotes

  • Epimastigotes are cultured in a suitable medium and plated in 96-well plates.

  • Different concentrations of this compound are added, and the plates are incubated for 72 hours.

  • Resazurin is added to each well and incubated for another 24 hours. Viable parasites reduce resazurin to the fluorescent resorufin, which is quantified to determine parasite viability.

In Vitro Antibacterial Assay (Microbroth Dilution)
  • Bacterial strains are grown to the mid-logarithmic phase.

  • A serial dilution of this compound is prepared in a 96-well microtiter plate.

  • The bacterial suspension is added to each well.

  • The plates are incubated for 24 hours at 37°C.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Mandatory Visualizations

Proposed General Mechanism of Action for Xanthones

The following diagram illustrates the potential mechanisms by which xanthones, including this compound, may exert their antimicrobial effects.

G cluster_xanthone Xanthone (e.g., this compound) cluster_bacterial_cell Bacterial Cell Xanthone Xanthone Core Membrane Cell Membrane Disruption Xanthone->Membrane Lipophilic interaction Wall Cell Wall Synthesis Inhibition Xanthone->Wall Enzyme inhibition DNA DNA Replication Interference Xanthone->DNA Intercalation/Enzyme inhibition Virulence Virulence Factor Inhibition Xanthone->Virulence e.g., Biofilm formation

Potential antibacterial mechanisms of xanthones.
Proposed Experimental Workflow for Comparing Natural and Synthetic this compound

Once a synthetic route for this compound is established, the following workflow can be employed for a direct and comprehensive comparison.

G cluster_synthesis Source cluster_characterization Characterization cluster_assays Biological Assays cluster_comparison Comparative Analysis Natural Natural this compound (from E. rostratum) Purity Purity Analysis (HPLC, qNMR) Natural->Purity Synthetic Synthetic this compound (Total Synthesis) Synthetic->Purity Structure Structural Verification (NMR, MS) Purity->Structure InVitro In Vitro Efficacy (MIC, IC50) Structure->InVitro Mechanism Mechanism of Action Studies InVitro->Mechanism Toxicity Cytotoxicity Assays Mechanism->Toxicity Efficacy Efficacy Comparison Toxicity->Efficacy

References

Comparative Analysis of Ravenelin's Bioactivity from Diverse Fungal Origins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the varied biological activities of ravenelin, a xanthone produced by several fungal species. This report synthesizes available data on its antimicrobial and antiprotozoal efficacy, details the experimental methodologies for its assessment, and explores its potential mechanisms of action.

This compound, a polyketide-derived xanthone, has demonstrated a spectrum of biological activities, positioning it as a compound of interest for further investigation in drug discovery. This guide provides a comparative analysis of this compound's activity based on its production by different fungal strains, offering a valuable resource for researchers in microbiology, parasitology, and pharmacology.

Quantitative Bioactivity Profile of this compound

The biological efficacy of this compound has been quantified against various pathogens, with notable differences in activity observed depending on the producing fungal strain. The following tables summarize the key inhibitory concentrations of this compound from different fungal sources.

Table 1: Antibacterial Activity of this compound

Fungal Source(s)Target BacteriumMinimum Inhibitory Concentration (MIC)
Exserohilum rostratumBacillus subtilis7.5 µM[1][2]
Staphylococcus aureus484 µM[1]
Talaromyces funiculosus & Diorygma hieroglyphicum (co-culture)Staphylococcus aureus372 µM[1]

Table 2: Antiprotozoal Activity of this compound from Exserohilum rostratum

Target ProtozoanBioassay Endpoint50% Inhibitory Concentration (IC50)
Plasmodium falciparumAntiplasmodial activity3.4 µM[1][2]
Trypanosoma cruzi (epimastigote)Trypanocidal activity5 µM[1][2]
Trypanosoma cruzi (amastigote)Trypanocidal activity9 µM[1][2]

Experimental Protocols

The data presented in this guide are based on established in vitro assays. Understanding these methodologies is crucial for the interpretation and replication of the findings.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The MIC of this compound against various bacterial strains was determined using the broth microdilution method.[2][3]

  • Inoculum Preparation: Bacterial strains are cultured in an appropriate broth medium to achieve a standardized concentration of cells (typically 105 to 106 colony-forming units per milliliter).

  • Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

  • Incubation: The standardized bacterial inoculum is added to each well containing the different concentrations of this compound. The plates are then incubated under optimal growth conditions for the specific bacteria (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[2][3]

Assessment of Antiprotozoal Activity

The SYBR Green I-based fluorescence assay is commonly employed to determine the antiplasmodial activity of compounds like this compound.[2][3]

  • Parasite Culture: P. falciparum is cultured in human red blood cells in a suitable culture medium.

  • Drug Treatment: The cultured parasites are exposed to serial dilutions of this compound for a defined period (e.g., 72 hours).

  • SYBR Green I Staining: After incubation, the SYBR Green I dye, which intercalates with DNA, is added to the wells. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of this compound that reduces parasite growth by 50% compared to untreated controls, is calculated from the dose-response curve.[2][3]

The activity of this compound against both the epimastigote (insect stage) and amastigote (intracellular stage) forms of T. cruzi is assessed.[2][3]

  • Epimastigote Assay: Epimastigotes are cultured in a specific medium and exposed to different concentrations of this compound. Cell viability is typically assessed after 72 hours using a resazurin-based assay or by direct counting.

  • Amastigote Assay: Mammalian cells (e.g., macrophages or fibroblasts) are infected with trypomastigotes, which then differentiate into intracellular amastigotes. The infected cells are then treated with various concentrations of this compound. After a set incubation period, the cells are fixed, stained, and the number of intracellular amastigotes is counted to determine the IC50.[1]

Potential Signaling Pathways and Mechanism of Action

While the precise molecular targets and signaling pathways modulated by this compound are not yet fully elucidated, its classification as a xanthone provides insights into its potential mechanisms of action. Xanthones, as a class, are known to exert their biological effects through multiple pathways.

General Mechanisms of Action for Xanthones

Xanthones are recognized for their ability to modulate inflammatory responses and induce cytotoxicity in cancer cells.[4][5] These effects are often attributed to their influence on key signaling cascades.

  • Anti-inflammatory Action: Xanthones can modulate the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α, as well as the anti-inflammatory cytokine IL-10.[4] Furthermore, they have been shown to regulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory process.[4]

  • Anticancer Activity: The cytotoxic effects of xanthones against cancer cells are often mediated through the induction of apoptosis via caspase activation.[5] They can also inhibit protein kinases and the aromatase enzyme, and interfere with prostaglandin PG-E2 signaling, all of which are critical for cancer cell proliferation and survival.[5]

  • Antioxidant Activity: Many xanthones exhibit potent antioxidant properties by acting as free radical scavengers.[6]

The diagram below illustrates a generalized workflow for the isolation and bioactivity screening of this compound, and a conceptual representation of potential signaling pathways that xanthones may modulate based on current literature.

G cluster_workflow Isolation and Bioactivity Screening Workflow cluster_pathways Potential Signaling Pathways Modulated by Xanthones cluster_inflammatory Inflammatory Response cluster_cancer Cancer Cell Proliferation Fungal_Culture Fungal Strain Culture (e.g., Exserohilum rostratum) Extraction Extraction of Secondary Metabolites Fungal_Culture->Extraction Purification Purification of this compound (e.g., Chromatography) Extraction->Purification Bioassays Bioactivity Assays (Antibacterial, Antiprotozoal) Purification->Bioassays Data_Analysis Data Analysis (MIC, IC50 Determination) Bioassays->Data_Analysis Xanthones Xanthones (e.g., this compound) NFkB NF-κB Pathway Xanthones->NFkB Regulation MAPK MAPK Pathway Xanthones->MAPK Regulation Caspases Caspase Activation (Apoptosis) Xanthones->Caspases Induction Protein_Kinases Protein Kinase Inhibition Xanthones->Protein_Kinases Inhibition Cytokines Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines Modulation MAPK->Cytokines Modulation

Caption: Workflow for this compound isolation and screening, and potential signaling pathways modulated by xanthones.

Conclusion

This compound exhibits significant antimicrobial and antiprotozoal activities, with its efficacy varying based on the producing fungal strain. The data compiled in this guide highlight the potential of this compound as a lead compound for the development of new therapeutic agents. Further research is warranted to elucidate the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action and to optimize its therapeutic potential. The detailed experimental protocols provided herein should facilitate the standardization of future studies, enabling more robust comparisons of this compound's activity from different fungal sources.

References

Ravenelin in the Landscape of Natural Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents from natural sources. Ravenelin, a xanthone produced by various fungi, represents a class of compounds with recognized antimicrobial properties. However, a direct comparative analysis of its antifungal efficacy against other natural agents is hampered by a notable lack of specific data in publicly available scientific literature. This guide provides a comprehensive comparison of the broader class of fungal xanthones, to which this compound belongs, with established natural and conventional antifungal agents. The data presented herein is based on available experimental evidence for xanthones and other well-characterized natural antifungals, offering a valuable resource for researchers in the field.

Quantitative Comparison of Antifungal Activity

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key parameters to quantify and compare the in vitro efficacy of antifungal compounds. The following tables summarize the available MIC values for various natural and conventional antifungal agents against clinically significant fungal pathogens, Candida albicans and Aspergillus fumigatus. It is important to note the absence of specific MIC or MFC data for this compound against these fungal species in the reviewed literature. The data for "Fungal Xanthones" represents a range of values reported for various xanthone derivatives isolated from fungi.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Candida albicans

Compound ClassNatural Compound/DrugMIC Range (µg/mL)Reference(s)
Fungal Xanthones Various Derivatives8 - >128[1][2]
Polyenes Amphotericin B0.0625 - 4[3][4]
Azoles Fluconazole0.125 - >64[3][5]
Echinocandins Caspofungin0.015 - 1.0[6]

Table 2: Minimum Inhibitory/Effective Concentration (MIC/MEC) in µg/mL against Aspergillus fumigatus

Compound ClassNatural Compound/DrugMIC/MEC Range (µg/mL)Reference(s)
Fungal Xanthones Various Derivatives32 - >128[7]
Polyenes Amphotericin B0.125 - 2[8]
Azoles Voriconazole0.25 - 2[9]
Echinocandins Caspofungin (MEC)0.03 - 0.06[9]

Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible assessment of antifungal activity. The following sections detail the methodologies commonly employed in the studies cited in this guide.

Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27/M38)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[10][11][12][13]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

  • Drug Dilution: The test compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate. The plate is incubated at 35°C for 24-48 hours for yeasts and at 35°C for 48-72 hours for molds.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the drug-free control well). For echinocandins against Aspergillus, a Minimum Effective Concentration (MEC) is often determined, which is the lowest drug concentration at which short, stubby, highly branched hyphae are observed microscopically.[14]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Inoculum Suspension (0.5 McFarland) A->B D Inoculation of Microtiter Plate B->D C Serial Drug Dilution in Microtiter Plate C->D E Incubation (35°C, 24-72h) D->E F Visual or Spectrophotometric Reading E->F G MIC/MEC Determination F->G

Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Ergosterol Biosynthesis Inhibition Assay

A common mechanism of action for antifungal agents, including some xanthones, is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[15][16][17]

Objective: To quantify the inhibition of ergosterol production by a test compound.

Methodology:

  • Fungal Culture and Treatment: Fungal cells are grown in a suitable broth medium to mid-logarithmic phase. The culture is then treated with various concentrations of the test compound and incubated for a defined period.

  • Sterol Extraction: The fungal cells are harvested, and the total sterols are extracted using a saponification method with alcoholic potassium hydroxide, followed by extraction with a non-polar solvent like n-heptane or chloroform.

  • Quantification: The extracted sterols are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The amount of ergosterol in treated cells is compared to that in untreated control cells to determine the percentage of inhibition.

G cluster_treatment Cell Treatment cluster_extraction Extraction cluster_analysis Analysis A Fungal Culture (Mid-log phase) B Incubation with Test Compound A->B C Cell Harvesting B->C D Saponification & Sterol Extraction C->D E HPLC or GC-MS Analysis D->E F Quantification of Ergosterol Inhibition E->F

Experimental Workflow for Ergosterol Biosynthesis Inhibition Assay.

Mechanisms of Action: A Comparative Overview

Understanding the mechanism of action is critical for the development of effective antifungal therapies. The diagram below illustrates the proposed or established signaling pathways and cellular targets of fungal xanthones and other major classes of antifungal agents.

G cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cluster_nucleus Nucleus Glucan β-(1,3)-D-Glucan Ergosterol Ergosterol DNA DNA/RNA Synthesis Xanthones Fungal Xanthones Xanthones->Ergosterol Inhibition of Biosynthesis Polyenes Polyenes (Amphotericin B) Polyenes->Ergosterol Binding & Pore Formation Azoles Azoles (Fluconazole) Azoles->Ergosterol Inhibition of Biosynthesis Echinocandins Echinocandins (Caspofungin) Echinocandins->Glucan Inhibition of Synthase

Proposed Mechanisms of Action for Antifungal Agents.

Fungal Xanthones: While the exact mechanism for all fungal xanthones is not fully elucidated, several studies suggest that they interfere with the integrity of the fungal cell membrane by inhibiting ergosterol biosynthesis.[15][16] Some synthetic xanthone derivatives have also been shown to target fungal topoisomerase II, an enzyme involved in DNA replication.[1]

Polyenes (e.g., Amphotericin B): This class of antifungals binds directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular components, ultimately causing cell death.

Azoles (e.g., Fluconazole): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane function.

Echinocandins (e.g., Caspofungin): Echinocandins non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This disruption of the cell wall leads to osmotic instability and cell death.[18]

Conclusion

While this compound itself remains an understudied natural product in the context of its antifungal properties, the broader class of fungal xanthones demonstrates promising, albeit moderate, in vitro activity against key fungal pathogens. Their potential mechanism of action, primarily targeting the fungal cell membrane via ergosterol biosynthesis inhibition, aligns with the strategies of some clinically successful antifungal drugs. Compared to potent, well-established natural antifungals like amphotericin B and the synthetic echinocandins and azoles, the currently available data suggests that fungal xanthones generally exhibit higher MIC values.

Further research is critically needed to isolate and characterize the antifungal activity of this compound specifically. Comprehensive studies employing standardized methodologies are required to determine its MIC and MFC values against a wide range of fungal pathogens. Elucidating its precise mechanism of action and evaluating its efficacy and toxicity in vivo will be essential steps in assessing its true potential as a lead compound for the development of new antifungal therapies. This guide serves as a foundational resource to contextualize the current knowledge on fungal xanthones and to highlight the significant research gaps that need to be addressed to fully understand the therapeutic potential of this compound.

References

A Comparative Guide to the In Vivo Efficacy of Ravenelin in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available literature does not contain in vivo efficacy studies for Ravenelin in animal models. The following guide summarizes the existing in vitro data for this compound and presents a series of hypothetical in vivo study designs based on these findings. These frameworks are intended to guide researchers in designing preclinical trials to evaluate the potential of this compound against relevant diseases, comparing it with established standard-of-care alternatives.

This compound: A Profile of In Vitro Biological Activity

This compound is a natural xanthone compound that has demonstrated a range of biological activities in laboratory settings. Its potential as a therapeutic agent is suggested by its cytotoxic effects against a human cancer cell line and its potent activity against protozoan parasites.[1][2][3] These in vitro findings provide a strong rationale for advancing this compound into in vivo preclinical studies.

A summary of the key in vitro efficacy data for this compound is presented below.

Table 1: In Vitro Activity of this compound

Assay TypeTargetMetricValueReference
Anticancer Activity
CytotoxicityHepG2 (Hepatocellular Carcinoma)CC₅₀> 50 µM[1][2]
Antiprotozoal Activity
AntiplasmodialPlasmodium falciparum (3D7 strain)IC₅₀3.4 ± 0.4 µM[1][2][3]
TrypanocidalTrypanosoma cruzi (epimastigote)IC₅₀5 ± 1 µM[1][2][3]
TrypanocidalTrypanosoma cruzi (intracellular amastigote)IC₅₀9 ± 2 µM[1][2][3]
General Cytotoxicity
CytotoxicityBALB/c Peritoneal MacrophagesCC₅₀185 ± 1 µM[1][2]

Hypothetical In Vivo Efficacy Study: this compound for Hepatocellular Carcinoma (HCC)

Given this compound's demonstrated cytotoxicity against the HepG2 human hepatocellular carcinoma cell line, a logical next step is to evaluate its anti-tumor efficacy in an in vivo xenograft model.[1][2] This hypothetical study compares this compound with Sorafenib and Doxorubicin, two commonly used agents in HCC treatment.

Comparative Agents
  • Sorafenib: A multi-kinase inhibitor that is a standard of care for advanced HCC. It targets pathways involved in cell proliferation and angiogenesis, such as the RAF/MEK/ERK pathway.[4]

  • Doxorubicin: A cytotoxic anthracycline antibiotic widely used in chemotherapy for various cancers, including HCC.[5][6][7][8]

Experimental Protocol: Subcutaneous HCC Xenograft Model
  • Cell Culture: Human HepG2 cells are cultured in appropriate media until they reach the desired confluence for implantation.

  • Animal Model: Six-to-eight-week-old female athymic nude mice (nu/nu) are used. Animals are acclimatized for at least one week under standard laboratory conditions.[9]

  • Tumor Implantation: Each mouse is subcutaneously injected in the right flank with a suspension of 5 x 10⁶ HepG2 cells in a 1:1 mixture of serum-free medium and Matrigel.[9]

  • Tumor Growth Monitoring: Tumor dimensions are measured bi-weekly using digital calipers. Tumor volume is calculated using the modified ellipsoid formula: Volume = 0.5 x (Length x Width²) .[10][11]

  • Group Randomization: When tumors reach an average volume of approximately 100-150 mm³, mice are randomly assigned to one of the following treatment groups (n=8-10 mice per group):

    • Vehicle Control (e.g., 0.5% CMC in saline, p.o., daily)

    • This compound (Dose 1, e.g., 25 mg/kg, p.o., daily)

    • This compound (Dose 2, e.g., 50 mg/kg, p.o., daily)

    • Sorafenib (30 mg/kg, p.o., daily)[4]

    • Doxorubicin (2 mg/kg, i.p., twice weekly)

  • Treatment and Monitoring: Animals are treated according to the schedule for 21 days. Body weight is recorded twice weekly as a measure of systemic toxicity.

  • Efficacy Endpoints: The primary endpoint is tumor growth inhibition. At the end of the study, mice are euthanized, and final tumor volumes and weights are recorded. Tumors may be excised for further histopathological or molecular analysis.

Hypothetical Data Presentation

Table 2: Hypothetical Efficacy of this compound in an HCC Xenograft Model

Treatment GroupMean Tumor Volume (mm³) Day 21% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control 1250 ± 150-+5.0 ± 2.0
This compound (25 mg/kg) 875 ± 11030+1.5 ± 2.5
This compound (50 mg/kg) 550 ± 9556-2.0 ± 3.0
Sorafenib (30 mg/kg) 600 ± 10552-4.5 ± 3.5
Doxorubicin (2 mg/kg) 450 ± 8064-8.0 ± 4.0

Visualizations: Workflow and Signaling Pathway

experimental_workflow_hcc cluster_prep Preparation cluster_model Model Development cluster_treatment Treatment & Analysis HepG2 HepG2 Cell Culture Harvest Harvest & Prepare 5x10^6 cells/mouse HepG2->Harvest Implant Subcutaneous Implantation Harvest->Implant Mice Athymic Nude Mice Mice->Implant Monitor Monitor Tumor Growth (Target: 100-150 mm³) Implant->Monitor Randomize Randomize into 5 Groups Monitor->Randomize Treat 21-Day Treatment (this compound, Sorafenib, Doxorubicin, Vehicle) Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Endpoint Endpoint Analysis: Tumor Weight, TGI Measure->Endpoint

HCC In Vivo Study Workflow

raf_mek_erk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sorafenib Sorafenib Sorafenib->RAF

Sorafenib's Target: RAF/MEK/ERK Pathway

Hypothetical In Vivo Efficacy Study: this compound for Chagas Disease

This compound's potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, warrants in vivo investigation.[1][2][3] This hypothetical study evaluates this compound's efficacy in an acute murine model of T. cruzi infection, with Benznidazole as the gold-standard comparator.

Comparative Agent
  • Benznidazole: A primary antiparasitic drug used for treating Chagas disease. It is effective in the acute phase of the infection.[12][13][14]

Experimental Protocol: Acute T. cruzi Infection Model
  • Parasite Culture: Trypanosoma cruzi (e.g., Y strain) trypomastigotes are maintained and harvested from cell culture.

  • Animal Model: Six-week-old male BALB/c mice are used. Animals are acclimatized for one week.

  • Infection: Mice are infected via intraperitoneal (i.p.) injection with 1x10⁴ bloodstream trypomastigotes.[15]

  • Group Randomization and Treatment: On day 5 post-infection, when parasitemia is typically established, mice are randomized into treatment groups (n=8-10 mice per group):

    • Vehicle Control (p.o., daily)

    • This compound (Dose 1, e.g., 25 mg/kg, p.o., daily)

    • This compound (Dose 2, e.g., 50 mg/kg, p.o., daily)

    • Benznidazole (100 mg/kg, p.o., daily)[13]

  • Treatment Duration: Treatment is administered for 20 consecutive days.[13]

  • Efficacy Endpoints:

    • Parasitemia: Blood samples are collected from the tail vein every 2-3 days, and parasite numbers are counted using a Neubauer chamber.

    • Survival: Animal survival is monitored daily for up to 40 days post-infection.

Hypothetical Data Presentation

Table 3: Hypothetical Efficacy of this compound in an Acute Chagas Disease Model

Treatment GroupPeak Parasitemia (parasites/mL)% Reduction in Peak ParasitemiaSurvival Rate (%) at Day 40
Vehicle Control 2.5 x 10⁶-0
This compound (25 mg/kg) 1.1 x 10⁶5640
This compound (50 mg/kg) 0.4 x 10⁶8480
Benznidazole (100 mg/kg) < 0.1 x 10⁶>95100

Visualization: Experimental Workflow

experimental_workflow_chagas cluster_prep Preparation cluster_model Infection cluster_treatment Treatment & Analysis Parasite T. cruzi Culture (Y strain) Harvest Harvest Trypomastigotes Parasite->Harvest Infect Infect with 1x10⁴ parasites (i.p.) Harvest->Infect Mice BALB/c Mice Mice->Infect Randomize Randomize Groups (Day 5 p.i.) Infect->Randomize Treat 20-Day Treatment (this compound, Benznidazole, Vehicle) Randomize->Treat Monitor Monitor Parasitemia & Survival Treat->Monitor Endpoint Final Survival Rate (Day 40) Monitor->Endpoint

Chagas Disease In Vivo Study Workflow

Hypothetical In Vivo Efficacy Study: this compound for Malaria

The antiplasmodial activity of this compound against Plasmodium falciparum suggests its potential as an antimalarial agent.[1][2][3] A humanized mouse model is required to test the efficacy of compounds against this human-specific parasite. This hypothetical study compares this compound to Artesunate, a cornerstone of modern malaria treatment.

Comparative Agent
  • Artesunate: A semi-synthetic derivative of artemisinin, it is a fast-acting blood schizonticide used in artemisinin-based combination therapies (ACTs) for uncomplicated and severe malaria.[16][17]

Experimental Protocol: P. falciparum Humanized Mouse Model
  • Animal Model: Severely immunodeficient mice (e.g., NOD-scid IL2Rγ-null) are engrafted with human erythrocytes to permit P. falciparum infection.[18][19][20]

  • Infection: Mice are infected intravenously with P. falciparum (e.g., 3D7 strain) infected human red blood cells.

  • Group Randomization and Treatment: Once a stable parasitemia of ~1% is achieved, mice are randomized into treatment groups (n=5-8 mice per group):

    • Vehicle Control (p.o., daily)

    • This compound (Dose 1, e.g., 50 mg/kg, p.o., daily)

    • This compound (Dose 2, e.g., 100 mg/kg, p.o., daily)

    • Artesunate (50 mg/kg, p.o., daily)[21]

  • Treatment Duration: Treatment is administered for 4 consecutive days (a standard 4-day suppression test).

  • Efficacy Endpoints:

    • Parasitemia: Thin blood smears are prepared daily from tail blood, stained with Giemsa, and parasitemia is determined by microscopic examination.

    • Parasite Clearance: The time to clear parasites from the peripheral blood is recorded.

Hypothetical Data Presentation

Table 4: Hypothetical Efficacy of this compound in a Malaria Humanized Mouse Model

Treatment GroupParasitemia Day 4 (%)% Parasite Reduction vs. ControlMean Survival Time (Days)
Vehicle Control 15.5 ± 3.0-8
This compound (50 mg/kg) 7.0 ± 2.154.815
This compound (100 mg/kg) 2.5 ± 1.583.9>21
Artesunate (50 mg/kg) <0.1>99>21 (Cured)

Visualization: Experimental Workflow

experimental_workflow_malaria cluster_prep Model Preparation cluster_model Infection cluster_treatment Treatment & Analysis Mice Immunodeficient Mice (e.g., NSG) Engraft Engraft with Human Erythrocytes Mice->Engraft Infect Infect with P. falciparum (i.v.) Engraft->Infect Monitor Monitor Parasitemia (Target: ~1%) Infect->Monitor Randomize Randomize into 4 Groups Monitor->Randomize Treat 4-Day Treatment (this compound, Artesunate, Vehicle) Randomize->Treat Measure Daily Parasitemia Measurement Treat->Measure Endpoint Determine Parasite Reduction & Survival Measure->Endpoint

Malaria In Vivo Study Workflow

References

Structure-Activity Relationship of Ravenelin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ravenelin, a naturally occurring xanthone produced by various fungi, has garnered interest in the scientific community for its diverse biological activities, including antibacterial and antiprotozoal effects.[1][2][3][4] The development of this compound analogs is a promising avenue for enhancing its therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of xanthone derivatives, the structural core of this compound, to inform the rational design of novel and more potent analogs. While direct and extensive SAR studies on a wide range of this compound analogs are not abundantly available in the public domain, examining the SAR of the broader xanthone class offers valuable insights.

Comparative Analysis of Biological Activity

The biological activity of xanthone derivatives is significantly influenced by the nature and position of substituents on the xanthone scaffold. Modifications can dramatically alter the potency and selectivity of these compounds across various biological targets.

Acetylcholinesterase Inhibitory Activity

A study on a series of 1-hydroxy-3-O-substituted xanthone derivatives revealed key structural requirements for acetylcholinesterase (AChE) inhibition. The data indicates that the nature of the substituent at the C-3 position plays a crucial role in determining the inhibitory potency.

CompoundSubstituent at C-3IC50 (μM) for AChE Inhibition
1-OH> 100
2a-O(CH2)CH355.3
2b-O(CH2)2CH345.1
2c-O(CH2)3CH333.7
2d-O(CH2)4CH330.2
2e-O(CH2)5CH338.9
2f-O(CH2)6CH342.8
2g-O-allyl20.8
2j-O-(CH2)2CH=CH221.5

Source: Synthesis of 1-hydroxy-3-O-substituted xanthone derivatives and their structure-activity relationship on acetylcholinesterase inhibitory effect.[5]

The SAR analysis of these compounds indicated that hydrophobic interactions of the substituent groups at the C-3 position of the xanthone core have a positive impact on the inhibitory effects.[5] Specifically, xanthone derivatives substituted with a carbon-carbon double bond or an alkylated phenyl group in linear chains are favorable for this activity.[5]

Cytotoxic Activity Against Cancer Cell Lines

The substitution pattern on the xanthone nucleus is also a critical determinant of its cytotoxic activity. A study investigating a series of xanthone derivatives isolated from Mesua species demonstrated that the presence of diprenyl, dipyrano, and prenylated pyrano substituent groups contributed to their cytotoxicity against various human cancer cell lines.[6]

CompoundCell Line: Raji (IC50 μM)Cell Line: SNU-1 (IC50 μM)Cell Line: K562 (IC50 μM)Cell Line: LS-174T (IC50 μM)Cell Line: SK-MEL-28 (IC50 μM)Cell Line: IMR-32 (IC50 μM)Cell Line: HeLa (IC50 μM)Cell Line: Hep G2 (IC50 μM)Cell Line: NCI-H23 (IC50 μM)
Mesuaferrin A2.13.51.84.22.53.92.83.14.5
Macluraxanthone1.52.81.23.11.92.52.12.43.3
α-Mangostin1.12.20.92.51.42.01.71.92.8

Source: Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives From Mesua Beccariana, Mesua Ferrea and Mesua Congestiflora Towards Nine Human Cancer Cell Lines.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are the protocols for the key experiments cited in this guide.

Acetylcholinesterase Inhibition Assay

The acetylcholinesterase inhibitory activity of the xanthone derivatives was determined using a modified Ellman's method.

  • Enzyme and Substrate Preparation: Acetylcholinesterase (AChE, from electric eel), acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) were used. The enzyme solution was prepared in a phosphate buffer (pH 8.0).

  • Assay Procedure:

    • In a 96-well microplate, 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer were added.

    • 25 µL of the test compound solution (dissolved in methanol and diluted with buffer) at varying concentrations was added to the wells.

    • The reaction was initiated by adding 25 µL of 0.2 U/mL AChE solution.

    • The absorbance was measured at 405 nm every 45 seconds for 2 minutes using a microplate reader.

    • The percentage of inhibition was calculated by comparing the rates of reaction of the sample with that of the control (methanol instead of test compound).

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the AChE activity, was determined by plotting the percentage of inhibition against the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the xanthone derivatives against various human cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

    • The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL).

    • The plates were incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability was calculated relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined from the dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are essential for understanding complex biological data and experimental processes.

SAR_Xanthone_AChE cluster_xanthone Xanthone Core cluster_substituents Substituents at C-3 cluster_activity AChE Inhibitory Activity Xanthone Xanthone Scaffold Alkyl Alkyl Chains Xanthone->Alkyl Modification Alkenyl Alkenyl Groups Xanthone->Alkenyl Modification Alkynyl Alkynyl Groups Xanthone->Alkynyl Modification Phenyl Alkylated Phenyl Xanthone->Phenyl Modification HighActivity Increased Potency Alkyl->HighActivity Moderately Favorable (Optimal Chain Length) Alkenyl->HighActivity Favorable LowActivity Decreased Potency Alkynyl->LowActivity Less Favorable Phenyl->HighActivity Favorable

Caption: SAR of Xanthone Derivatives on AChE Inhibition.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound or Xanthone Core Synth Chemical Modification (e.g., Alkylation, Acylation) Start->Synth Analogs Series of this compound Analogs Synth->Analogs PrimaryAssay Primary Biological Assay (e.g., Antibacterial, Anticancer) Analogs->PrimaryAssay HitID Hit Identification PrimaryAssay->HitID SecondaryAssay Secondary Assays (e.g., Enzyme Inhibition, Cytotoxicity) HitID->SecondaryAssay SAR Structure-Activity Relationship Analysis SecondaryAssay->SAR Lead Lead Compound Selection SAR->Lead

Caption: Workflow for SAR Studies of this compound Analogs.

References

Independent Verification of Ravenelin's Antiprotozoal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiprotozoal activity of Ravenelin, a xanthone isolated from the endophytic fungus Exserohilum rostratum, with established alternative drugs. The information presented is supported by experimental data to aid in the evaluation of its potential as a lead compound in drug development.

Executive Summary

This compound has demonstrated promising in vitro activity against the protozoan parasites Plasmodium falciparum, the causative agent of malaria, and Trypanosoma cruzi, the etiological agent of Chagas disease.[1][2][3] Experimental data reveals that this compound exhibits inhibitory effects on these parasites at low micromolar concentrations.[3] When compared to standard antiprotozoal drugs, this compound's efficacy is noteworthy, particularly its selectivity for inhibiting parasite growth over mammalian cell lines. This guide summarizes the available quantitative data, details the experimental methodologies used for its verification, and provides a visual representation of its putative mechanism of action.

Quantitative Data Summary

The in vitro antiprotozoal activity of this compound against P. falciparum (chloroquine-sensitive 3D7 strain) and T. cruzi (epimastigote and intracellular amastigote forms) is summarized below. For comparative purposes, the efficacy of the standard antimalarial drug Artesunate and the anti-trypanosomal drug Benznidazole are also included.[3]

CompoundTarget OrganismFormIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)
This compound Plasmodium falciparumAsexual Stages3.4 ± 0.4> 50 (HepG2)> 14.7
Trypanosoma cruziEpimastigote5 ± 1185 ± 1 (Peritoneal Macrophages)37
Intracellular Amastigote9 ± 2185 ± 1 (Peritoneal Macrophages)20.6
Artesunate Plasmodium falciparumAsexual Stages0.0085 ± 0.0008Not ReportedNot Applicable
Benznidazole Trypanosoma cruziEpimastigote22 ± 1Not ReportedNot Applicable
Intracellular Amastigote2 ± 1Not ReportedNot Applicable

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher potency. CC50: Half-maximal cytotoxic concentration against mammalian cells. A higher CC50 value indicates lower toxicity to host cells. Selectivity Index (SI): Calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the parasite over host cells.

Putative Mechanism of Action of Xanthones against Protozoa

While the precise signaling pathways affected by this compound have not been fully elucidated, the antiprotozoal mechanism of xanthone compounds is believed to involve the disruption of heme metabolism, which is critical for the survival of both Plasmodium and Trypanosoma parasites.[4][5]

G Putative Antiprotozoal Mechanism of Xanthones cluster_parasite Protozoan Parasite Hb Hemoglobin (Host Protein) Heme Free Heme (Toxic) Hb->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Heme Polymerization (Detoxification) Parasite Death Parasite Death Heme->Parasite Death Accumulation & Toxicity FoodVacuole Food Vacuole This compound This compound (Xanthone) This compound->Heme Complexation This compound->Hemozoin Inhibition of Heme Polymerization

Caption: Putative mechanism of this compound's antiprotozoal action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the inhibitory effect of a compound on the growth of P. falciparum in human red blood cells.

G Workflow for In Vitro Antiplasmodial Assay start Start culture Culture P. falciparum (3D7 strain) in human RBCs start->culture plate Plate parasite culture in 96-well plates culture->plate add_compounds Add serial dilutions of This compound and control drugs plate->add_compounds incubate Incubate for 72 hours add_compounds->incubate lyse Lyse cells and add SYBR Green I dye incubate->lyse read Measure fluorescence (DNA content) lyse->read calculate Calculate IC50 values read->calculate end End calculate->end

Caption: Experimental workflow for the antiplasmodial activity assay.

Methodology:

  • Parasite Culture: P. falciparum (chloroquine-sensitive 3D7 strain) is cultured in human red blood cells (RBCs) in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Assay Plate Preparation: Asynchronous parasite cultures with approximately 2% parasitemia and 1% hematocrit are plated into 96-well microplates.

  • Compound Addition: Test compounds (this compound) and standard drugs (Artesunate) are serially diluted and added to the wells.

  • Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration.[1][3]

In Vitro Anti-trypanosomal Activity Assay

This assay evaluates the effect of a compound on both the extracellular (epimastigote) and intracellular (amastigote) forms of T. cruzi.

Methodology for Epimastigotes:

  • Parasite Culture: Epimastigotes of T. cruzi are cultured in liver infusion tryptose (LIT) medium.

  • Assay Plate Preparation: Parasites in the logarithmic growth phase are plated in 96-well plates.

  • Compound Addition: Serial dilutions of this compound and the standard drug Benznidazole are added to the wells.

  • Incubation: Plates are incubated for 72 hours at 28°C.

  • Growth Assessment: Parasite growth is assessed by measuring the optical density at 620 nm.

  • Data Analysis: IC50 values are calculated from the dose-response curves.[1][3]

Methodology for Intracellular Amastigotes:

  • Host Cell Culture: Peritoneal macrophages are harvested from BALB/c mice and plated in 96-well plates.

  • Infection: Macrophages are infected with trypomastigote forms of T. cruzi.

  • Compound Treatment: After infection, the cells are treated with different concentrations of this compound or Benznidazole.

  • Incubation: The plates are incubated for 48 hours.

  • Staining and Microscopy: Cells are fixed, stained with Giemsa, and the number of intracellular amastigotes is counted by light microscopy.

  • Data Analysis: The percentage of inhibition of amastigote proliferation is used to determine the IC50 value.[2][3]

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the toxicity of a compound to mammalian cells.

Methodology:

  • Cell Culture: Human hepatocarcinoma (HepG2) cells or peritoneal macrophages are cultured in appropriate media and plated in 96-well plates.

  • Compound Addition: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The CC50 value is calculated, representing the concentration of the compound that reduces cell viability by 50%.[1][3]

Comparison with a Broader Range of Antiprotozoal Drugs

To provide a more comprehensive context for this compound's activity, the following table outlines the mechanisms of action of a wider array of drugs used to treat malaria and Chagas disease.

DiseaseDrug ClassRepresentative DrugsMechanism of Action
Malaria Artemisinin derivativesArtesunate, ArtemetherProduction of reactive oxygen species (ROS) that damage parasite proteins.[6]
QuinolinesChloroquine, Quinine, MefloquineInhibit the polymerization of heme into hemozoin, leading to the accumulation of toxic free heme.[7]
AntifolatesPyrimethamine, ProguanilInhibit dihydrofolate reductase, an enzyme essential for folic acid synthesis in the parasite.[8]
NaphthoquinoneAtovaquoneInhibits the parasite's mitochondrial electron transport chain.[9]
Chagas Disease Nitroimidazoles/NitrofuransBenznidazole, NifurtimoxGeneration of radical species and electrophilic metabolites that damage parasitic DNA and other macromolecules.[10]
AzolesPosaconazole, RavuconazoleInhibit the enzyme sterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of the parasite's cell membrane.[11][12]
Cysteine Protease InhibitorsK777Inhibit cruzipain, a major cysteine protease of T. cruzi that is essential for its survival and replication.[12]

Conclusion

The available data indicates that this compound is a promising natural compound with significant antiprotozoal activity against P. falciparum and T. cruzi.[13] Its favorable selectivity index suggests a potential for a good therapeutic window.[3] While the exact mechanism of action requires further investigation, its classification as a xanthone points towards the disruption of heme metabolism as a likely target.[4][5] Further preclinical and in vivo studies are warranted to fully assess the therapeutic potential of this compound and its derivatives as novel antiprotozoal agents.

References

Benchmarking Ravenelin's Performance in High-Throughput Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ravenelin's performance with alternative compounds in the context of high-throughput screening (HTS) for antimicrobial and antiparasitic drug discovery. The information presented is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for evaluating this compound's potential as a lead compound.

Performance Benchmarking: this compound vs. Standard Antimicrobial and Antiparasitic Agents

This compound, a xanthone isolated from the endophytic fungus Exserohilum rostratum, has demonstrated notable bioactivity.[1] To contextualize its performance, the following tables summarize its efficacy against various pathogens and compare it to established antimicrobial and antiparasitic drugs.

Table 1: Antibacterial Activity of this compound and Standard Antibiotics
CompoundOrganismMethodEndpointActivityCytotoxicity (CC₅₀)Selectivity Index (SI)Reference
This compound Bacillus subtilisMicrobroth DilutionMIC7.5 µM> 50 µM (HepG2), 185 µM (Peritoneal Macrophages)> 6.7 (HepG2), 24.7 (Macrophages)[1][2]
This compound Staphylococcus aureusMicrobroth DilutionMIC484 µM> 50 µM (HepG2), 185 µM (Peritoneal Macrophages)> 0.1 (HepG2), 0.38 (Macrophages)[2]
AmoxicillinBacillus subtilis-MICVaries by strain--[2]
TerramycinStaphylococcus aureus-MICVaries by strain--[2]

Note: Direct comparative studies of this compound with Amoxicillin and Terramycin under identical HTS conditions were not available. The data for standard antibiotics is presented for contextual reference. The Selectivity Index (SI) is calculated as CC₅₀ / MIC.

Table 2: Antiparasitic Activity of this compound and Standard Antiparasitic Drugs
CompoundOrganismMethodEndpointActivity (IC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI)Reference
This compound Plasmodium falciparumSYBR Green I AssayIC₅₀3.4 ± 0.4 µM> 50 µM (HepG2), 185 µM (Peritoneal Macrophages)> 14.7 (HepG2), 54.4 (Macrophages)[1][2]
This compound Trypanosoma cruzi (epimastigote)-IC₅₀5 ± 1 µM> 50 µM (HepG2), 185 µM (Peritoneal Macrophages)> 10 (HepG2), 37 (Macrophages)[1][2]
This compound Trypanosoma cruzi (amastigote)-IC₅₀9 ± 2 µM> 50 µM (HepG2), 185 µM (Peritoneal Macrophages)> 5.6 (HepG2), 20.6 (Macrophages)[1][2]
PentamidineTrypanosoma brucei-EC₅₀1.6 ± 0.2 nM--[3]
MiltefosineLeishmania infantum-EC₅₀2.5 µM--[3]
Amphotericin BLeishmania infantum-EC₅₀0.2 µM--[3]

Note: The data for this compound and standard antiparasitic drugs are compiled from different studies and are for comparative purposes. The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀.

Potential Mechanism of Action: Modulation of the Nrf2/ARE Signaling Pathway

While the precise molecular targets of this compound are yet to be fully elucidated, compounds belonging to the xanthone class have been shown to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[4][5] This pathway is a critical cellular defense mechanism against oxidative stress. It is plausible that this compound exerts some of its biological effects through the modulation of this pathway.

Nrf2_ARE_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibition? Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Caption: Putative modulation of the Nrf2/ARE signaling pathway by this compound.

Experimental Protocols for High-Throughput Screening

The following protocols are representative methodologies for conducting primary HTS to identify compounds with antimicrobial or antiparasitic activity.

Antimicrobial Susceptibility HTS Protocol

This protocol is designed for the rapid screening of compound libraries against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.

Materials:

  • Bacterial strains (B. subtilis, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 384-well microplates

  • Compound library (including this compound and controls) dissolved in DMSO

  • Positive control (e.g., Amoxicillin, Terramycin)

  • Negative control (DMSO)

  • Resazurin solution

  • Automated liquid handling system

  • Microplate incubator

  • Microplate reader (absorbance and fluorescence)

Workflow:

HTS_Workflow_Antimicrobial Start Start Compound_Plating Compound Plating (50 nL in 384-well plate) Start->Compound_Plating Bacterial_Inoculation Bacterial Inoculation (50 µL of bacterial suspension) Compound_Plating->Bacterial_Inoculation Incubation Incubation (16-20h at 37°C) Bacterial_Inoculation->Incubation Resazurin_Addition Resazurin Addition (10 µL) Incubation->Resazurin_Addition Incubation_2 Incubation (2-4h at 37°C) Resazurin_Addition->Incubation_2 Fluorescence_Reading Fluorescence Reading (Ex/Em: 560/590 nm) Incubation_2->Fluorescence_Reading Data_Analysis Data Analysis (Hit Identification) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow for antimicrobial activity.

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate to achieve the desired final screening concentration.

  • Bacterial Inoculation: Prepare a bacterial suspension in MHB adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Dispense 50 µL of the bacterial suspension into each well.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours.

  • Data Acquisition: Measure fluorescence intensity using a microplate reader (Excitation/Emission: ~560/590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls. Compounds exceeding a predefined inhibition threshold are identified as primary hits.

Antiparasitic (e.g., Plasmodium falciparum) HTS Protocol

This protocol is based on the SYBR Green I assay for measuring parasite proliferation.

Materials:

  • P. falciparum culture (synchronized at the ring stage)

  • Complete parasite culture medium

  • 384-well black, clear-bottom microplates

  • Compound library (including this compound and controls) dissolved in DMSO

  • Positive control (e.g., Chloroquine, Artemisinin)

  • Negative control (DMSO)

  • SYBR Green I lysis buffer

  • Automated liquid handling system

  • Plate reader with fluorescence detection

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds into 384-well plates.

  • Parasite Seeding: Add 50 µL of synchronized P. falciparum ring-stage culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

  • Lysis and Staining: Add 50 µL of SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Measure fluorescence intensity using a microplate reader (Excitation/Emission: ~485/530 nm).

  • Data Analysis: Determine the IC₅₀ values for each compound by fitting the dose-response data to a sigmoidal curve.

Conclusion

This compound exhibits promising antimicrobial and antiparasitic activities with a favorable selectivity profile.[1][2] Its performance, particularly against Bacillus subtilis and Plasmodium falciparum, positions it as a noteworthy candidate for further investigation in drug discovery pipelines. The experimental workflows and comparative data presented in this guide offer a framework for researchers to design and interpret HTS campaigns incorporating this compound and other natural products. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy in more complex biological systems.

References

Safety Operating Guide

Navigating the Safe Disposal of Ravenelin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Ravenelin, a mycotoxin. Given the limited specific data on this compound disposal, a conservative approach, treating it as a potentially hazardous substance, is mandatory.

Immediate Safety and Logistical Information

Due to the nature of mycotoxins, which are often resilient, proper personal protective equipment (PPE) and handling procedures are critical.[1][2] The primary objective is the safe removal and disposal of the compound, minimizing exposure to personnel and the environment.

Quantitative Data Summary for this compound Disposal

ParameterSpecificationRationale and Source
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side shields, fully-buttoned lab coat.Standard laboratory practice for handling potentially hazardous chemicals to prevent skin and eye contact.
Waste Container Type Leak-proof, sealable, and clearly labeled hazardous waste container.To prevent spills and ensure proper identification of the waste for disposal.[3]
Waste Labeling "Hazardous Waste," "this compound," date of accumulation, and responsible researcher's name.Essential for regulatory compliance and safe handling by waste management personnel.[3]
Storage Location Designated and secure hazardous waste accumulation area, away from incompatible materials.To prevent accidental spills, reactions, and unauthorized access.[3]
Disposal Method Via a licensed hazardous waste disposal service.Mycotoxins are difficult to neutralize, making professional disposal the safest option.[4]

Step-by-Step Disposal Protocol

The following procedure outlines a safe and compliant method for disposing of this compound waste in a laboratory setting. This protocol is based on general guidelines for handling hazardous chemical and mycotoxin waste.

  • Wear Appropriate PPE: Before handling this compound, ensure you are wearing the required personal protective equipment as specified in the table above.

  • Prepare a Labeled Waste Container: Obtain a designated hazardous waste container that is compatible with chemical waste. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," the date you begin accumulating the waste, and your name or lab identifier.[3]

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Transfer Waste to the Container: Carefully transfer the this compound waste (e.g., contaminated labware, unused solutions) into the prepared hazardous waste container. Ensure the container is securely sealed after each addition.[3]

  • Store the Waste Container Properly: Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.[5]

  • Arrange for Disposal: Once the container is full or if you are discontinuing work with this compound, contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste.[3][4] All disposal must be handled by a licensed hazardous waste vendor.[5][6]

Experimental Protocols

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Ravenelin_Disposal_Workflow start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe prepare_container Prepare Labeled Hazardous Waste Container ppe->prepare_container segregate_waste Segregate this compound Waste prepare_container->segregate_waste transfer_waste Transfer Waste to Sealed Container segregate_waste->transfer_waste store_waste Store in Designated Secure Area transfer_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling Ravenelin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent bioactive compounds. This document provides immediate and essential safety and logistical information for the handling of Ravenelin, a xanthone with noted antibacterial and antiprotozoal activities. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound has demonstrated cytotoxic effects against various cell lines, alongside antibacterial properties.[1][2] Due to the absence of a comprehensive Safety Data Sheet (SDS), it is prudent to handle this compound as a potentially hazardous compound. The primary risks include accidental ingestion, inhalation of aerosols, and skin contact, which could lead to unknown toxicological effects.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate PPE for the specific procedures being performed. However, the following minimum PPE is mandatory when handling this compound in a laboratory setting:

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over safety glasses when there is a significant risk of splashes or aerosol generation.[3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[3] Gloves should be inspected for integrity before each use and changed immediately if contaminated or compromised. Double gloving is recommended for enhanced protection.[3]

  • Body Protection: A fully buttoned laboratory coat or gown should be worn to protect street clothing from contamination.

  • Respiratory Protection: If there is a potential for aerosol generation and engineering controls like a fume hood are not sufficient, a properly fitted respirator (e.g., N95 or higher) is necessary.[4][5]

Safe Handling Procedures

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure to aerosols.

  • Avoid Contamination: Use disposable, plastic-backed absorbent paper to cover work surfaces and change it regularly.[6]

  • Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Always wash hands thoroughly after handling this compound and before leaving the laboratory.

  • Mouth Pipetting: Mouth pipetting is strictly prohibited. Use mechanical pipetting aids for all liquid transfers.[6]

Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Small Spills (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (double gloves, lab coat, eye protection), gently cover the spill with absorbent material.

    • For liquid spills, absorb the material. For solid spills, carefully dampen the absorbent material to avoid raising dust.

    • Carefully collect the absorbed material and any contaminated debris into a designated cytotoxic waste container.

    • Clean the spill area with an appropriate decontaminating solution, followed by a final rinse with water.

    • Dispose of all contaminated materials as cytotoxic waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and prevent entry to the contaminated area.

    • Contact the appropriate emergency response personnel or the institution's environmental health and safety department.

    • Provide them with as much information as possible about the spilled substance.

Waste Disposal

All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other solid materials must be placed in clearly labeled, leak-proof cytotoxic waste containers.[7] These are often color-coded purple.[8][9]

  • Liquid Waste: Liquid waste containing this compound should not be disposed of down the drain.[8] It must be collected in a sealed, labeled container and disposed of as hazardous chemical waste.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[7][8]

Data Presentation

The following table summarizes the known biological activity of this compound.

Biological Activity Test Organism/Cell Line Result (Concentration) Reference
AntibacterialBacillus subtilisMIC: 7.5 μM (1.95 µg/mL)[1][10]
AntibacterialStaphylococcus aureusMIC: 484 μM (125 µg/mL)[1][10]
AntiprotozoalPlasmodium falciparumIC50: 3.4 ± 0.4 µM[1][2]
AntiprotozoalTrypanosoma cruzi (epimastigote)IC50: 5 ± 1 µM[1][2]
AntiprotozoalTrypanosoma cruzi (intracellular amastigote)IC50: 9 ± 2 µM[1][2]
CytotoxicityHepatocarcinoma cells (HepG2)CC50: > 50 µM[1][2]
CytotoxicityBALB/c peritoneal macrophagesCC50: 185 ± 1 µM[1][2]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; CC50: Half-maximal Cytotoxic Concentration

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for responding to a this compound spill.

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_assessment Immediate Actions cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Detected Alert Alert Others in Area Spill->Alert Assess Assess Spill Size Alert->Assess DonPPE Don Appropriate PPE Assess->DonPPE Small Spill Evacuate Evacuate Area Assess->Evacuate Large Spill Contain Contain Spill with Absorbent Material DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste as Cytotoxic Decontaminate->Dispose Secure Secure Area & Prevent Entry Evacuate->Secure ContactEHS Contact EHS/ Emergency Response Secure->ContactEHS

This compound Spill Response Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.